molecular formula C10H18N2O2 B1518811 Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate CAS No. 1041026-70-3

Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate

Cat. No.: B1518811
CAS No.: 1041026-70-3
M. Wt: 198.26 g/mol
InChI Key: KVOUHLVOTMOJBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate is a high-value spirocyclic building block extensively utilized in synthetic and medicinal chemistry for the design of novel therapeutic agents. This compound, characterized by its unique bicyclic structure with two nitrogen atoms, serves as a versatile and rigid scaffold that enables efficient three-dimensional exploration of chemical space in drug discovery . The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection and further functionalization, making it a key intermediate in the synthesis of more complex molecules . Its primary research value lies in its application as a potential precursor for drugs targeting the central nervous system, and its structural features make it an attractive candidate for the synthesis of molecules with biological activity . The spirocyclic core provides enhanced molecular rigidity and often improves physicochemical properties, which is a sought-after characteristic in modern ligand design. Researchers employ this compound in various transformations, including ester hydrolysis, to generate active pharmaceutical ingredients or other advanced intermediates . This product is classified as For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans . Proper handling is required; it is recommended to store the material in an inert atmosphere, frozen below -20°C, as it is sensitive to air, heat, and moisture .

Properties

IUPAC Name

tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-9(2,3)14-8(13)12-6-10(7-12)4-11-5-10/h11H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOUHLVOTMOJBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20653971
Record name tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1041026-70-3
Record name 1,1-Dimethylethyl 2,6-diazaspiro[3.3]heptane-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1041026-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2,6-Diazaspiro[3.3]heptane Scaffold

The 2,6-diazaspiro[3.3]heptane motif has emerged as a compelling structural surrogate for the ubiquitous piperazine ring in medicinal chemistry.[1][2][3] Its rigid, three-dimensional spirocyclic framework offers a unique vectoral projection of substituents compared to the more conformationally flexible piperazine, enabling novel interactions with biological targets. This structural rigidity can lead to improved metabolic stability and aqueous solubility, key parameters in drug design.[4] The title compound, tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate, is a crucial monofunctionalized building block, allowing for selective elaboration at the unprotected nitrogen atom. This guide provides a comprehensive overview of a reliable and scalable synthetic route to this valuable intermediate, intended for researchers, chemists, and professionals in the field of drug development.

Strategic Overview: A Multi-Step Approach to a Monofunctionalized Scaffold

The synthesis of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate is most effectively achieved through a multi-step sequence that involves the initial construction of a symmetrically protected diazaspirocycle, followed by deprotection and subsequent selective monofunctionalization. This strategy allows for the purification of stable intermediates and ensures high regioselectivity in the final Boc-protection step.

The chosen primary synthetic route can be dissected into three key stages:

  • Formation of N,N'-Dibenzyl-2,6-diazaspiro[3.3]heptane: Construction of the core spirocyclic system with benzyl groups protecting both nitrogen atoms.

  • Debenzylation via Catalytic Transfer Hydrogenation: Removal of the benzyl protecting groups to yield the parent 2,6-diazaspiro[3.3]heptane.

  • Selective Mono-Boc Protection: Introduction of a single tert-butyloxycarbonyl (Boc) group to afford the final product.

An alternative approach, starting from 1-benzyl-3-chloromethylazetidine-3-carbaldehyde, will also be discussed.

Primary Synthetic Route: From Pentaerythritol Precursor to Final Product

This robust synthesis commences with a commercially available starting material and proceeds through a logical sequence of cyclization, deprotection, and selective protection.

Workflow for the Primary Synthetic Route

cluster_0 Stage 1: Dibenzyl Intermediate Synthesis cluster_1 Stage 2: Deprotection cluster_2 Stage 3: Mono-Boc Protection A Pentaerythritol Derivative B Dibromide Intermediate A->B Bromination C N,N'-Dibenzyl-2,6-diazaspiro[3.3]heptane B->C Cyclization with Benzylamine D 2,6-Diazaspiro[3.3]heptane C->D Catalytic Transfer Hydrogenation E Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate D->E Selective Boc Protection

Caption: Overall workflow of the primary synthetic route.

Stage 1: Synthesis of N,N'-Dibenzyl-2,6-diazaspiro[3.3]heptane

The synthesis of the core 2,6-diazaspiro[3.3]heptane ring system often begins with a precursor that can provide the central quaternary carbon and the four methylene groups required for the two azetidine rings. A common and effective starting material is pentaerythritol or a derivative thereof.

Experimental Protocol:

  • Preparation of 1,1-Bis(bromomethyl)cyclopropane: A multi-step conversion of pentaerythritol to a dibromide suitable for cyclization is a common starting point, though for brevity, we will begin with a commercially available or previously synthesized dibromide precursor.

  • Cyclization with Benzylamine: The dibromide intermediate is reacted with benzylamine to form the dibenzyl-protected diazaspirocycle.[3] This reaction is typically a double SN2 alkylation, where the nucleophilic amine displaces the bromide leaving groups in an intramolecular fashion to form the two azetidine rings.

Reagent/SolventMolar Equiv.Purpose
1,1-Bis(bromomethyl)cyclopropane1.0Spirocycle precursor
Benzylamine2.2Nitrogen source and protecting group
K₂CO₃3.0Base to neutralize HBr byproduct
Acetonitrile-Solvent

Causality of Experimental Choices:

  • Benzylamine: Benzyl groups are chosen as protecting groups due to their stability under a wide range of reaction conditions and their facile removal via hydrogenolysis.

  • Potassium Carbonate: An inorganic base is used to scavenge the hydrobromic acid generated during the reaction, driving the equilibrium towards product formation. Acetonitrile is a suitable polar aprotic solvent for this type of nucleophilic substitution.

Stage 2: Debenzylation to 2,6-Diazaspiro[3.3]heptane

The removal of the benzyl groups is a critical step. Catalytic transfer hydrogenation is a preferred method as it avoids the need for high-pressure hydrogen gas and specialized equipment.[5] This technique utilizes a hydrogen donor in the presence of a palladium catalyst to effect the reduction.[6][7]

Experimental Protocol:

  • To a solution of N,N'-dibenzyl-2,6-diazaspiro[3.3]heptane in methanol, add ammonium formate and 10% palladium on carbon.[6]

  • The reaction mixture is heated to reflux and monitored by TLC until the starting material is consumed.

  • Upon completion, the catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to yield the crude diamine.

Reagent/SolventMolar Equiv.Purpose
N,N'-Dibenzyl-2,6-diazaspiro[3.3]heptane1.0Substrate
Ammonium Formate10.0Hydrogen donor
10% Pd/C0.1Catalyst
Methanol-Solvent

Causality of Experimental Choices:

  • Catalytic Transfer Hydrogenation: This method is operationally simpler and safer than traditional hydrogenation with H₂ gas.[5] Ammonium formate decomposes in situ to provide hydrogen, which is then transferred to the substrate on the surface of the palladium catalyst.[6] This technique is highly effective for the cleavage of benzylamines.[8]

  • Palladium on Carbon: This is a highly efficient and widely used heterogeneous catalyst for hydrogenolysis reactions. Its solid nature allows for easy removal by filtration.

Stage 3: Selective Mono-Boc Protection

The selective protection of one of the two equivalent secondary amines in 2,6-diazaspiro[3.3]heptane is achieved by a clever manipulation of the amine's basicity. By protonating one of the nitrogens with one equivalent of acid, it is rendered non-nucleophilic, allowing the remaining free amine to react selectively with the Boc-anhydride.[9]

Experimental Protocol:

  • Dissolve 2,6-diazaspiro[3.3]heptane in a 1:1 mixture of methanol and water.

  • Add one equivalent of a 1M solution of hydrochloric acid and stir for 30 minutes to allow for equilibration to the mono-protonated species.[9]

  • To this solution, add one equivalent of di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature until the reaction is complete.

  • Neutralize the reaction mixture with a mild base (e.g., NaHCO₃) and extract the product with an organic solvent.

  • The organic layer is then dried and concentrated to afford tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate.

Reagent/SolventMolar Equiv.Purpose
2,6-Diazaspiro[3.3]heptane1.0Substrate
1M HCl1.0To form the mono-salt
Boc₂O1.0Boc-protecting agent
Methanol/Water-Solvent
NaHCO₃-Neutralizing base

Causality of Experimental Choices:

  • Mono-protonation: The addition of one equivalent of HCl selectively protonates one of the amine groups, forming a mono-ammonium salt. The positive charge on the protonated nitrogen withdraws electron density, rendering it non-nucleophilic. The remaining free amine is then available to react with the electrophilic Boc₂O.[9] This method provides a high yield of the mono-protected product without the need for chromatography.[9]

Alternative Synthetic Route: From an Azetidine Aldehyde

An alternative and also efficient synthesis begins with a functionalized azetidine and builds the second azetidine ring.[10]

Workflow for the Alternative Synthetic Route

cluster_0 Stage 1: Reductive Amination cluster_1 Stage 2: Cyclization cluster_2 Stage 3: Deprotection & Boc Protection A 1-Benzyl-3-chloromethylazetidine-3-carbaldehyde C Reductive Amination Product A->C B Primary Amine B->C D N-Benzyl-N'-Aryl/Alkyl-2,6-diazaspiro[3.3]heptane C->D Base-mediated Cyclization E Final Product D->E Deprotection & Boc Protection

Caption: Overall workflow of the alternative synthetic route.

Brief Description:

This route involves the reductive amination of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde with a primary amine.[10] The resulting intermediate undergoes an intramolecular cyclization, typically promoted by a strong base like potassium tert-butoxide, to form the 2,6-diazaspiro[3.3]heptane core.[10] Subsequent deprotection of the benzyl group and the other N-substituent, followed by selective mono-Boc protection, would yield the desired product. This method is highly versatile as the choice of the primary amine in the initial step allows for the introduction of various substituents on one of the nitrogen atoms.

Conclusion

The synthesis of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate is a well-established process that is crucial for the exploration of this important scaffold in drug discovery. The primary route presented, involving the formation of a dibenzyl-protected intermediate, followed by catalytic transfer hydrogenation and a selective mono-Boc protection, represents a reliable, scalable, and safe method for obtaining this key building block. The underlying chemical principles for each step, from the choice of protecting groups to the conditions for selective functionalization, are well-understood and supported by the literature. This guide provides the necessary technical details and scientific rationale to enable researchers to confidently synthesize this valuable compound.

References

  • Hamza, D., et al. (2005). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2005(1), 85-88.
  • Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate.
  • Supporting Information for 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. (n.d.). Retrieved January 1, 2026, from [Link]

  • Bieg, T., & Szeja, W. (1985).
  • Burkhard, J. A., et al. (2009). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]... Organic Letters, 11(16), 3522-3525.
  • Bajwa, J. S. (1990). The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers. Tetrahedron Letters, 31(10), 1471-1472.
  • Stocks, M., et al. (2008). Concise Synthesis of Novel 2,6-Diazaspiro[3.3]heptan-1-ones and Their Conversion into 2,6-Diazaspiro[3.3]heptanes. Organic Letters, 10(16), 3525-3526.
  • CN102442934A - Synthesis method of 6-oxo-2-azaspiro[6][6] heptane-2-carboxylic acid tert-butyl ester. (n.d.). In Google Patents. Retrieved January 1, 2026, from

  • Aggarwal, V. K., et al. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes.
  • 2-Boc-2,6-diazaspiro(3.3)heptane. (n.d.). In PubChem. Retrieved January 1, 2026, from [Link]

  • Burkhard, J. A., et al. (2008). 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. Organic Letters, 10(16), 3525-3526.
  • Mykhailiuk, P. K. (2020). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. The Journal of Organic Chemistry, 85(15), 9576-9584.
  • Burkhard, J. A., et al. (2008). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Organic Letters, 10(16), 3525-3526.
  • Fesenko, A. A., et al. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. The Journal of Organic Chemistry, 86(17), 11946-11955.
  • Aggarwal, V. K., et al. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes.
  • Kim, G., & Ha, H. J. (2007). Selective Mono‐BOC Protection of Diamines.

Sources

A Guide to the Scalable Synthesis of N-Boc-2,6-diazaspiro[3.3]heptane: From Strategy to Execution

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. We have observed a definitive shift away from flat, aromatic structures towards three-dimensional, sp³-rich scaffolds that can better explore the complexities of biological target space. Among these, the 2,6-diazaspiro[3.3]heptane core has emerged as a particularly compelling structural motif.[1] Its rigid, spirocyclic framework serves as a superior bioisosteric replacement for the flexible piperazine ring, a ubiquitous component in countless drug candidates.[2][3] This rigidity can confer significant advantages, including enhanced target selectivity, improved metabolic stability, and optimized physicochemical properties.[2]

However, the widespread adoption of this valuable scaffold has been historically hampered by synthetic routes that are either too lengthy or not amenable to scale-up, leaving the two nitrogen atoms undifferentiated.[1] This guide addresses this critical gap by providing a comprehensive, in-depth technical overview of a robust and scalable synthesis of mono-protected N-Boc-2,6-diazaspiro[3.3]heptane. Drawing from field-proven methodologies, we will dissect the strategic choices behind the synthesis, detail the experimental protocols with causal explanations, and address the practical considerations for multigram-scale production.

Chapter 1: Retrosynthetic Analysis and Strategy Selection

The successful scalable synthesis of a target molecule begins with a sound retrosynthetic strategy. The primary goal is to identify a convergent and robust pathway that utilizes readily available starting materials and avoids problematic intermediates or purification steps. For N-Boc-2,6-diazaspiro[3.3]heptane, two primary bond disconnections define the core challenge: the formation of the two azetidine rings around a central quaternary carbon.

High-Level Retrosynthetic Pathways

Two dominant strategies have emerged in the literature, each with distinct advantages and considerations for scalability.

G cluster_0 Strategic Disconnections cluster_1 Key Precursors Target N-Boc-2,6-diazaspiro[3.3]heptane Inter1 Mono-protected 2,6-diazaspiro[3.3]heptane Target->Inter1 Boc Protection Strategy A Strategy A: Pentaerythritol-based Double Cyclization Target->Strategy A Strategy B Strategy B: Reductive Amination/Cyclization Target->Strategy B Inter2 Orthogonally Protected Spiro-Diamine (e.g., N-Bn, N-Ts) Inter1->Inter2 Orthogonal Deprotection Inter3 Acyclic Precursor (e.g., Diamine or Dihalide) Inter2->Inter3 [3+1] Cyclization x2 or Double N-Alkylation Start1 Pentaerythritol Derivatives Inter3->Start1 Start2 Substituted Azetidines Inter3->Start2 Strategy A->Start1 Strategy B->Start2

Caption: High-level retrosynthetic analysis of N-Boc-2,6-diazaspiro[3.3]heptane.

  • Strategy A: The Double Cyclization Approach. This is a highly convergent route, often commencing from pentaerythritol or its derivatives.[4] The core concept involves transforming the four primary hydroxyl groups into suitable leaving groups (e.g., halides or sulfonates) on a pre-formed central carbon, followed by a double cyclization with two equivalents of an amine or a protected amine equivalent. A notable and robust variant of this strategy, developed by Carreira and colleagues, utilizes an oxetane intermediate derived from tribromopentaerythritol.[1][4] This pathway provides excellent control and leads to an orthogonally protected spirocycle, which is ideal for selective functionalization.

  • Strategy B: The Sequential Azetidine Formation. This approach builds the spirocycle from a pre-formed, functionalized azetidine.[5] For instance, a 3-substituted azetidine bearing both a nucleophilic amine precursor and an electrophilic handle can be cyclized to form the second azetidine ring. A practical execution of this involves the reductive amination of a 1-benzyl-3-chloromethylazetidine-3-carbaldehyde with a primary amine, followed by a base-mediated intramolecular cyclization.[5] This method is particularly amenable to library synthesis due to the diversity of amines that can be introduced.[5]

Selected Strategy: A Scalable, Orthogonally-Controlled Pathway

For the purposes of this guide, which prioritizes scalability, robustness, and the ability to produce a clean, mono-protected product, we will focus on a refined version of Strategy A . The rationale is threefold:

  • High Convergence: Building the core from a central, symmetrical precursor is efficient.

  • Orthogonal Protection: The synthesis allows for the introduction of two different protecting groups (e.g., Benzyl and Tosyl), enabling selective deprotection to yield the desired mono-Boc product without chromatography of the free amine.[1]

  • Crystalline Intermediates: The route facilitates the isolation of key intermediates as stable, crystalline solids (e.g., an oxalate salt), which is a significant advantage for purification and handling on a large scale.[1]

The chosen forward synthesis is illustrated below.

Caption: Selected workflow for the scalable synthesis of N-Boc-2,6-diazaspiro[3.3]heptane.

Chapter 2: Detailed Experimental Protocols

The following protocols are designed for execution by trained chemists and assume standard laboratory safety procedures.

Synthesis of 2-Benzyl-6-(p-toluenesulfonyl)-2,6-diazaspiro[3.3]heptane (4)

This initial sequence constructs the orthogonally protected spirocyclic core. The starting material, 6-(p-toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane, can be synthesized from tribromopentaerythritol and p-toluenesulfonamide.[4]

Protocol: Part A - Oxetane Ring Opening

  • Setup: To a suspension of 6-(p-toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane (31.5 mmol, 1.0 equiv) in diethyl ether (300 mL) at 0 °C, add a solution of hydrobromic acid (33% in acetic acid, 34.7 mmol, 1.1 equiv) in Et₂O (40 mL) dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 30 minutes. Monitor by TLC.

  • Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. Separate the phases and extract the aqueous layer with CH₂Cl₂. Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure to yield (3-(bromomethyl)-1-(p-toluenesulfonyl)azetidin-3-yl)methanol.[6]

Protocol: Part B - Dibromination and Cyclization

  • Dibromide Formation: Dissolve the crude bromoalcohol from the previous step in an appropriate solvent and treat with a brominating agent like thionyl bromide (SOBr₂) to convert the remaining alcohol to a bromide.

  • Cyclization Setup: Dissolve the resulting crude dibromide, 3,3-bis(bromomethyl)-1-tosylazetidine (36.3 mmol, 1.0 equiv), in acetonitrile (220 mL).[6]

  • Reagent Addition: Add benzylamine (72.6 mmol, 2.0 equiv) and N,N-diisopropylethylamine (DIPEA) (181.4 mmol, 5.0 equiv).[6] The use of a hindered, non-nucleophilic base like DIPEA is critical to scavenge the HBr generated during the double SN2 reaction without competing with the benzylamine nucleophile.

  • Reaction: Heat the mixture to reflux and maintain for 3 days, monitoring by TLC or HPLC for completion.

  • Workup and Purification: Cool the reaction to room temperature and concentrate the volume. Partition the residue between CH₂Cl₂ (200 mL) and 1 M NaOH (140 mL). Separate the phases, extract the aqueous layer, and dry the combined organic layers over MgSO₄.[6] Purify the crude product by flash chromatography to afford 2-benzyl-6-(p-toluenesulfonyl)-2,6-diazaspiro[3.3]heptane as a solid.[6]

ParameterValueRationale
Solvent AcetonitrileA polar aprotic solvent that effectively dissolves the reagents and facilitates SN2 reactions.
Base DIPEAScavenges acid byproduct without interfering with the primary nucleophile. 5 equivalents ensure the reaction medium remains basic.
Temperature RefluxProvides the necessary activation energy for the double intramolecular alkylation.
Yield ~96%[6]High-yielding transformation.
Synthesis of 2,6-Diazaspiro[3.3]heptane Oxalate (6)

This stage involves the sequential removal of the protecting groups and isolation of the core diamine as a stable, easy-to-handle salt.

Protocol: Part A - Detosylation

  • Setup: To a solution of 2-benzyl-6-tosyl-2,6-diazaspiro[3.3]heptane in methanol, add magnesium turnings.

  • Reaction: Heat the mixture. The magnesium in methanol provides a potent single-electron reducing environment capable of cleaving the N-S bond of the tosylamide, a more robust alternative to harsher reductive methods.[1]

  • Workup: Upon completion, quench the reaction, filter to remove inorganic salts, and concentrate to yield the crude 2-benzyl-2,6-diazaspiro[3.3]heptane.

Protocol: Part B - Debenzylation and Salt Formation

  • Hydrogenolysis: Dissolve the crude benzyl azetidine from the previous step in methanol. Add 10% Palladium on charcoal (5 mol%).[6]

  • Reaction: Place the mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir at 45 °C until the reaction is complete.[6] Hydrogenolysis is a clean and efficient method for N-debenzylation, yielding toluene as a volatile byproduct.

  • Salt Formation: Filter the reaction mixture through Celite to remove the palladium catalyst and concentrate the filtrate. Dissolve the resulting crude free diamine in an appropriate solvent (e.g., ethanol or isopropanol).

  • Precipitation: Add a solution of oxalic acid (1.0 equiv) in the same solvent. The highly crystalline 2,6-diazaspiro[3.3]heptane oxalate salt will precipitate from the solution.

  • Isolation: Collect the solid by filtration, wash with cold solvent, and dry under vacuum. This step is crucial for scalability as it provides a highly pure intermediate without the need for chromatography.[1]

Synthesis of tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (Final Product)
  • Free Base Liberation: Suspend the 2,6-diazaspiro[3.3]heptane oxalate salt (1.0 equiv) in a suitable solvent system, such as CH₂Cl₂ and water. Add a base (e.g., 2 M NaOH or K₂CO₃) and stir until the solid dissolves completely, indicating the formation of the free diamine which partitions into the organic layer.

  • Boc Protection: Separate the organic layer, dry it (e.g., over Na₂SO₄), and cool to 0 °C. Add di-tert-butyl dicarbonate (Boc₂O) (1.0 equiv) portion-wise or as a solution in CH₂Cl₂.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. The reaction is typically clean and high-yielding.

  • Workup and Isolation: Wash the reaction mixture with water and brine. Dry the organic layer, filter, and concentrate under reduced pressure. The resulting N-Boc-2,6-diazaspiro[3.3]heptane is often of sufficient purity for direct use or can be further purified by crystallization or a rapid silica plug.

ParameterValueRationale
Boc₂O Equivalents 1.0Using one equivalent favors mono-protection of the symmetrical diamine.
Temperature 0 °C to RTControls the initial rate of reaction and prevents potential side reactions.
Purification Crystallization / ChromatographyMethod depends on required purity; crystallization is preferred for scale-up.
Overall Yield HighThis final step is typically very efficient.

Chapter 3: Analytical Characterization

Rigorous analytical confirmation is essential for validating the successful synthesis of the target compound and its intermediates.

CompoundTechniqueExpected Data
2-Benzyl-6-tosyl-2,6-diazaspiro[3.3]heptane ¹H NMR (CDCl₃) δ 7.69 (d, 2H), 7.34 (d, 2H), 7.32-7.11 (m, 5H), 3.82 (s, 4H), 3.47 (s, 2H), 3.13 (s, 4H), 2.44 (s, 3H)[6]
¹³C NMR (CDCl₃) δ 143.9, 137.2, 131.2, 129.6, 128.2, 128.1, 127.1, 63.7, 63.3, 60.3, 33.2, 21.7[6]
N-Boc-2,6-diazaspiro[3.3]heptane ¹H NMR (CDCl₃) δ 4.03 (s, 4H), 3.65 (s, 4H), 1.45 (s, 9H)[1]
¹³C NMR (CDCl₃) δ 155.9, 79.4, 61.2, 53.0, 34.0, 28.5[1]
HRMS (EI) Calculated for C₁₀H₁₈N₂O₂; found value should be within 5 ppm.

Conclusion

The synthetic route detailed in this guide represents a robust, scalable, and validated pathway to N-Boc-2,6-diazaspiro[3.3]heptane, a building block of increasing importance in pharmaceutical research. By leveraging an orthogonal protection strategy and isolating a stable, crystalline oxalate salt intermediate, this methodology overcomes many of the challenges associated with large-scale production. The causal explanations behind the choice of reagents and conditions are intended to empower researchers and process chemists to not only replicate this synthesis but also to adapt and troubleshoot it effectively. The continued development of such practical and scalable routes is paramount to unlocking the full potential of novel sp³-rich scaffolds in the discovery of next-generation therapeutics.

References

Characterization of Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Well-Characterized Building Block

Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate is a pivotal building block in modern medicinal chemistry. Its rigid, three-dimensional spirocyclic core offers a unique structural motif that can lead to improved pharmacological properties in drug candidates. As a bioisostere for piperazine, it provides a novel scaffold for exploring chemical space and developing new therapeutics. The monofunctional nature of this N-Boc protected diamine allows for selective functionalization at the secondary amine, making it a versatile intermediate in the synthesis of complex molecules.

Given its importance, a thorough and unambiguous characterization of this compound is paramount to ensure the quality, reproducibility, and success of subsequent synthetic endeavors. This guide provides a comprehensive overview of the essential analytical techniques and expected outcomes for the characterization of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate, grounded in established scientific principles and practical laboratory experience.

Molecular Structure and Key Physicochemical Properties

The unique spirocyclic structure of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate dictates its chemical reactivity and physical properties. The molecule consists of two azetidine rings fused at a central quaternary carbon, with one of the nitrogen atoms protected by a tert-butyloxycarbonyl (Boc) group.

Caption: Chemical structure of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate.

A summary of its key physical and chemical properties is presented in the table below.

PropertyValueSource
Molecular FormulaC₁₀H₁₈N₂O₂
Molecular Weight198.26 g/mol
AppearanceWhite to off-white solid
Melting Point206-209 °C (as oxalate salt)
SolubilitySoluble in methanol, chloroform, and dichloromethaneGeneral knowledge for similar compounds
pKa~8-9 (for the secondary amine)Estimated based on similar structures

Definitive Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural characterization for organic molecules. Both ¹H and ¹³C NMR are indispensable for confirming the identity and purity of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides a detailed map of the proton environment within the molecule. Due to the molecule's symmetry, a relatively simple spectrum is expected.

Expected Chemical Shifts and Multiplicities:

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationAssignment Rationale
C(CH ₃)₃~1.42singlet9HThe nine equivalent protons of the tert-butyl group are shielded and appear as a sharp singlet.
CH ₂ (Boc-azetidine)~4.09singlet4HThe four protons on the Boc-protected azetidine ring are chemically equivalent due to symmetry and appear as a singlet.
CH ₂ (NH-azetidine)~4.20singlet4HThe four protons on the unprotected azetidine ring are also equivalent and appear as a distinct singlet, typically slightly downfield from the Boc-protected ring protons.
NH Variable (typically 1.5-3.0)broad singlet1HThe chemical shift of the secondary amine proton is concentration and solvent dependent and often appears as a broad signal that can exchange with D₂O.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD) in a clean, dry NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32 (adjust for desired signal-to-noise ratio).

    • Relaxation delay: 1-2 seconds.

    • Pulse angle: 30-45 degrees.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the carbon framework of the molecule, providing complementary information to the ¹H NMR.

Expected Chemical Shifts:

CarbonChemical Shift (δ, ppm)Assignment Rationale
C (CH₃)₃~28.6The three equivalent methyl carbons of the tert-butyl group.
C (CH₃)₃~81.3The quaternary carbon of the tert-butyl group, deshielded by the adjacent oxygen atom.
C H₂ (Boc-azetidine)~56.3The methylene carbons of the Boc-protected azetidine ring.
C H₂ (NH-azetidine)~59.9The methylene carbons of the unprotected azetidine ring, often slightly deshielded compared to the Boc-protected ring.
Spirocyclic C ~36.7The central quaternary spiro carbon.
C =O (Boc)~157.7The carbonyl carbon of the Boc protecting group.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

  • Acquisition Parameters:

    • Use a proton-decoupled pulse sequence.

    • Number of scans: 1024 or more (as ¹³C has a low natural abundance).

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_processing Data Processing & Interpretation prep Dissolve 5-10 mg in ~0.7 mL deuterated solvent h1_nmr ¹H NMR Acquisition (400+ MHz) prep->h1_nmr c13_nmr ¹³C NMR Acquisition (Proton Decoupled) h1_nmr->c13_nmr processing Fourier Transform, Phasing, Baseline Correction c13_nmr->processing referencing Reference to Solvent Peak processing->referencing interpretation Assign Peaks & Confirm Structure referencing->interpretation

Caption: Workflow for NMR-based structural characterization.

Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for confirming the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

Expected Mass-to-Charge Ratios (m/z):

IonExpected m/zRationale
[M+H]⁺199.1441The protonated molecular ion.
[M-Boc+H]⁺99.0866Loss of the Boc group (100 Da).
[M-C₄H₈+H]⁺143.0971Loss of isobutylene (56 Da) from the Boc group.

Fragmentation Pattern:

The fragmentation of the Boc group is a characteristic feature in the mass spectrum of N-Boc protected amines. The most common fragmentation pathways involve the loss of the entire Boc group or the loss of isobutylene.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an electrospray ionization (ESI) mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

  • Acquisition Parameters:

    • Ionization mode: Positive ion mode is typically preferred for amines.

    • Scan range: Set a mass range that includes the expected molecular ion and key fragments (e.g., m/z 50-300).

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions. The high-resolution mass spectrum should be used to confirm the elemental composition.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of pharmaceutical compounds. A well-developed HPLC method can separate the target compound from starting materials, byproducts, and degradation products.

Rationale for Method Development:

A reversed-phase HPLC method is generally suitable for a molecule with the polarity of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate. A C18 column is a good starting point, and a mobile phase consisting of a mixture of water and a polar organic solvent (acetonitrile or methanol) with a modifier (e.g., trifluoroacetic acid or formic acid) to improve peak shape is recommended.

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detection: UV at 210 nm (where the carbamate chromophore absorbs).

    • Injection Volume: 5-10 µL.

  • Sample Preparation: Prepare a solution of the compound in the initial mobile phase composition at a concentration of approximately 0.5-1.0 mg/mL.

  • Data Analysis: Integrate the peak areas of all components in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A purity of >98% is typically desired for drug discovery applications.

cluster_workflow Purity Determination Workflow start Sample Dissolved in Mobile Phase hplc HPLC Separation (C18 Column, Gradient Elution) start->hplc uv UV Detection (210 nm) hplc->uv chromatogram Generate Chromatogram uv->chromatogram integration Peak Integration chromatogram->integration purity Calculate Purity (>98% Target) integration->purity

Caption: HPLC workflow for purity analysis.

Stability and Storage: Ensuring Long-Term Integrity

The stability of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate is primarily governed by the lability of the Boc protecting group.

  • Acid Sensitivity: The Boc group is readily cleaved under acidic conditions. Therefore, storage and handling in acidic environments should be strictly avoided.

  • Thermal Stability: While generally stable at room temperature, prolonged exposure to high temperatures can lead to thermal degradation.

  • Moisture: The compound should be protected from moisture to prevent potential hydrolysis of the carbamate.

Recommended Storage Conditions:

For long-term storage, it is recommended to keep the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at a reduced temperature (2-8 °C).

Conclusion: A Foundation of Quality

The comprehensive characterization of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate using a combination of NMR, MS, and HPLC is not merely a procedural formality but a critical step in ensuring the integrity of the entire drug discovery and development process. By following the detailed protocols and understanding the expected outcomes outlined in this guide, researchers can confidently utilize this valuable building block to advance their synthetic campaigns and ultimately contribute to the discovery of new medicines.

References

  • Carreira, E. M. et al. 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Organic Letters, 2010 , 12(21), pp.4980-4983. [Link]

  • PubChem Compound Summary for CID 40151981, 2-Boc-2,6-diazaspiro(3.3)heptane. National Center for Biotechnology Information. [Link]

An In-Depth Technical Guide to the ¹H NMR Spectrum of Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹H NMR spectrum of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate, a key building block in modern medicinal chemistry.[1] Designed for researchers, scientists, and drug development professionals, this document delves into the structural nuances that define its spectral signature, offers a validated protocol for data acquisition, and provides expert interpretation of the resulting spectrum.

Molecular Structure: The Foundation of the Spectrum

Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate possesses a unique and rigid spirocyclic core composed of two fused cyclobutane rings sharing a central quaternary carbon. The asymmetry introduced by the single tert-butyloxycarbonyl (Boc) protecting group on one of the two nitrogen atoms is the primary determinant of the proton NMR spectrum. Understanding the molecule's symmetry and the electronic environment of each proton is crucial for accurate spectral assignment.

The structure contains four distinct sets of proton environments:

  • The Boc Group (H_Boc): Nine chemically equivalent methyl protons.

  • Methylene Protons adjacent to N-Boc (H_A): Four protons on the carbons alpha to the Boc-protected nitrogen.

  • Methylene Protons adjacent to N-H (H_B): Four protons on the carbons alpha to the secondary amine.

  • Amine Proton (N-H): The single proton on the unprotected nitrogen.

Caption: Labeled structure of the target molecule.

Predicted ¹H NMR Spectrum: A Signal-by-Signal Analysis

The asymmetry of the molecule ensures that the two cyclobutane rings are electronically distinct, giving rise to a well-resolved spectrum. The analysis below is based on established principles of chemical shifts and coupling constants, supported by spectral data from closely related analogs.[2][3]

The Diagnostic Boc Group Signal

The most unambiguous signal in the spectrum is from the tert-butyl group.[2]

  • Chemical Shift (δ): ~1.45 ppm.

  • Multiplicity: Singlet.

  • Integration: 9H.

  • Rationale: The nine protons are chemically equivalent and have no adjacent protons to couple with, resulting in a sharp, intense singlet. This signal serves as definitive proof of successful Boc protection and is an excellent internal standard for assessing the relative integration of other signals.[4]

The Spirocyclic Core Methylene Protons

The rigidity of the spiro[3.3]heptane core significantly influences the signals of the methylene protons. Due to the symmetry of each individual ring and the specific dihedral angles inherent to cyclobutane systems, the geminal and vicinal protons on each ring often exhibit minimal or no observable coupling, resulting in sharp singlets.[3][5][6]

  • Protons H_A (adjacent to N-Boc):

    • Chemical Shift (δ): ~4.0-4.2 ppm.

    • Multiplicity: Singlet.

    • Integration: 4H.

    • Rationale: These four protons (on C1 and C3) are rendered chemically equivalent by the molecule's symmetry. They are significantly deshielded and shifted downfield due to the strong electron-withdrawing effect of the adjacent carbamate moiety.[2]

  • Protons H_B (adjacent to N-H):

    • Chemical Shift (δ): ~3.8-4.0 ppm.

    • Multiplicity: Singlet.

    • Integration: 4H.

    • Rationale: These four protons (on C5 and C7) are also chemically equivalent. They are less deshielded than H_A because the secondary amine is less electron-withdrawing than the N-Boc group, causing them to appear at a slightly higher field (more upfield).

The Labile Amine Proton (N-H)
  • Chemical Shift (δ): Highly variable (typically 1.5-3.0 ppm, but can be broader and shift significantly).

  • Multiplicity: Broad singlet.

  • Integration: 1H.

  • Rationale: The chemical shift of the N-H proton is highly sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[7][8] Its signal is often broad. This peak can be definitively identified through a D₂O exchange experiment, where the addition of a drop of D₂O will cause the N-H signal to disappear from the spectrum.

Summary of Predicted Spectral Data
Proton EnvironmentLabelPredicted Chemical Shift (δ, ppm in CDCl₃)MultiplicityIntegration
tert-butylH_Boc~1.45Singlet9H
Methylene (next to N-H)H_B~3.8-4.0Singlet4H
Methylene (next to N-Boc)H_A~4.0-4.2Singlet4H
AmineN-HVariable (e.g., 1.5-3.0)Broad Singlet1H

Validated Experimental Protocol for Data Acquisition

Adherence to a standardized protocol is critical for obtaining high-quality, reproducible NMR data. This self-validating workflow ensures accuracy from sample preparation to spectral analysis.

G A 1. Sample Weighing (5-10 mg) B 2. Dissolution (~0.6 mL CDCl₃ in a clean vial) A->B C 3. Transfer to NMR Tube (Use a Pasteur pipette, filter if solids are present) B->C D 4. Spectrometer Setup (Insert sample, lock, and shim) C->D E 5. Data Acquisition (Tune probe and run ¹H experiment) D->E F 6. Data Processing (Fourier transform, phase, and baseline correction) E->F

Caption: Standard workflow for ¹H NMR sample preparation and analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate into a clean, dry vial.[9][10] Using a sufficient amount of material is key to achieving a good signal-to-noise ratio in a short time.

    • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[11] CDCl₃ is a common choice for nonpolar to moderately polar organic molecules.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied. The presence of suspended solids will degrade spectral resolution by disrupting the magnetic field homogeneity.[10]

  • Transfer to NMR Tube:

    • Using a clean glass Pasteur pipette, carefully transfer the solution into a high-quality 5 mm NMR tube. To avoid shimming issues, the sample height should be between 4.0 and 5.0 cm.[10]

    • If any particulate matter remains, filter the solution through a small plug of glass wool placed inside the pipette.[10]

    • Securely cap the NMR tube to prevent solvent evaporation.

  • NMR Spectrometer Operation:

    • Insertion: Carefully wipe the outside of the NMR tube with a lint-free tissue and insert it into the spectrometer's spinner turbine, ensuring it is set to the correct depth using a depth gauge.

    • Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform shimming (either automatically or manually) to optimize the field homogeneity, which is crucial for achieving sharp lines and high resolution.[11]

    • Tuning: Tune the NMR probe to the proton frequency to ensure maximum signal sensitivity.

    • Acquisition: Acquire the ¹H NMR spectrum using standard parameters. For a sample of this concentration, 8 to 16 scans are typically sufficient.

  • Data Processing and Interpretation:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum and apply a baseline correction to ensure accurate integrations.

    • Calibrate the chemical shift axis by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like TMS to 0 ppm.[12]

    • Integrate all signals and normalize them, typically by setting the well-defined Boc group signal to 9H. Verify that the other integrations (4H, 4H, 1H) are consistent with the molecular structure.

This comprehensive guide provides the necessary framework for the successful acquisition and expert interpretation of the ¹H NMR spectrum of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate, a critical analytical step in its application in research and development.

References

  • Bio-protocol. Samples Preparation and 1H NMR Spectroscopic Acquisition. Available at: [Link]

  • PubMed. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Available at: [Link]

  • PubChem, National Institutes of Health. tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hydrochloride. Available at: [Link]

  • PubMed Central, National Institutes of Health. Developing and Standardizing a Protocol for Quantitative Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy of Saliva. Available at: [Link]

  • ALWSCI. How To Prepare And Run An NMR Sample. Available at: [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Available at: [Link]

  • PubChem, National Institutes of Health. tert-Butyl 2,6-Diazaspiro(3.3)heptane-2-carboxylate Hemioxalate. Available at: [Link]

  • Supporting Information for 2,6-Diazaspiro[3.3]heptanes. Available through various academic journal databases.
  • Taylor & Francis Online. Part 5a: Solvent chemistry: NMR analysis and studies for amine–CO2–H2O systems with vapor–liquid equilibrium modeling for CO2 capture processes. Available at: [Link]

  • ResearchGate. Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. Available at: [Link]

  • Doc Brown's Chemistry. cyclobutane low high resolution H-1 proton nmr spectrum. Available at: [Link]

  • ACS Publications. Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Available at: [Link]

Sources

A Technical Guide to the Physicochemical Properties of N-Boc-2,6-diazaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The Rise of a Bioisostere

In modern medicinal chemistry, the quest for novel molecular scaffolds that offer improved physicochemical properties, metabolic stability, and patentability is relentless. The 2,6-diazaspiro[3.3]heptane core has emerged as a significant three-dimensional building block, frequently employed as a bioisosteric replacement for piperazine.[1][2] Its rigid, spirocyclic structure provides a distinct conformational constraint compared to flexible diamines, enabling chemists to explore new chemical space and optimize drug-target interactions.[3]

The N-Boc protected variant, tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate, is the primary entry point for synthesizing a diverse array of derivatives.[2] Understanding its fundamental physical properties is therefore a critical first step for any research scientist, process chemist, or drug development professional aiming to incorporate this valuable scaffold into their programs. This guide provides a comprehensive overview of the known physical and spectral properties of this compound, focusing on experimentally verified data and providing robust protocols for in-house characterization.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of N-Boc-2,6-diazaspiro[3.3]heptane and its well-characterized oxalate salt. It is crucial to note that high-quality, experimentally derived data in the peer-reviewed literature is most readily available for the salt form, which is often used for its superior crystallinity and handling characteristics.

PropertyValueData Source & Notes
IUPAC Name tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylatePubChem[4]
CAS Number 1041026-70-3TCI Chemicals
Molecular Formula C₁₀H₁₈N₂O₂TCI Chemicals
Molecular Weight 198.27 g/mol TCI Chemicals
Appearance White to light yellow powder/crystal; Amorphous colorless solidTCI Chemicals, Supporting Information[5]
Melting Point 206-209 °C (Oxalate Salt)Supporting Information[5]
Boiling Point 282.6 ± 40.0 °CPredicted Value
Solubility "Slightly soluble in water" (Hemioxalate Salt)Chemicalbook[6]
LogP 0.3Computed by PubChem[4]
pKa Not Experimentally Reported

In-Depth Analysis of Physical Characteristics

Appearance and Physical State

N-Boc-2,6-diazaspiro[3.3]heptane is consistently reported as a solid at room temperature, typically appearing as a white, off-white, or light yellow crystalline powder. The free base has been described as an amorphous colorless solid, while its derivatives are often colorless crystals.[5]

Thermal Properties: A Focus on the Oxalate Salt

While a melting point for the free base is not consistently reported in the literature, its oxalate salt is well-characterized with a sharp melting range of 206-209 °C .[5] This high melting point is indicative of a stable, crystalline lattice structure, which is advantageous for purification, weighing, and long-term storage. The boiling point of the free base is predicted to be approximately 282.6 °C, though as a stable solid, this property is less relevant for practical laboratory use than its melting point.

Solubility Profile: Guiding Principles

Specific quantitative solubility data for the free base is sparse in the public domain. The hemioxalate salt is noted as being "slightly soluble in water".[6] Structurally, the free base contains a Boc-protected amine, which is lipophilic, and a secondary amine, which can act as both a hydrogen bond donor and acceptor.

Based on this structure, one can infer the following qualitative solubility profile:

  • High Solubility: Expected in polar organic solvents such as methanol, ethanol, dichloromethane (DCM), and chloroform.

  • Moderate Solubility: Expected in less polar ethers like THF and potentially polar aprotic solvents like acetonitrile.

  • Low Solubility: Expected in non-polar hydrocarbon solvents like hexanes and heptane.

  • Aqueous Solubility: The free base is expected to have low aqueous solubility at neutral pH, which will increase significantly at acidic pH due to the protonation of the free secondary amine.

For drug development applications, determining the precise thermodynamic solubility is essential. A standard protocol for this determination is provided in Section 4.2.

Standardized Experimental Methodologies

To ensure data integrity and reproducibility, the following self-validating protocols are recommended for characterizing N-Boc-2,6-diazaspiro[3.3]heptane in the laboratory.

Melting Point Determination

This protocol follows the widely accepted capillary method, which can be performed using either a manual Thiele tube apparatus or a modern digital instrument.

graphviz cluster_prep Sample Preparation cluster_analysis Analysis P1 Dry sample under vacuum for >4h P2 Finely crush to a homogenous powder P1->P2 P3 Pack into capillary tube (2-3 mm height) P2->P3 A1 Place capillary in apparatus P3->A1 Transfer A2 Heat rapidly to ~10°C below expected MP A1->A2 A3 Heat slowly (1-2 °C/min) A2->A3 A4 Record T_onset (first liquid appears) A3->A4 A5 Record T_clear (all solid melts) A4->A5

Caption: Workflow for Melting Point Determination.

Step-by-Step Protocol:

  • Sample Preparation: Ensure the sample is thoroughly dried, ideally in a vacuum desiccator for at least 4 hours, to remove any residual solvents.

  • Loading: Load a small amount of the finely powdered sample into a capillary tube, tapping gently to create a tightly packed column of 2-3 mm.

  • Heating: Place the capillary in the heating block. If the approximate melting point is known (e.g., from the salt form), heat rapidly to a temperature about 10-15 °C below this point.

  • Measurement: Reduce the heating rate to a slow 1-2 °C per minute.

  • Recording: Record the temperature at which the first droplet of liquid is observed (T_onset) and the temperature at which the last solid crystal disappears (T_clear). The melting point is reported as this range. For a pure compound, this range should be narrow (< 2 °C).

Thermodynamic Solubility Assay

This "shake-flask" method determines the equilibrium solubility of a compound, a critical parameter for predicting its behavior in biological systems.

graphviz cluster_prep Incubation cluster_analysis Quantification S1 Add excess solid compound to vial S2 Add chosen solvent (e.g., PBS pH 7.4) S1->S2 S3 Seal and agitate (24h, 25°C) S2->S3 Q1 Centrifuge to pellet excess solid S3->Q1 Equilibration Complete Q2 Filter supernatant (0.45 µm filter) Q1->Q2 Q3 Prepare serial dilutions of supernatant Q2->Q3 Q4 Analyze by LC-MS/UV against a standard curve Q3->Q4

Caption: Workflow for Thermodynamic Solubility Assay.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg) to a glass vial. The key is to ensure undissolved solid remains at the end of the experiment.

  • Incubation: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., Phosphate-Buffered Saline pH 7.4, Simulated Intestinal Fluid). Seal the vial tightly.

  • Equilibration: Agitate the slurry at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium, typically 24 hours.

  • Separation: Centrifuge the vial at high speed (e.g., 10,000 x g) to pellet the undissolved solid.

  • Sampling: Carefully remove a known volume of the supernatant and filter it through a syringe filter (e.g., 0.45 µm PVDF) to remove any remaining particulates.

  • Quantification: Quantify the concentration of the dissolved compound in the filtered supernatant using a validated analytical method, such as LC-MS or UV-Vis spectroscopy, against a calibration curve prepared from a known stock solution. The resulting concentration is the thermodynamic solubility.

Spectroscopic & Structural Data (Oxalate Salt)

The following data, obtained for the highly crystalline oxalate salt, provides an authoritative reference for structural confirmation. The spectra for the free base are expected to be very similar, with the primary difference being the absence of signals corresponding to the oxalate counterion.

Data TypeParameters & ResultsSource
¹H-NMR (300 MHz, CD₃OD): δ 4.90 (s, 2H), 4.20 (s, 4H), 4.09 (s, 4H), 1.42 (s, 9H).Supporting Information[5]
¹³C-NMR (101 MHz, CD₃OD): δ 168.9 (oxalate C=O), 157.7 (Boc C=O), 81.3 (Boc C(CH₃)₃), 59.9 (br), 56.3, 36.7, 28.6 (Boc CH₃).Supporting Information[5]
IR (Neat) 3243, 2967, 2879, 1692 (Boc C=O), 1596, 1400, 1364, 1164, 1146 cm⁻¹.Supporting Information[5]
HRMS (ESI) Calculated for C₁₀H₁₉N₂O₂ [M+H]⁺: 199.1441; Found: 199.1442.Supporting Information[5]

Expert Interpretation: The ¹H-NMR is remarkably simple, showing three sharp singlets corresponding to the Boc group (1.42 ppm) and the two sets of magnetically equivalent methylene protons on the azetidine rings (4.09 and 4.20 ppm), along with a broad signal for the amine protons. In the ¹³C-NMR of the free base, the oxalate signal at 168.9 ppm would be absent. The high-resolution mass spectrometry data provides definitive confirmation of the elemental composition.

Handling, Storage, and Stability

Proper handling and storage are essential to maintain the integrity of N-Boc-2,6-diazaspiro[3.3]heptane.

  • Storage Temperature: Commercial suppliers recommend storage at temperatures ranging from refrigerated (2-8 °C) to frozen (<0 °C).[7]

  • Atmosphere: The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) as it may be sensitive to air and moisture.

  • Precautions: Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses), should be employed. The compound may cause skin and eye irritation.

References

  • Wipf, P., et al. (2008). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions - Supporting Information. Available at: [Link]

  • PubChem. (n.d.). tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hydrochloride. Retrieved January 1, 2026, from: [Link]

  • Wipf, P., et al. (2008). 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. ROAR. Available at: [Link]

  • Wipf, P., et al. (2008). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 2-Boc-2,6-diazaspiro(3.3)heptane. Retrieved January 1, 2026, from: [Link]

  • PubChem. (n.d.). tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate. Retrieved January 1, 2026, from: [Link]

  • Youn, J., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. Available at: [Link]

  • Stepan, A. F., et al. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Tetrahedron. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Stability and Storage of Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the stability and recommended storage conditions for Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate, a key building block in modern drug discovery. The unique strained spirocyclic core and the presence of a chemically sensitive tert-butoxycarbonyl (Boc) protecting group necessitate a thorough understanding of its degradation pathways to ensure its integrity throughout its lifecycle, from storage to application. This document synthesizes theoretical chemical principles with practical, field-proven insights to offer a comprehensive resource for researchers, scientists, and drug development professionals. We will explore the intrinsic stability of the molecule, delineate potential degradation mechanisms under various stress conditions, and provide detailed protocols for stability assessment and optimal long-term storage.

Introduction: The Pivotal Role of Spirocycles in Medicinal Chemistry

Spirocyclic scaffolds have emerged as privileged structures in contemporary drug design. Their inherent three-dimensionality offers a distinct advantage over flat, aromatic systems, enabling more precise spatial orientation of functional groups for optimal target engagement.[1] This often translates to improved potency, selectivity, and pharmacokinetic properties.[2] Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate, in particular, has garnered significant attention as a versatile building block. Its rigid framework and dual nitrogen centers provide a unique platform for the synthesis of novel therapeutics.[3]

However, the very features that make this molecule attractive also present unique stability challenges. The strained azetidine rings within the spiro[3.3]heptane core can be susceptible to ring-opening reactions, while the Boc protecting group is notoriously labile under acidic conditions.[4][5] A comprehensive understanding of these liabilities is paramount for any scientist working with this compound.

Intrinsic Chemical Stability Profile

The stability of Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate is dictated by the interplay of its two key structural motifs: the diazaspiro[3.3]heptane core and the N-Boc protecting group.

The Diaza-spiro[3.3]heptane Core

The spirocyclic core, composed of two fused azetidine rings, possesses significant ring strain. This strain can render the molecule susceptible to nucleophilic attack and ring-opening, particularly under acidic conditions where the nitrogen atoms can be protonated, activating the ring.[6] However, in the absence of strong activating conditions, the spirocyclic nature can also impart a degree of metabolic stability compared to more flexible aliphatic amines.[1]

The Tert-butoxycarbonyl (Boc) Protecting Group

The Boc group is an acid-labile protecting group, a characteristic that is fundamental to its utility in organic synthesis.[7] Its stability profile can be summarized as follows:

  • Acidic Conditions: The Boc group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to release the free amine, isobutylene, and carbon dioxide.[3][7] The kinetics of this cleavage can even show a second-order dependence on the acid concentration.[8]

  • Basic and Nucleophilic Conditions: The Boc group is generally stable to a wide range of basic and nucleophilic conditions, making it orthogonal to other protecting groups like Fmoc.[5][7]

  • Thermal Stress: While generally stable at moderate temperatures, the Boc group can undergo thermolytic cleavage at elevated temperatures, typically above 150°C.[9][10] This degradation proceeds through a concerted elimination mechanism.[9]

  • Photostability: While specific photostability data for this molecule is not available, Boc-protected compounds are not generally considered to be highly photosensitive unless other chromophores are present in the molecule.

Potential Degradation Pathways

Based on the chemical nature of Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate, several degradation pathways can be postulated. A thorough understanding of these pathways is crucial for developing stability-indicating analytical methods and for defining appropriate storage conditions.

cluster_0 Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate cluster_1 Degradation Products A Starting Material B Deprotected Amine (Acid Hydrolysis) A->B Acidic Conditions (e.g., H+, moisture) C Ring-Opened Products (Acid/Nucleophilic Attack) A->C Strong Acid / Nucleophiles D Oxidative Degradants (N-oxides, etc.) A->D Oxidizing Agents (e.g., O2, peroxides) A Sample Preparation (Compound in Solution/Solid State) B Stress Conditions A->B C Acid Hydrolysis (e.g., 0.1M HCl) B->C D Base Hydrolysis (e.g., 0.1M NaOH) B->D E Oxidative Stress (e.g., 3% H2O2) B->E F Thermal Stress (e.g., 80°C) B->F G Photolytic Stress (e.g., UV/Vis light) B->G H Analysis (HPLC-UV, LC-MS) C->H D->H E->H F->H G->H

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol:

  • Sample Preparation: Prepare solutions of Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water). Also, prepare solid-state samples.

  • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature for a defined period.

  • Thermal Degradation: Store both solid and solution samples at an elevated temperature (e.g., 80°C) in the dark for a defined period.

  • Photolytic Degradation: Expose both solid and solution samples to a calibrated light source (e.g., ICH option 2) for a defined period.

  • Analysis: Analyze all stressed samples, along with a control sample, by a stability-indicating HPLC-UV method. Peak purity of the main peak should be assessed using a photodiode array (PDA) detector. Characterize any significant degradation products using LC-MS to determine their molecular weights and fragmentation patterns.

Long-Term and Accelerated Stability Studies

These studies are performed to establish the re-test period or shelf life of the compound under recommended storage conditions.

Study TypeStorage ConditionsTesting Frequency
Long-Term 5°C ± 3°C0, 3, 6, 9, 12, 18, 24, 36 months
Accelerated 25°C ± 2°C / 60% RH ± 5% RH0, 3, 6 months

At each time point, samples should be analyzed for appearance, purity (by a validated stability-indicating HPLC method), and content.

Conclusion

Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate is a valuable and versatile building block in drug discovery. However, its unique chemical structure presents specific stability challenges that must be carefully managed. The primary degradation pathway is the acid-catalyzed cleavage of the N-Boc protecting group. The strained spirocyclic core also presents a potential liability for ring-opening under harsh conditions. By adhering to the recommended storage conditions of low temperature, inert atmosphere, and protection from light and moisture, the integrity of this compound can be effectively preserved. A robust stability testing program, including forced degradation and long-term studies, is essential for any application to ensure the quality and reliability of this critical synthetic intermediate.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Li, B., Li, R., Dorff, P., McWilliams, J. C., Guinn, R. M., Guinness, S. M., Han, L., Wang, K., & Yu, S. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. The Journal of Organic Chemistry, 84(8), 4846–4855.
  • Blacker, A. J., Conway, B., & Pears, D. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. Organic Process Research & Development, 14(4), 899–905.
  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Van der Pijl, F., Wenker, M., van der Heijden, R., & Lange, E. C. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232.
  • Taylor & Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Retrieved from [Link]

  • Wang, T., Qi, Y., & Li, Y. (2021). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Water Research & Technology, 7(4), 675-685.
  • Collins, S. G., & Maguire, A. R. (2020). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 24(5), 769–781.
  • ACS Green Chemistry Institute. (n.d.). Thermal Methods. Retrieved from [Link]

  • Voice, A. K., & Rochelle, G. T. (2011). Oxidative Degradation of Amines With High-Temperature Cycling. Energy Procedia, 4, 1624-1631.
  • ResearchGate. (n.d.). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery. Retrieved from [Link]

  • Ask this paper. (n.d.). degradation-products-of-azetidine-core-g334089-isolation-structure-elucidation-and-pathway. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • MDPI. (n.d.). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • ResearchGate. (n.d.). Is the protecting group boc of the amino group stable at 37°C? Retrieved from [Link]

  • Semantic Scholar. (n.d.). Oxidation of aliphatic amines by molecular oxygen. Retrieved from [Link]

  • ACS Publications. (2020, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • National Institutes of Health. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • Q Laboratories. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015, October 28). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. Retrieved from [Link]

  • LJMU Research Online. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Mechanochemical deprotection of t-butoxycarbonyl (Boc) group using basic alumina. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. Retrieved from [Link]

  • ACS Publications. (n.d.). Advances in NiI/NiIII-Catalyzed C(sp2)–Heteroatom Cross-Couplings. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of N-Boc group of aliphatic amines. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Implications of Photostability on the Manufacturing, Packaging,Storage,and Testing. Retrieved from [Link]

  • Almac Group. (n.d.). Spotlight on stability: API and drug product testing. Retrieved from [Link]

  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]

  • ResearchGate. (n.d.). Photochemical Protection of Amines with Cbz and Fmoc Groups. Retrieved from [Link]

Sources

The Ascendancy of the Diazaspiro[3.3]heptane Core: A Technical Guide for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the relentless pursuit of novel chemical matter with enhanced pharmacological profiles, the focus of medicinal chemistry has progressively shifted from planar, aromatic structures towards three-dimensional scaffolds. This guide delves into the diazaspiro[3.3]heptane core, a strained spirocyclic motif that has emerged as a powerful tool in drug design. We will explore its synthesis, unique physicochemical properties, and its strategic application as a bioisosteric replacement for traditional diamine units, most notably piperazine. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold to overcome contemporary challenges in medicinal chemistry, such as improving metabolic stability, solubility, and target selectivity.

Introduction: The Imperative for Three-Dimensionality in Drug Design

For decades, drug discovery programs have been dominated by compounds rich in sp²-hybridized carbons, often leading to flat, aromatic molecules. While successful, this approach has contributed to challenges in achieving target selectivity and favorable ADME (absorption, distribution, metabolism, and excretion) properties. The "escape from flatland" is a well-recognized strategy to improve clinical success rates by increasing the fraction of sp³-hybridized carbons in drug candidates.[1] Saturated heterocyclic scaffolds, in particular, offer a gateway to novel chemical space with improved pharmacological properties.

The 2,6-diazaspiro[3.3]heptane scaffold, a rigid bicyclic system featuring two azetidine rings fused at a central quaternary carbon, has garnered significant attention in recent years.[2][3] Its constrained conformation offers predictable vectors for substituent placement, influencing ligand-target interactions with high precision. Furthermore, its unique physicochemical properties often translate to improved solubility, reduced lipophilicity, and enhanced metabolic stability compared to more flexible diamine counterparts like piperazine.[4][5]

Synthetic Strategies: Accessing the Diazaspiro[3.3]heptane Core

The utility of a chemical scaffold is intrinsically linked to its synthetic accessibility. Fortunately, several robust methods for the construction of the diazaspiro[3.3]heptane core have been developed, allowing for its incorporation into diverse molecular frameworks.

The Reductive Amination Approach

A practical and scalable route to functionalized 2,6-diazaspiro[3.3]heptanes involves the reductive amination of a key aldehyde intermediate.[2] This method is amenable to both library synthesis and large-scale production.

Experimental Protocol: Synthesis of 2-Benzyl-6-aryl-2,6-diazaspiro[3.3]heptanes [2]

  • Aldehyde Formation: The starting material, a readily available chloroester, is reduced with lithium aluminum hydride at reduced temperature, followed by a Swern oxidation to yield 1-benzyl-3-chloromethylazetidine-3-carbaldehyde.

  • Reductive Amination: The aldehyde is reacted with a primary aniline in dichloroethane in the presence of one equivalent of acetic acid to form the iminium ion. Subsequent reduction with sodium triacetoxyborohydride affords the corresponding secondary amine.

  • Cyclization: The final spirocyclization is achieved by treating the secondary amine with potassium tert-butoxide in THF, leading to the desired 2-benzyl-6-aryl-2,6-diazaspiro[3.3]heptane.[2]

G chloroester Chloroester aldehyde 1-benzyl-3-chloromethylazetidine-3-carbaldehyde chloroester->aldehyde 1. LiAlH4 2. Swern Oxidation amine Secondary Amine aldehyde->amine Aniline, Acetic Acid, Sodium Triacetoxyborohydride product 2-Benzyl-6-aryl-2,6- diazaspiro[3.3]heptane amine->product Potassium tert-butoxide, THF

Strain-Release Synthesis of a Piperazine Bioisostere

A novel and efficient approach leverages the strain-release of highly strained azabicyclo[1.1.0]butane intermediates to construct the related 1-oxa-2,6-diazaspiro[3.3]heptane (ODASE) scaffold.[6][7] This method, often facilitated by flow chemistry, provides rapid access to this promising piperazine bioisostere.

Experimental Protocol: Flow-Assisted Synthesis of ODASE [6][7]

  • Hydroxylamine Formation: A solution of the appropriate azabicyclo[1.1.0]butane precursor is reacted with a hydroxylamine derivative in a continuous flow reactor.

  • Spirocyclization: The resulting hydroxylamine intermediate is then treated with di-tert-butyl dicarbonate (Boc₂O) and Amberlyst 15 to induce spirocyclization, affording the N-Boc protected ODASE motif in good to excellent yields.[6]

G abb Azabicyclo[1.1.0]butane hydroxylamine Hydroxylamine Intermediate abb->hydroxylamine Hydroxylamine, Flow Reactor odase N-Boc-1-oxa-2,6- diazaspiro[3.3]heptane (ODASE) hydroxylamine->odase Boc₂O, Amberlyst 15

The Diazaspiro[3.3]heptane Core as a Privileged Scaffold

The rigid, three-dimensional nature of the diazaspiro[3.3]heptane core imparts several advantageous properties that make it a "privileged scaffold" in medicinal chemistry.

A Superior Bioisostere for Piperazine

Piperazine is a ubiquitous building block in pharmaceuticals, particularly in central nervous system (CNS) drug development.[8][9] However, its conformational flexibility and potential for off-target activity can be detrimental. The 2,6-diazaspiro[3.3]heptane core serves as an excellent bioisostere for piperazine, offering a more constrained and defined orientation of its nitrogen substituents.[4][5] This can lead to enhanced target selectivity and potency.

Comparative Physicochemical Properties

PropertyPiperazine2,6-Diazaspiro[3.3]heptane
Molecular Weight86.14 g/mol 98.15 g/mol [10]
N-N Distance~2.86 Å[5]~3.94 Å[5]
ConformationFlexible (chair/boat)Rigid
Lipophilicity (logP)-1.1Generally lower than piperazine analogues

The replacement of the piperazine ring in the PARP inhibitor Olaparib with a 2,6-diazaspiro[3.3]heptane moiety resulted in significantly improved target selectivity and reduced off-mechanism cytotoxicity.[4][11][12] This highlights the potential of this scaffold to fine-tune the pharmacological profile of existing drug classes.

Enhancing Drug-like Properties

The incorporation of the diazaspiro[3.3]heptane core can positively influence key drug-like properties:

  • Solubility: The increased sp³ character and the introduction of polar nitrogen atoms often lead to improved aqueous solubility.

  • Metabolic Stability: The rigid scaffold can sterically hinder metabolic enzymes, reducing the rate of drug metabolism and prolonging its half-life.

  • Reduced Lipophilicity: The compact, non-planar structure can decrease lipophilicity, which is often associated with improved safety profiles.[1]

Functionalization and Derivatization

The synthetic accessibility of the diazaspiro[3.3]heptane core allows for extensive functionalization of one or both nitrogen atoms. This enables the exploration of a wide range of chemical space and the optimization of ligand-target interactions. Standard N-functionalization protocols, such as reductive amination, acylation, and arylation, are well-tolerated.[2][3][13]

Notably, the deprotection of N-Boc or N-benzyl protected diazaspiro[3.3]heptanes requires careful consideration. While trifluoroacetic acid (TFA) is generally effective, the use of hydrochloric acid (HCl) can lead to ring-opening of the strained azetidine rings.[13]

G

Future Perspectives and Conclusion

The diazaspiro[3.3]heptane core has firmly established itself as a valuable building block in modern drug discovery. Its unique combination of rigidity, three-dimensionality, and synthetic tractability offers a powerful platform for the design of next-generation therapeutics with improved efficacy and safety profiles. As our understanding of the intricate relationship between molecular architecture and pharmacological activity deepens, we can expect to see the diazaspiro[3.3]heptane scaffold and its derivatives play an increasingly prominent role in the development of novel medicines across a wide range of therapeutic areas. The continued exploration of new synthetic routes and the expansion of the chemical space around this remarkable core will undoubtedly unlock new opportunities for therapeutic intervention.

References

  • Graziano, E., Natho, P., Andresini, M., Mastrolorito, F., Mahdi, I., Mesto, E., Colella, M., Degennaro, L., Nicolotti, O., & Luisi, R. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. Advanced Synthesis & Catalysis, 366(18), 3894-3902. [Link]

  • Graziano, E., Natho, P., Andresini, M., Mastrolorito, F., Mesto, E., Colella, M., Degennaro, L., Nicolotti, O., & Luisi, R. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. ResearchGate. [Link]

  • Graziano, E., Natho, P., Andresini, M., Mastrolorito, F., Luisi, R. (2024). 2-azaspiro[3.3]heptane as bioisoster of piperidine. ResearchGate. [Link]

  • Natho, P., Graziano, E., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Organic & Biomolecular Chemistry. [Link]

  • Reilly, S. W., Puentes, L. N., Wilson, K., Hsieh, C.-J., Weng, C.-C., Makvandi, M., & Mach, R. H. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences, 23(15), 8259. [Link]

  • Reilly, S. W., Puentes, L. N., Wilson, K., Hsieh, C.-J., Weng, C.-C., Makvandi, M., & Mach, R. H. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5423-5429. [Link]

  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 14(2), 668-671. [Link]

  • Reilly, S. W., Puentes, L. N., Wilson, K., Hsieh, C.-J., Weng, C.-C., Makvandi, M., & Mach, R. H. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PMC. [Link]

  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ResearchGate. [Link]

  • Graziano, E., et al. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere - Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. Vapourtec. [Link]

  • Grygorenko, O. O. (2020). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. ResearchGate. [Link]

  • Kirichok, A. A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). [Link]

  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. PubMed. [Link]

  • Chen, C. Y., & Hillier, M. C. (2008). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. ResearchGate. [Link]

  • National Center for Biotechnology Information (n.d.). 2,6-Diazaspiro(3.3)heptane. PubChem. [Link]

  • Chen, C. Y., & Hillier, M. C. (2008). 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. PubMed. [Link]

  • National Center for Biotechnology Information (n.d.). 2-Azaspiro(3.3)heptane. PubChem. [Link]

  • Hamza, D., & Stocks, M. J. (2006). Concise Synthesis of Novel 2,6-Diazaspiro[3.3]heptan-1-ones and Their Conversion into 2,6-Diazaspiro[3.3]heptanes. ResearchGate. [Link]

  • Grygorenko, O. O., et al. (2020). Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. ResearchGate. [Link]

  • Mykhailiuk, P. K. (2020). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • Chen, C. Y., & Hillier, M. C. (2008). 2,6-Diazaspiro[3.3]heptanes - Supporting Information. Organic Letters, 10(16), 3525-3526. [Link]

  • Grotli, M., & Luthman, K. (2009). Development of Synthetic Routes for Preparation of 2,6-Disubstituted Spiro[3.3]heptanes. DiVA portal. [Link]

  • Altasciences. (2022). Issue 33: CNS Drug Development. The Altascientist. [Link]

  • Gabathuler, R. (2022). Novel Developments to Enable Treatment of CNS Diseases with Targeted Drug Delivery. Pharmaceutics, 14(11), 2378. [Link]

Sources

Safety and handling precautions for Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Safe Handling of Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate

This guide provides comprehensive safety and handling protocols for Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate, a key building block in modern drug discovery and medicinal chemistry.[1][2][3] Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity. This document is intended for researchers, scientists, and drug development professionals who may handle this compound.

Core Hazard Profile and GHS Classification

Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate is classified as a hazardous substance. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[4] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding these hazards.

The compound is consistently identified with the following classifications across multiple safety data sheets:

  • Skin Irritation (Category 2) [4][5]

  • Serious Eye Irritation (Category 2A) [4][5]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System [4][5]

These classifications necessitate stringent handling procedures to prevent accidental exposure. The causality is linked to the chemical nature of the diamine scaffold, which can interact with biological tissues.

Table 1: GHS Hazard Identification

GHS Element Identifier Description
Pictogram GHS07 (Exclamation Mark) Indicates that the substance may cause less serious health effects, such as irritation.
Signal Word Warning Denotes a hazard that is less severe but still requires careful handling.[4][5]
Hazard Statements H315 Causes skin irritation.[4][5][6]
H319 Causes serious eye irritation.[4][5][6]
H335 May cause respiratory irritation.[4][5][6]
Precautionary Statements P261 Avoid breathing dust/fume/gas/mist/vapors/spray.[5][7]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[4][5][7]
P302+P352 IF ON SKIN: Wash with plenty of soap and water.[5][7]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][7]
P403+P233 Store in a well-ventilated place. Keep container tightly closed.[5][7]

| | P501 | Dispose of contents/container to an approved waste disposal plant.[5] |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and PPE, is mandatory. The principle is to minimize the potential for exposure at the source and provide a final barrier of protection for the operator.

Engineering Controls: The Primary Line of Defense

All manipulations of solid Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate or its solutions should be performed within a certified chemical fume hood.[4] This is the most critical engineering control as it prevents the inhalation of airborne particles or vapors, directly addressing the H335 respiratory irritation hazard. The fume hood also provides a contained space in the event of a spill.

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

PPE is essential to prevent skin and eye contact (H315 and H319 hazards). The selection of appropriate PPE is not merely a checklist item; it is a scientifically validated system of protection.

Table 2: Personal Protective Equipment (PPE) Specifications

Protection Type Specification Rationale and Best Practices
Hand Protection Chemically resistant gloves (e.g., Nitrile). To prevent direct skin contact. Gloves must be inspected for integrity before each use and changed immediately if contaminated. Always wash hands thoroughly after handling the compound, even after removing gloves.[4]
Eye Protection Safety glasses with side shields or safety goggles. To protect against splashes or airborne dust particles that can cause serious eye irritation. An eyewash station must be readily accessible.[4]
Skin and Body Laboratory coat. To protect skin and personal clothing from contamination. The lab coat should be buttoned completely.

| Respiratory | Not required if using a fume hood. | In the absence of adequate ventilation or for large-scale operations, a NIOSH-approved respirator with a particle filter may be necessary.[4] A risk assessment should be performed. |

PPE_Workflow cluster_prep Preparation Phase cluster_donning PPE Donning Sequence cluster_handling Safe Handling A Verify Fume Hood Functionality B Gather All Required Materials A->B C 1. Don Lab Coat B->C D 2. Don Safety Glasses / Goggles C->D E 3. Don Nitrile Gloves D->E F Proceed with Experiment Inside Fume Hood E->F Spill_Response cluster_immediate_actions Immediate Actions cluster_cleanup Containment & Cleanup cluster_final Final Steps start Spill Occurs alert Alert Personnel in the Immediate Area start->alert evacuate Evacuate if Necessary (Large Spill / Poor Ventilation) alert->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) alert->ppe evacuate->ppe contain Cover with Inert Absorbent Material (e.g., Vermiculite) ppe->contain collect Carefully Sweep/Scoop into a Labeled Waste Container contain->collect decontaminate Decontaminate Spill Area with Appropriate Solvent collect->decontaminate dispose Dispose of Waste via Institutional Hazardous Waste Program decontaminate->dispose report Report Incident to Lab Supervisor dispose->report First_Aid_Decision_Tree cluster_routes cluster_actions start Exposure Event inhalation Inhalation start->inhalation skin Skin Contact start->skin eye Eye Contact start->eye ingestion Ingestion start->ingestion action_inhale Move to fresh air. Keep at rest. If breathing is difficult, give oxygen. inhalation->action_inhale action_skin Immediately remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. skin->action_skin action_eye Rinse cautiously with water for several minutes. Remove contact lenses if present. Continue rinsing for at least 15 minutes. eye->action_eye action_ingest Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. ingestion->action_ingest seek_medical Seek Immediate Medical Attention and Show SDS action_inhale->seek_medical action_skin->seek_medical action_eye->seek_medical action_ingest->seek_medical

References

Methodological & Application

Application Notes & Protocols: N-Boc-2,6-diazaspiro[3.3]heptane as a Piperazine Bioisostere

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Bioisosteric Replacement

In medicinal chemistry, the journey from a promising lead compound to a clinically effective drug is one of meticulous optimization. A key strategy in this process is bioisosterism , the replacement of a molecular fragment with another that possesses similar physicochemical properties, with the goal of enhancing biological activity or improving pharmacokinetic and toxicological profiles.[1][2] This principle allows chemists to fine-tune a molecule's size, shape, electronic distribution, and polarity to improve its drug-like characteristics.[3][4]

The piperazine ring is a cornerstone of modern drug design, recognized as a "privileged structure" for its ability to impart favorable properties.[5][6] Its two nitrogen atoms can be protonated at physiological pH, which often improves aqueous solubility and allows for strong ionic interactions with biological targets.[7][8] However, the widespread use of piperazine has also revealed its limitations:

  • Conformational Flexibility: The piperazine ring exists in a dynamic equilibrium of chair and boat conformations, which can lead to a significant entropic penalty upon binding to a target protein.

  • Metabolic Liability: The nitrogen atoms provide sites for metabolism by enzymes like cytochrome P450s, potentially leading to unwanted metabolites.[7]

  • Limited Structural Diversity: The vast majority of piperazine-containing drugs feature substituents only at the nitrogen atoms, leaving the carbon scaffold underexplored and limiting the vectors for structural modification.[8]

  • Intellectual Property: The ubiquity of the piperazine scaffold makes it challenging to secure novel intellectual property.

To overcome these challenges, medicinal chemists are increasingly turning to rigid, three-dimensional scaffolds. One of the most promising is the 2,6-diazaspiro[3.3]heptane core, a strained spirocyclic diamine that acts as a non-classical bioisostere of piperazine.[9] This guide provides a detailed overview of its properties, advantages, and synthetic applications.

The Bioisostere: N-Boc-2,6-diazaspiro[3.3]heptane

N-Boc-2,6-diazaspiro[3.3]heptane is the mono-protected form of the parent spirocycle, making it an ideal building block for synthetic chemistry. The tert-butyloxycarbonyl (Boc) group allows for selective functionalization of the free secondary amine, followed by a straightforward deprotection step to reveal the second nitrogen for further modification or to act as a key interaction point in the final molecule.

Its defining feature is its rigid, spirocyclic structure, which locks the two azetidine rings in a fixed, orthogonal orientation. This rigidity fundamentally alters the spatial relationship between the two nitrogen atoms compared to the flexible piperazine ring.

Caption: Piperazine's flexibility vs. the rigid 3D structure of 2,6-diazaspiro[3.3]heptane.

Comparative Physicochemical Properties

The decision to employ a bioisostere is driven by data. The 2,6-diazaspiro[3.3]heptane scaffold offers a distinct physicochemical profile compared to piperazine, providing a new set of parameters for drug designers to exploit.

PropertyPiperazine2,6-Diazaspiro[3.3]heptaneRationale for Advantage
Topology Flexible 6-membered ringRigid spiro[3.3] bicyclicReduced entropic penalty upon binding, predictable exit vectors.[10]
N-N Distance ~2.9 Å~4.2 ÅActs as a "stretched" piperazine, enabling access to different binding pockets or interactions.[9]
Exit Vector ~180° (anti)~90° (orthogonal)Provides novel 3D orientation for substituents, exploring new chemical space.[10]
Basicity (pKa) pKa1 ≈ 5.7, pKa2 ≈ 9.8Higher than piperazineIncreased basicity can lead to stronger ionic interactions with target residues.[10]
Lipophilicity (logD) Scaffold-dependentGenerally lower than piperazineThe introduction of the spirocyclic center can lower logD, improving solubility despite adding a carbon atom.[10]
Molecular Volume Smaller~9-13 ų largerThe constrained geometry increases molecular volume, which can improve packing in a binding site.[10]

Key Advantages in Drug Design

Replacing piperazine with N-Boc-2,6-diazaspiro[3.3]heptane can address several common challenges in lead optimization:

  • Enhanced Potency and Affinity: The rigid scaffold reduces the entropic cost of binding, as the molecule does not need to "freeze" into a specific conformation. This can directly translate to higher affinity and potency.[10] In some cases, the unique geometry allows for novel, favorable interactions with the target that are inaccessible to piperazine, such as the dual hydrogen-bonding observed in certain ketohexokinase inhibitors.[9]

  • Improved Physicochemical Properties: The spirocyclic nature often leads to a decrease in lipophilicity (logD) and an increase in aqueous solubility, both highly desirable traits for drug candidates.[10]

  • Increased Metabolic Stability: The strained azetidine rings can be more resistant to metabolic degradation compared to the piperazine core.

  • Novelty and Intellectual Property: As a less conventional scaffold, it provides a clear path away from crowded patent landscapes dominated by piperazine-containing compounds.[11]

Caption: A rigid spirocycle is pre-organized for binding, avoiding the entropic penalty of a flexible piperazine.

Experimental Protocols

The following protocols provide a general framework for the synthesis and application of N-Boc-2,6-diazaspiro[3.3]heptane. Researchers should optimize conditions based on their specific substrates.

Protocol 1: Synthesis of tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate Oxalate

This protocol describes the selective deprotection of one Boc group from the commercially available di-Boc protected starting material to yield the versatile mono-Boc building block as a stable oxalate salt.[12]

  • Preparation of Reagents:

    • Prepare a solution of acetyl chloride (1.05 eq) in methanol (approx. 0.1 M). Caution: This reaction is exothermic and generates HCl gas.

    • Di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate (1.0 eq).

    • Potassium hydroxide (KOH) (1.05 eq).

    • Oxalic acid (1.0 eq).

  • Reaction Procedure:

    • To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add the solution of acetyl chloride in methanol.

    • Add the di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate to the methanolic HCl solution.

    • Stir the resulting solution for 20 hours at room temperature (20°C).

    • Carefully add solid KOH in small portions, ensuring the temperature does not exceed 30°C.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Partition the residue between water and ethyl acetate (EtOAc).

    • Extract the aqueous layer twice more with EtOAc.

    • Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Salt Formation and Isolation:

    • Dissolve the crude residue in diethyl ether.

    • Add a solution of oxalic acid (1.0 eq) in diethyl ether.

    • Stir the resulting suspension for 1 hour at room temperature.

    • Collect the resulting white solid by vacuum filtration.

    • Wash the solid with EtOAc and then with diethyl ether to yield the title compound.

Protocol 2: Incorporation via Buchwald-Hartwig Amination

This protocol outlines the coupling of the mono-Boc spirocycle to an aryl halide, a common method for incorporating this scaffold into drug-like molecules.[13]

  • Preparation of Reagents:

    • tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (from the oxalate salt by neutralization).

    • Aryl halide (e.g., aryl bromide) (1.0 eq).

    • Pd₂(dba)₃ (0.01-0.05 eq).

    • RuPhos or similar phosphine ligand (0.02-0.10 eq).

    • Sodium tert-butoxide (NaOt-Bu) (1.4 eq).

    • Anhydrous dioxane or toluene.

  • Reaction Procedure:

    • In an oven-dried flask under an inert atmosphere, combine the aryl halide, the mono-Boc spirocycle, NaOt-Bu, Pd₂(dba)₃, and the phosphine ligand.

    • Add anhydrous solvent via syringe.

    • Heat the reaction mixture at 80-100°C until starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature and dilute with EtOAc.

    • Filter the mixture through a pad of Celite to remove palladium salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 3: N-Boc Deprotection

Critical Insight: Standard deprotection with HCl in ether or dioxane is not recommended for 2,6-diazaspiro[3.3]heptane systems, as it can lead to ring-opening of the strained azetidine core.[14] Trifluoroacetic acid (TFA) is the preferred reagent.

  • Preparation of Reagents:

    • N-Boc protected 2,6-diazaspiro[3.3]heptane derivative.

    • Trifluoroacetic acid (TFA) (10-20 eq).

    • Dichloromethane (DCM).

  • Reaction Procedure:

    • Dissolve the Boc-protected substrate in DCM (approx. 0.1 M).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add TFA to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until deprotection is complete (monitor by LC-MS).

    • Concentrate the reaction mixture under reduced pressure.

    • Co-evaporate with DCM or toluene multiple times to remove excess TFA.

    • The resulting TFA salt can be used directly or neutralized by partitioning between DCM and a saturated aqueous solution of NaHCO₃ or by using a basic ion-exchange resin.

Caption: General synthetic workflow for the application of the N-Boc-2,6-diazaspiro[3.3]heptane building block.

Application Case Studies

The theoretical advantages of the 2,6-diazaspiro[3.3]heptane scaffold have been validated in several drug discovery programs.

  • PARP-1 Inhibitors: In a study exploring bioisosteres for the piperazine in the FDA-approved drug Olaparib, the 2,6-diazaspiro[3.3]heptane analogue retained high potency against the PARP-1 enzyme.[9] Critically, this analogue did not induce DNA damage at similar concentrations, suggesting that this scaffold could be used to develop PARP inhibitors for non-cancer indications like inflammation or neurodegeneration, where cytotoxicity is undesirable.[15]

  • SOS-1 Agonists: When used to replace a piperazine in Son-of-sevenless homologue 1 (SOS-1) agonists, the spiro-azetidine derivative exhibited a threefold enhancement in binding affinity.[9][10] This improvement was attributed to the reduced conformational flexibility of the spirocycle, leading to a lower entropic penalty upon binding to the target protein.[10]

  • Sigma-2 (σ2) Receptor Ligands: An exploration of diazaspiro cores as piperazine bioisosteres for σ2 receptor ligands was conducted. While this particular study did not yield compounds with superior affinity, it provided valuable structure-activity relationship data for computational modeling of the receptor.[14]

Conclusion

N-Boc-2,6-diazaspiro[3.3]heptane is a powerful and versatile building block for medicinal chemists seeking to overcome the limitations of the traditional piperazine scaffold. Its rigid, three-dimensional structure provides predictable exit vectors, reduces the entropic cost of binding, and offers a unique physicochemical profile that can be leveraged to improve potency, solubility, and metabolic stability. By offering a validated escape from the crowded chemical space of piperazines, this bioisostere opens new avenues for the design of next-generation therapeutics with enhanced properties and novel intellectual property.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination using N-Boc-2,6-diazaspiro[3.3]heptane Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is perpetual. Among these, spirocyclic systems, particularly those incorporating heteroatoms, have garnered significant attention. The 2,6-diazaspiro[3.3]heptane motif stands out as a conformationally restricted surrogate for the ubiquitous piperazine ring, offering a unique three-dimensional vector for substituent placement.[1] This rigid framework can lead to improved target selectivity and enhanced pharmacokinetic profiles. The mono-protected N-Boc-2,6-diazaspiro[3.3]heptane, particularly as its stable oxalate salt, has emerged as a valuable building block for introducing this spirocyclic core into complex molecules.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds.[2] This powerful transformation allows for the coupling of a wide array of amines with aryl and heteroaryl halides and pseudohalides, a reaction that is often challenging to achieve through classical methods. This guide provides a detailed exploration of the application of N-Boc-2,6-diazaspiro[3.3]heptane oxalate in Buchwald-Hartwig amination reactions, offering both the theoretical underpinnings and practical, field-proven protocols for researchers, scientists, and drug development professionals.

The Buchwald-Hartwig Amination: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[2] The generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)(L)n-X Oxidative_Addition->Ar-Pd(II)-X(L2) Amine_Coordination Amine Coordination Ar-Pd(II)-X(L2)->Amine_Coordination Ar-Pd(II)-Amine(L2)X [Ar-Pd(II)(L)n(HNR'R'')]X Amine_Coordination->Ar-Pd(II)-Amine(L2)X Deprotonation Deprotonation (Base) Ar-Pd(II)-Amine(L2)X->Deprotonation Ar-Pd(II)-Amido(L2) Ar-Pd(II)(L)n-NR'R'' Deprotonation->Ar-Pd(II)-Amido(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Amido(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-NR'R'' Product (Aryl Amine) Reductive_Elimination->Ar-NR'R'' Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative_Addition Amine Amine (HNR'R'') Amine->Amine_Coordination

Figure 1: Generalized Catalytic Cycle of the Buchwald-Hartwig Amination.

The choice of palladium precursor, ligand, and base is critical to the success of the reaction and is highly dependent on the specific substrates being coupled. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and others (e.g., XPhos, SPhos, RuPhos), are often employed to facilitate the oxidative addition and reductive elimination steps.[3]

N-Boc-2,6-diazaspiro[3.3]heptane Oxalate: A Versatile Coupling Partner

A concise and scalable synthesis of N-Boc-2,6-diazaspiro[3.3]heptane has been reported, with the oxalate salt being a convenient and stable form for handling and use in subsequent reactions.[1][4]

Advantages over Traditional Cyclic Amines:
  • Conformational Rigidity: The spirocyclic nature of 2,6-diazaspiro[3.3]heptane imparts a high degree of conformational rigidity compared to the more flexible piperazine ring. This can be advantageous in drug design for optimizing binding to biological targets.

  • Unique Vectorial Display of Substituents: The geometry of the spirocycle presents substituents in distinct spatial orientations that are not accessible with traditional cyclic amines, allowing for the exploration of novel chemical space.

  • Improved Physicochemical Properties: Incorporation of spirocyclic motifs has been shown to improve properties such as solubility and metabolic stability in drug candidates.

Experimental Protocols

The following protocols are based on established literature procedures and provide a starting point for the Buchwald-Hartwig amination of N-Boc-2,6-diazaspiro[3.3]heptane oxalate with a variety of aryl halides.[1] Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Weigh Aryl Halide, N-Boc-2,6-diazaspiro[3.3]heptane oxalate, Pd catalyst, Ligand, and Base Vessel Add to an oven-dried reaction vessel under inert atmosphere (Ar or N2) Reagents->Vessel Solvent Add anhydrous, degassed solvent Vessel->Solvent Heating Heat the reaction mixture to the specified temperature with stirring Solvent->Heating Monitoring Monitor reaction progress by TLC, GC, or LC-MS Heating->Monitoring Quenching Cool to room temperature and quench with water or saturated NH4Cl Monitoring->Quenching Extraction Extract with an organic solvent (e.g., EtOAc, CH2Cl2) Quenching->Extraction Drying Dry the combined organic layers over Na2SO4 or MgSO4 Extraction->Drying Purification Concentrate and purify by flash column chromatography Drying->Purification

Figure 2: General Experimental Workflow for Buchwald-Hartwig Amination.

Protocol 1: Coupling with an Electron-Rich Aryl Bromide
  • Reaction: 4-Bromoanisole with N-Boc-2,6-diazaspiro[3.3]heptane oxalate

  • Reagents:

    • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

    • N-Boc-2,6-diazaspiro[3.3]heptane oxalate (1.2 mmol, 1.2 equiv)

    • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

    • (±)-BINAP (0.06 mmol, 6 mol%)

    • NaOt-Bu (3.0 mmol, 3.0 equiv)

    • Anhydrous Toluene (5 mL)

  • Procedure:

    • To an oven-dried Schlenk tube under an argon atmosphere, add 4-bromoanisole, N-Boc-2,6-diazaspiro[3.3]heptane oxalate, Pd₂(dba)₃, (±)-BINAP, and NaOt-Bu.

    • Add anhydrous, degassed toluene via syringe.

    • Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours, or until the starting material is consumed as monitored by TLC or GC-MS.

    • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-aryl-N'-Boc-2,6-diazaspiro[3.3]heptane.

Protocol 2: Coupling with an Electron-Deficient Aryl Bromide
  • Reaction: 4-Bromobenzonitrile with N-Boc-2,6-diazaspiro[3.3]heptane oxalate

  • Reagents:

    • 4-Bromobenzonitrile (1.0 mmol, 1.0 equiv)

    • N-Boc-2,6-diazaspiro[3.3]heptane oxalate (1.2 mmol, 1.2 equiv)

    • Pd(OAc)₂ (0.02 mmol, 2 mol%)

    • XPhos (0.04 mmol, 4 mol%)

    • Cs₂CO₃ (2.5 mmol, 2.5 equiv)

    • Anhydrous 1,4-Dioxane (5 mL)

  • Procedure:

    • Follow the general procedure outlined in Protocol 1, substituting the listed reagents.

    • Heat the reaction mixture at 100 °C for 12-18 hours.

    • Follow the work-up and purification steps as described in Protocol 1.

Protocol 3: Coupling with a Heteroaryl Chloride
  • Reaction: 2-Chloropyridine with N-Boc-2,6-diazaspiro[3.3]heptane oxalate

  • Reagents:

    • 2-Chloropyridine (1.0 mmol, 1.0 equiv)

    • N-Boc-2,6-diazaspiro[3.3]heptane oxalate (1.2 mmol, 1.2 equiv)

    • XPhos Pd G2 (0.02 mmol, 2 mol%)

    • K₃PO₄ (2.5 mmol, 2.5 equiv)

    • Anhydrous t-BuOH (5 mL)

  • Procedure:

    • Follow the general procedure outlined in Protocol 1, substituting the listed reagents.

    • Heat the reaction mixture at 90 °C for 18-24 hours.

    • Follow the work-up and purification steps as described in Protocol 1.

Data Presentation: Substrate Scope and Reaction Conditions

The following table summarizes the results for the Buchwald-Hartwig amination of N-Boc-2,6-diazaspiro[3.3]heptane oxalate with a variety of aryl bromides as reported in the literature.[1]

EntryAryl BromidePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd₂(dba)₃ (2.5)(±)-BINAP (7.5)NaOtBu (3)Toluene1101297
24-BromoanisolePd₂(dba)₃ (2.5)(±)-BINAP (7.5)NaOtBu (3)Toluene1101891
34-BromofluorobenzenePd₂(dba)₃ (1.0)(±)-BINAP (3.0)NaOtBu (3)Toluene1101287
42-BromopyridinePd₂(dba)₃ (2.5)(±)-BINAP (7.5)NaOtBu (3)Toluene1102475
51-Bromo-4-(trifluoromethyl)benzenePd₂(dba)₃ (2.5)(±)-BINAP (7.5)NaOtBu (3)Toluene1104656
64-BromobenzonitrilePd₂(dba)₃ (2.5)(±)-BINAP (7.5)Cs₂CO₃ (3)Toluene1102483

Note: The addition of a small amount of triethylamine (~0.5 equivalents) was found to be beneficial in some cases.[1]

Troubleshooting and Key Considerations

  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. It is crucial to maintain an inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.

  • Anhydrous and Degassed Solvents: Water and oxygen can deactivate the catalyst. The use of anhydrous and properly degassed solvents is essential for optimal results.

  • Choice of Base: The strength and solubility of the base can significantly impact the reaction. Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used. For base-sensitive substrates, weaker bases such as cesium carbonate or potassium phosphate may be employed.

  • Ligand Selection: The choice of ligand is critical and often substrate-dependent. For challenging substrates, such as aryl chlorides or sterically hindered amines, more specialized ligands like XPhos or SPhos may be required.[3]

  • Reaction Monitoring: Closely monitoring the reaction progress by TLC, GC, or LC-MS is important to determine the optimal reaction time and prevent the formation of byproducts.

Conclusion

The Buchwald-Hartwig amination of N-Boc-2,6-diazaspiro[3.3]heptane oxalate provides a robust and versatile method for the synthesis of N-aryl-2,6-diazaspiro[3.3]heptanes. These compounds are valuable building blocks in drug discovery, offering a unique and conformationally restricted scaffold. The protocols and data presented in this guide serve as a comprehensive resource for researchers to effectively utilize this important transformation in their synthetic endeavors. With careful consideration of the reaction parameters and appropriate optimization, this methodology can be a powerful tool for the rapid generation of novel molecular entities with potential therapeutic applications.

References

Protocol for the Deprotection of Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide:

Introduction

The 2,6-diazaspiro[3.3]heptane scaffold is a valuable structural motif in modern medicinal chemistry. Its rigid, three-dimensional structure makes it an attractive bioisostere for the more flexible piperazine ring, a common fragment in many bioactive molecules. The controlled synthesis and functionalization of this spirocyclic system are paramount for its application in drug discovery programs.

A key step in the synthetic manipulation of 2,6-diazaspiro[3.3]heptanes is the management of its two secondary amine functionalities. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a wide range of conditions and its facile removal under acidic conditions.[1]

This application note provides a comprehensive guide to the deprotection of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate. We will delve into the underlying reaction mechanism, present a detailed and optimized experimental protocol, address specific challenges associated with this substrate, and offer a troubleshooting guide for common issues. The protocols and insights provided are tailored for researchers, scientists, and drug development professionals aiming for efficient and high-yielding synthesis of the parent 2,6-diazaspiro[3.3]heptane core.

The Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is an acid-catalyzed process that proceeds through a specific and well-understood fragmentation pathway.[1][2]

  • Protonation: The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl).

  • Fragmentation: This protonation weakens the adjacent carbonyl-oxygen bond, leading to the cleavage of the tert-butyl-oxygen bond. This fragmentation step releases the highly stable tert-butyl cation and a transient carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas and the desired free amine.

  • Protonation of Amine: Under the acidic reaction conditions, the newly liberated amine is protonated, typically forming a salt with the conjugate base of the acid used (e.g., a trifluoroacetate or hydrochloride salt).

The generation of the reactive tert-butyl cation is a critical aspect of this mechanism.[3][4] This electrophilic species can potentially react with any nucleophilic sites within the substrate or solvent, leading to unwanted side products.[5][6] While the parent 2,6-diazaspiro[3.3]heptane is not particularly nucleophilic, this consideration is crucial when working with more complex derivatives.

Boc_Deprotection_Mechanism General Mechanism of Acid-Catalyzed Boc Deprotection cluster_0 Step 1: Protonation cluster_1 Step 2: Fragmentation cluster_2 Step 3: Decarboxylation cluster_3 Step 4: Salt Formation BocProtected Boc-Protected Amine Protonated Protonated Carbamate BocProtected->Protonated + H+ CarbamicAcid Carbamic Acid Protonated->CarbamicAcid tBuCation tert-Butyl Cation Protonated->tBuCation FreeAmine Free Amine CarbamicAcid->FreeAmine CO2 CO2 (gas) CarbamicAcid->CO2 AmineSalt Amine Salt (Product) FreeAmine->AmineSalt + H+

Caption: General mechanism of acid-catalyzed Boc deprotection.

Critical Consideration for 2,6-Diazaspiro[3.3]heptane: Reagent Selection

While both TFA and HCl are commonly used for Boc deprotection, the choice of acid is particularly critical for the 2,6-diazaspiro[3.3]heptane scaffold. Published research has demonstrated that treatment of this specific spirocycle with HCl can lead to an undesirable ring-opening side reaction.[7] Therefore, Trifluoroacetic Acid (TFA) is the preferred and recommended reagent for the deprotection of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate to preserve the integrity of the core structure. [7]

Comparative Analysis of Deprotection Conditions
ParameterProtocol 1: Trifluoroacetic Acid (TFA)Protocol 2: Hydrochloric Acid (HCl)
Reagent Trifluoroacetic Acid (TFA)Hydrochloric Acid (HCl), typically 4M in 1,4-dioxane
Solvent Dichloromethane (DCM) is most common.[8]1,4-Dioxane, Methanol, Diethyl Ether.[9]
Concentration Typically 20-50% TFA in DCM, or neat TFA.[8][10]2-4 M solution.
Temperature 0 °C to Room Temperature.[8]Room Temperature.[9]
Reaction Time 30 minutes to 4 hours.[11]1 to 16 hours.[9][11]
Outcome for Topic Substrate Recommended Method. Clean and efficient deprotection.[7]Not Recommended. Potential for ring-opening of the spirocyclic core.[7]
Work-up Evaporation of volatiles. The resulting TFA salt is often an oil but can be precipitated.[12]Product often precipitates as the hydrochloride salt, which can be isolated by filtration.[11]

Detailed Experimental Protocol: TFA-Mediated Deprotection

This protocol details the recommended procedure for the efficient deprotection of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate using Trifluoroacetic Acid.

Materials and Reagents
  • Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate

  • Dichloromethane (DCM), anhydrous grade

  • Trifluoroacetic Acid (TFA)

  • Diethyl ether (or MTBE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Step-by-Step Procedure

Experimental_Workflow Experimental Workflow for Boc Deprotection Start 1. Dissolve Substrate in DCM AddTFA 2. Add TFA at 0 °C Start->AddTFA Stir 3. Stir at RT (Monitor by TLC/LC-MS) AddTFA->Stir Evaporate 4. Concentrate in vacuo (Co-evaporate with Toluene) Stir->Evaporate IsolateSalt 5. Isolate TFA Salt (Triturate with Ether) Evaporate->IsolateSalt Workup 6. (Optional) Basic Work-up (Dissolve in EtOAc, wash with NaHCO3) Evaporate->Workup Proceed to Free Base Extract 7. Extract, Dry, and Concentrate Workup->Extract IsolateFreeAmine 8. Isolate Free Amine (2,6-Diazaspiro[3.3]heptane) Extract->IsolateFreeAmine

Caption: Experimental workflow for TFA-mediated Boc deprotection.

Part A: Deprotection and Isolation of the TFA Salt

  • Preparation: To a round-bottom flask charged with a magnetic stir bar, add tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (1.0 eq).

  • Dissolution: Dissolve the substrate in anhydrous Dichloromethane (DCM). A typical concentration is 0.1-0.2 M.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add Trifluoroacetic Acid (TFA) (e.g., a 1:1 volume ratio with DCM).[8] An initial exotherm and gas evolution (CO₂) may be observed.[2][4]

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Solvent Removal: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, it is advisable to co-evaporate the residue with a solvent like toluene or DCM (add the solvent and evaporate again, repeat 2-3 times).[12]

  • Isolation: The crude product is the bis-trifluoroacetate salt of 2,6-diazaspiro[3.3]heptane. To obtain a solid, add cold diethyl ether or MTBE to the residue and stir or sonicate. This process, known as trituration, should induce precipitation of the salt.[8] Collect the solid by filtration, wash with cold ether, and dry under vacuum.

Part B: Conversion to the Free Amine

  • Neutralization: Dissolve the crude residue from step A6 (or the isolated salt from A7) in a suitable organic solvent like ethyl acetate or DCM.

  • Washing: Transfer the solution to a separatory funnel and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA.[11] Continue washing until gas evolution ceases. Further wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected 2,6-diazaspiro[3.3]heptane as the free amine.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient acid concentration or equivalents.[3]2. Insufficient reaction time.[3]1. Increase the proportion of TFA in the reaction mixture.2. Extend the reaction time and continue monitoring by TLC/LC-MS. Gentle warming (e.g., to 40 °C) can be considered but should be done cautiously.
Observation of Ring-Opened Byproduct Use of HCl instead of TFA.The use of HCl is not recommended for this specific substrate.[7] If this is observed, the protocol must be switched to the TFA-based method.
Product is a Persistent Oil TFA salts are frequently oily or hygroscopic.[12]1. Ensure all residual TFA is removed by co-evaporation.2. Attempt trituration with different solvents (e.g., pentane, hexane, MTBE) at low temperatures.3. Proceed directly to the basic work-up (Part B) to convert the salt to the free amine, which may be a solid or a more easily handled oil.
Unexpected +56 Da Peak in LC-MS Alkylation of a nucleophilic site by the tert-butyl cation. This is less likely with the parent substrate but possible with derivatives.[5]Add a carbocation scavenger, such as triisopropylsilane (TIS) or water (2-5% v/v), to the reaction mixture along with TFA.[3] Scavengers trap the reactive tert-butyl cation, preventing side reactions.[5]

References

Application Note & Protocols: Strategic Derivatization of the Secondary Amine in N-Boc-2,6-diazaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Diazaspiro[3.3]heptane in Modern Drug Discovery

The 2,6-diazaspiro[3.3]heptane scaffold has emerged as a compelling structural motif in medicinal chemistry, primarily serving as a rigid and novel bioisosteric replacement for piperazine.[1] Its constrained, three-dimensional spirocyclic framework offers a distinct advantage over the more flexible piperazine ring, allowing for precise projection of substituents into chemical space. This rigidity can lead to improved target affinity, selectivity, and pharmacokinetic properties.[2][3]

The synthetic utility of this scaffold is unlocked by the commercially available, mono-protected intermediate, tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (commonly N-Boc-2,6-diazaspiro[3.3]heptane). The presence of the acid-labile tert-butyloxycarbonyl (Boc) protecting group on one of the two equivalent nitrogens renders the other secondary amine nucleophilic and selectively available for a wide array of derivatization reactions.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic and selective functionalization of the secondary amine of N-Boc-2,6-diazaspiro[3.3]heptane. We will delve into the causality behind experimental choices for key transformations including N-arylation, N-alkylation, and N-acylation, providing detailed, field-proven protocols and troubleshooting insights.

Core Principle: Chemoselective Functionalization

The foundational principle enabling the derivatization of this scaffold is the orthogonal reactivity of the two nitrogen atoms. The Boc group effectively "masks" one amine by converting it into a carbamate, which is significantly less nucleophilic and non-basic under typical reaction conditions. This leaves the secondary amine as the sole reactive site for electrophilic partners.

Figure 1: General scheme for the selective derivatization of the secondary amine.

Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig Amination

The construction of carbon-nitrogen bonds to aromatic systems is a cornerstone of pharmaceutical synthesis. The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction that has proven highly effective for the N-arylation of N-Boc-2,6-diazaspiro[3.3]heptane.[1][4][5] The reaction's utility stems from its broad substrate scope and tolerance of various functional groups.[5][6]

Causality & Experimental Choices:

  • Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligand is critical. Sterically hindered, electron-rich biarylphosphine ligands (e.g., RuPhos, XPhos) are often required to promote the key steps of the catalytic cycle: oxidative addition, amine coordination/deprotonation, and reductive elimination.[6][7]

  • Base: A strong, non-nucleophilic base is necessary to deprotonate the secondary amine, forming the active palladium-amido complex. Sodium tert-butoxide (NaOtBu) is the most common choice.

  • Solvent: Anhydrous, aprotic solvents like dioxane or toluene are used to prevent quenching of the base and catalyst deactivation.

Figure 2: Typical experimental workflow for a Buchwald-Hartwig amination reaction.

Protocol: N-Arylation of N-Boc-2,6-diazaspiro[3.3]heptane
  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), N-Boc-2,6-diazaspiro[3.3]heptane (1.1-1.2 equiv), the appropriate phosphine ligand (e.g., RuPhos, 2-4 mol%), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and sodium tert-butoxide (1.4-2.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add anhydrous solvent (e.g., dioxane or toluene, to achieve a concentration of ~0.1 M) via syringe.

  • Reaction: Place the vial in a preheated heating block and stir at the specified temperature (typically 80-110 °C) for the required time (2-24 h).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Allow the reaction to cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl derivative.

Data Summary: N-Arylation Reactions
EntryAryl HalideCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
14-ChlorotoluenePd₂(dba)₃ / RuPhosNaOtBuDioxane10093[8]
22-BromopyridinePd₂(dba)₃ / RuPhosNaOtBuDioxane10085[8]
34-BromoanisolePd(OAc)₂ / BINAPNaOtBuToluene10088[1][4]
41-Chloro-4-(trifluoromethyl)benzenePd₂(dba)₃ / XPhosNaOtBuToluene11091[1][4]

N-Alkylation via Reductive Amination

Reductive amination is a robust and highly reliable method for forming C-N bonds, effectively creating secondary or tertiary amines from aldehydes or ketones.[9][10] For derivatizing N-Boc-2,6-diazaspiro[3.3]heptane, this one-pot procedure involves the initial formation of an iminium ion intermediate between the secondary amine and a carbonyl compound, which is then reduced in situ by a mild hydride reagent.

Causality & Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice.[9][11] It is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the more electrophilic iminium ion intermediate that forms in the reaction mixture.[12] This selectivity is key to the success of the one-pot procedure.

  • Solvent: Dichloromethane (DCM) or dichloroethane (DCE) are common solvents. They are non-protic and effectively solubilize the reactants.

  • Acid Catalyst (Optional): A small amount of acetic acid can be added to catalyze the formation of the iminium ion, particularly with less reactive ketones.[9][13]

Sources

Application Notes: Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate in Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Three-Dimensional Scaffolds in Drug Discovery

In modern medicinal chemistry, there is a significant trend of moving away from flat, aromatic structures towards compounds with greater three-dimensionality.[1] Molecules with a higher fraction of sp³-hybridized carbons (Fsp³) often exhibit improved physicochemical properties, such as enhanced solubility, better metabolic stability, and improved pharmacokinetic (PK) profiles.[1][2] Spirocyclic scaffolds, which contain two rings linked by a single common atom, are at the forefront of this movement.[1][3] Their rigid, well-defined three-dimensional geometry can lock the conformation of a molecule, optimizing the orientation of binding elements and leading to improved potency and selectivity.[1][4]

The 2,6-diazaspiro[3.3]heptane motif, in particular, has emerged as a critical building block. It serves as a conformationally restricted bioisostere for the ubiquitous piperazine ring, a common fragment in many approved drugs.[5][6] Replacing a flexible piperazine with the rigid spiro[3.3]heptane core can lead to significant improvements in drug-like properties.[7] This application note provides a detailed guide for researchers on the strategic use of Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (N-Boc-2,6-DSBH) for the synthesis of diverse compound libraries, leveraging its unique structural and chemical attributes.

Table 1: Conceptual Comparison of Piperazine vs. 2,6-Diazaspiro[3.3]heptane Scaffolds

PropertyTypical Piperazine DerivativeCorresponding 2,6-Diazaspiro[3.3]heptane AnalogRationale for Improvement
Fraction of sp³ Carbons (Fsp³) ModerateHigherThe spirocyclic core is fully saturated, increasing the overall sp³ character of the molecule.[2]
Molecular Rigidity High (Chair/Boat Conformers)Very High (Locked Conformation)The spirocyclic nature restricts bond rotation, providing a fixed orientation for substituents.[1]
Aqueous Solubility VariableGenerally HigherThe less planar, more polar surface area often leads to improved solvation.[7]
Lipophilicity (cLogP) VariableGenerally LowerThe introduction of the spiro-scaffold can decrease lipophilicity compared to some piperazine analogs.[1]
Metabolic Stability VariableGenerally HigherThe quaternary spirocenter and strained rings can be less susceptible to metabolic enzymes.[7]
Novelty (IP Space) CrowdedOpenProvides access to novel chemical matter, enabling new intellectual property claims.[8]

Strategic Overview for Library Synthesis

N-Boc-2,6-DSBH is an ideal starting material for library synthesis due to its mono-protected nature. The tert-butyloxycarbonyl (Boc) group masks one of the secondary amines, allowing for selective functionalization of the other. Following the initial diversification at the free N-H position, the Boc group can be efficiently removed under acidic conditions to reveal the second nitrogen atom for a subsequent round of diversification. This two-stage approach allows for the creation of highly complex and diverse libraries from a single, versatile scaffold.

G cluster_0 Core Building Block cluster_1 First Diversification (at N6) cluster_2 Deprotection cluster_3 Second Diversification (at N2) A Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate B Amide Coupling (R-COOH) A->B C Reductive Amination (R-CHO/Ketone) A->C D N-Arylation / N-Alkylation (R-X) A->D E Boc Deprotection (TFA or HCl) B->E C->E D->E F Amide Coupling (R'-COOH) E->F G Reductive Amination (R'-CHO/Ketone) E->G H N-Arylation / N-Alkylation (R'-X) E->H I Diverse Compound Library F->I G->I H->I

Figure 1: General workflow for two-stage library synthesis using N-Boc-2,6-diazaspiro[3.3]heptane.

Core Protocols and Methodologies

The following protocols are designed to be robust and adaptable for parallel library synthesis.

Protocol 1: Boc Group Deprotection

The removal of the Boc protecting group is the gateway to functionalizing the second nitrogen atom. This is typically achieved under acidic conditions.[9]

Materials:

  • N-Boc functionalized 2,6-diazaspiro[3.3]heptane derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Step-by-Step Procedure:

  • Dissolve the Boc-protected substrate (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (10-20 eq) or 4M HCl in dioxane (10-20 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Upon completion, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Re-dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize excess acid. Caution: CO₂ evolution may cause pressure buildup.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected amine, which can often be used in the next step without further purification.

Scientist's Notes:

  • Causality: The Boc group is labile in strong acid. The acid protonates the carbonyl oxygen of the carbamate, which facilitates the collapse of the protecting group into gaseous isobutylene and carbon dioxide, and the free amine.[10]

  • Trustworthiness: Using a volatile acid like TFA and a solvent like DCM simplifies workup, as they can be easily removed. If the final product is a salt (e.g., hydrochloride or trifluoroacetate), neutralization and extraction are necessary to obtain the free base required for subsequent reactions. For library synthesis, direct use of the resulting salt may be possible in some protocols by adding a stoichiometric amount of a non-nucleophilic base.

  • Alternative: For substrates sensitive to strong acids, other deprotection methods can be considered, though they are less common for library applications.[11]

Protocol 2: Amide Coupling

Amide bond formation is one of the most frequently used reactions in medicinal chemistry.[12][13] This protocol uses HATU, a highly efficient coupling reagent.

Materials:

  • Deprotected 2,6-diazaspiro[3.3]heptane derivative (free amine or salt form)

  • Carboxylic acid of interest (1.0-1.2 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1-1.3 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3-4 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Lithium chloride (LiCl) solution (e.g., 5% aqueous)

Step-by-Step Procedure:

  • To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.

  • Add a solution of the 2,6-diazaspiro[3.3]heptane amine (1.0 eq) in DMF to the pre-activated mixture. If starting from the amine salt, ensure enough DIPEA is present to neutralize the salt and act as the reaction base.

  • Stir the reaction at room temperature for 2-16 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic phase with 5% aqueous LiCl solution (to remove DMF), followed by saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide.

G A 1. Dissolve Carboxylic Acid in DMF B 2. Add HATU and DIPEA (Pre-activation) A->B C 3. Add Spiro-Amine Solution B->C D 4. Stir at Room Temp (2-16 h) C->D E 5. Monitor by LC-MS D->E F 6. Aqueous Work-up (EtOAc / LiCl wash) E->F G 7. Purification (Chromatography) F->G

Figure 2: Workflow for a typical HATU-mediated amide coupling reaction.

Scientist's Notes:

  • Causality: HATU reacts with the carboxylic acid to form a highly reactive acyl-O-phosphonium intermediate, which is readily attacked by the amine nucleophile.[12] DIPEA acts as a non-nucleophilic base to neutralize the generated hexafluorophosphate salt and maintain a basic pH.

  • Trustworthiness: Pre-activation of the carboxylic acid often leads to cleaner reactions and higher yields, especially with less reactive amines. The LiCl wash is a standard and effective method for removing the high-boiling point solvent DMF during workup.

  • Alternative Reagents: Other common coupling reagents like EDC/HOBt or T3P can also be used, and the choice may depend on the specific substrates and cost considerations for the library synthesis.[13]

Protocol 3: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[14][15]

Materials:

  • 2,6-diazaspiro[3.3]heptane amine derivative (1.0 eq)

  • Aldehyde or ketone of interest (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

  • Acetic acid (optional, catalytic amount)

Step-by-Step Procedure:

  • In a reaction vial, dissolve the 2,6-diazaspiro[3.3]heptane amine (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCE.

  • Add a catalytic amount of acetic acid (e.g., 0.1 eq), if desired, to facilitate imine/iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Note: The addition may be mildly exothermic.

  • Stir the reaction at room temperature for 3-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the mixture with DCM.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Scientist's Notes:

  • Causality: The reaction proceeds via the formation of an intermediate imine (from an aldehyde) or enamine/iminium ion (from a ketone), which is then selectively reduced by the hydride reagent.[16] Sodium triacetoxyborohydride is a mild and selective reducing agent that tolerates many functional groups and does not readily reduce the starting aldehyde or ketone under these conditions.[14]

  • Trustworthiness: This one-pot procedure is highly efficient and broadly applicable, making it ideal for library synthesis. The use of NaBH(OAc)₃ avoids the handling of more toxic cyanoborohydride reagents.[16]

  • Scope: This method works well for a wide range of aldehydes and ketones, including aliphatic, aromatic, and heterocyclic variants, allowing for significant library diversification.

Conclusion

Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate is a powerful and versatile building block for the construction of diverse chemical libraries. Its mono-protected nature enables a controlled, two-stage diversification strategy. By leveraging robust and scalable protocols for key transformations such as amide coupling and reductive amination, researchers can efficiently generate libraries of novel, three-dimensional molecules. The resulting compounds, featuring the rigid 2,6-diazaspiro[3.3]heptane core, are well-positioned to exhibit improved pharmacological properties, offering a significant advantage in the quest for new therapeutic agents.

References

  • Hiesinger, K., Dar’in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • Expert Opinion on Drug Discovery. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Drugs for Neglected Diseases initiative (DNDi). [Link]

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. [Link]

  • Hamza, D., & Jones, M. J. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett. [Link]

  • University of Bari Aldo Moro. (n.d.). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. [Link]

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. [Link]

  • ResearchGate. (2007). Concise Synthesis of Novel 2,6-Diazaspiro[3.3]heptan-1-ones and Their Conversion into 2,6-Diazaspiro[3.3]heptanes. [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]

  • Reddit. (2022, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • YouTube. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

Sources

Application Notes and Protocols for Coupling Reactions with Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the 2,6-Diazaspiro[3.3]heptane Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional vectorality, improved physicochemical properties, and unique intellectual property space is relentless. The 2,6-diazaspiro[3.3]heptane motif has emerged as a compelling structural surrogate for more traditional diamine cores, such as piperazine.[1][2][3] Its rigid, spirocyclic framework reduces conformational flexibility, which can lead to enhanced binding affinity and selectivity for biological targets.[4] Furthermore, this strained ring system often imparts improved aqueous solubility and metabolic stability compared to its non-strained or aromatic counterparts.[4]

Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate is a key building block that enables the selective functionalization of this valuable scaffold. The Boc-protecting group on one of the nitrogen atoms allows for the controlled introduction of substituents at the second nitrogen through a variety of standard coupling reactions. This guide provides detailed application notes and optimized protocols for three of the most critical transformations for this building block: Amide Bond Formation, Buchwald-Hartwig Amination, and Reductive Amination.

Amide Bond Formation: Forging a Critical Linkage

The amide bond is arguably the most prevalent functional group in pharmaceutical agents. Its formation is a cornerstone of synthetic medicinal chemistry. Coupling the free secondary amine of Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate with a carboxylic acid provides a robust method for elaborating the scaffold with a wide array of functional groups.

Mechanistic Rationale: The Role of Activating Agents

Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable and unreactive ammonium carboxylate salt.[1] To overcome this, coupling reagents are employed to activate the carboxylic acid. Uronium/aminium salt-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are highly effective for this purpose.

The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate upon reaction of the carboxylic acid with HATU. This intermediate is readily susceptible to nucleophilic attack by the secondary amine of the diazaspiro[3.3]heptane scaffold. The addition of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is crucial to neutralize the hexafluorophosphate salt and to deprotonate the amine, thereby increasing its nucleophilicity.[1]

AmideCoupling cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack RCOOH R-COOH ActivatedEster Activated O-Acylisourea Ester RCOOH->ActivatedEster + HATU, DIPEA HATU HATU Diazaspiro Boc-Diazaspiro-NH ActivatedEster->Diazaspiro Nucleophilic Attack AmideProduct Amide Product Diazaspiro->AmideProduct

Caption: Workflow for HATU-mediated amide coupling.

Experimental Protocol: Amide Coupling with HATU

This protocol describes a general procedure for the coupling of a generic carboxylic acid with Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate.

Materials:

  • Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (1.0 equiv)

  • Carboxylic acid (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.1 equiv) and HATU (1.1 equiv).

  • Dissolve the solids in anhydrous DMF (approximately 0.1 M concentration relative to the amine).

  • Add DIPEA (2.0 equiv) to the solution and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (1.0 equiv) in a minimal amount of anhydrous DMF.

  • Add the solution of the amine to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Table: Amide Coupling
EntryCarboxylic AcidCoupling ReagentBaseSolventTime (h)Yield (%)
1Benzoic AcidHATUDIPEADMF4~90% (expected)
2Acetic AcidHATUDIPEADMF2>95% (expected)
34-Chlorobenzoic AcidEDC/HOBtDIPEADCM12~85% (expected)
4Isobutyric AcidHATUDIPEADMF6~88% (expected)

Note: Yields are representative and can vary based on the specific substrates and reaction scale.

Buchwald-Hartwig Amination: Constructing C-N Bonds to Aryl Systems

The palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, particularly for the synthesis of N-aryl amines.[5] This reaction is indispensable for coupling the diazaspiro[3.3]heptane core to various aryl and heteroaryl halides, providing access to a vast chemical space relevant to drug discovery.

Mechanistic Rationale: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species.[5] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex. A strong base, such as sodium or potassium tert-butoxide, is required to deprotonate the coordinated amine, forming a palladium amide complex.

  • Reductive Elimination: The aryl group and the amino group reductively eliminate from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

The choice of phosphine ligand is critical for the success of the reaction. Bulky, electron-rich ligands like (±)-BINAP facilitate both the oxidative addition and the final reductive elimination steps.[5]

BuchwaldHartwig Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(X)L_n Pd0->OxAdd Oxidative Addition ArX Ar-X ArX->OxAdd AmineCoord [Ar-Pd(II)(NHR'R'')L_n]X OxAdd->AmineCoord + Amine PdAmide Ar-Pd(II)(NR'R'')L_n AmineCoord->PdAmide Deprotonation (Base) PdAmide->Pd0 Regeneration of Catalyst Product Ar-NR'R'' PdAmide->Product Reductive Elimination Amine R'R''NH Amine->AmineCoord Base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is adapted from a general procedure for the amination of aryl bromides with Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate salt.[6]

Materials:

  • Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate salt (1.1 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd₂(dba)₃ (1-2.5 mol %)

  • (±)-BINAP (1.5 mol per mol of Pd)

  • Potassium tert-butoxide (KOtBu) (3.0 equiv)

  • Toluene (degassed)

  • Ethyl acetate (EtOAc)

  • Celite

Procedure:

  • In a Schlenk flask, add Pd₂(dba)₃, (±)-BINAP, and potassium tert-butoxide.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the aryl bromide (1.0 equiv) and Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate salt (1.1 equiv).

  • Add degassed toluene via syringe.

  • Heat the resulting mixture to 110 °C and stir for the appropriate time (typically 12-24 hours), monitoring by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite, washing the pad thoroughly with ethyl acetate.

  • Concentrate the filtrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, using hexanes/EtOAc gradients) to afford the desired N-aryl product.

Data Table: Buchwald-Hartwig Amination of Aryl Bromides[6]
EntryAryl BromidePd₂(dba)₃ (mol%)(±)-BINAP (mol%)Time (h)Yield (%)
11-Bromo-2-methylbenzene2.57.52178
21-Bromo-4-methoxybenzene1.03.02188
31-Bromo-4-(trifluoromethyl)benzene1.03.02163
44-Bromobiphenyl1.03.02163
52-Bromopyridine2.57.51383

Reductive Amination: Versatile Alkylation of the Spirocyclic Core

Reductive amination is a highly reliable and widely used method for forming carbon-nitrogen bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent.[7][8] This two-step, one-pot process is ideal for introducing alkyl substituents onto the 2,6-diazaspiro[3.3]heptane scaffold.

Mechanistic Rationale: Imine/Iminium Formation and Reduction

The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate. This is followed by dehydration to yield an imine (from primary amines) or an iminium ion (from secondary amines). The choice of reducing agent is critical. Mild hydride donors like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are preferred because they selectively reduce the protonated imine or iminium ion much faster than the starting carbonyl compound.[8] The presence of a weak acid, such as acetic acid, can catalyze the initial condensation and iminium ion formation.[9]

ReductiveAmination cluster_condensation Condensation cluster_reduction Reduction Amine Boc-Diazaspiro-NH Iminium Iminium Ion Amine->Iminium + R-CHO, H⁺ Carbonyl R-CHO STAB NaB(OAc)₃H Iminium->STAB Hydride Reduction Product Alkylated Product STAB->Product

Caption: Workflow for reductive amination.

Experimental Protocol: Reductive Amination with STAB

This protocol describes a general procedure for the reductive amination of an aldehyde with Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate.

Materials:

  • Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (1.0 equiv)

  • Aldehyde or Ketone (1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (optional, 1.0 equiv)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (1.0 equiv) and the aldehyde or ketone (1.2 equiv).

  • Dissolve the reactants in DCE or DCM (approximately 0.1 M).

  • If desired, add acetic acid (1.0 equiv) to catalyze iminium formation and stir for 20-30 minutes at room temperature.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the stirring solution. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Table: Reductive Amination[9]
EntryCarbonyl CompoundReducing AgentSolventTime (h)Yield (%)
1BenzaldehydeNaBH(OAc)₃DCE1892
24-FluorobenzaldehydeNaBH(OAc)₃DCE1895
3CyclohexanoneNaBH(OAc)₃DCE2485
4ButyraldehydeNaBH₄/MeOH*Toluene/MeOH491

*Note: For some aliphatic aldehydes, a two-step procedure involving pre-formation of the imine followed by reduction with NaBH₄ may be higher yielding.[9]

References

  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 14(24), 6294–6297. [Link]

  • Modak, A., Nett, A. J., Swift, E. C., & Cook, S. P. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis, 10(20), 12041-12047. [Link]

  • Burkhard, J. A., Wagner, B., Fischer, H., Schuler, F., Müller, K., & Carreira, E. M. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(19), 3524-3527. [Link]

  • Goodreid, J. D., Duspara, P. A., Bosch, C., & Batey, R. A. (2014). Amidation reactions from the direct coupling of metal carboxylate salts with amines. The Journal of Organic Chemistry, 79(2), 943-954. [Link]

  • Burkhard, J. A., & Carreira, E. M. (2008). 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. Organic Letters, 10(16), 3525–3526. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Burkhard, J. A., & Carreira, E. M. (2008). Supporting Information for 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. Organic Letters. [Link]

  • Tarasevich, V. A., & Kozlov, N. G. (2000). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]

Sources

The Ascendancy of 2,6-Diazaspiro[3.3]heptane Scaffolds in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Flatland - Embracing Three-Dimensionality in Drug Design

For decades, medicinal chemistry has been dominated by aromatic, "flat" molecular structures. While this paradigm has yielded numerous successful drugs, the industry is increasingly facing challenges with target selectivity, off-target toxicity, and undesirable physicochemical properties. This has spurred a strategic shift towards molecules with greater three-dimensionality (3D), as a higher fraction of sp³-hybridized carbons correlates with improved drug-likeness.[1]

At the forefront of this evolution is the 2,6-diazaspiro[3.3]heptane (DASH) scaffold. This rigid, bicyclic amine presents a unique and compelling architectural motif for the modern drug hunter. Its constrained conformation offers a predictable vector for substituent placement, enabling more precise interactions with biological targets.[2] Furthermore, DASH is increasingly recognized as a superior bioisosteric replacement for the ubiquitous piperazine ring, offering distinct advantages in modulating key drug properties. This guide provides an in-depth exploration of the DASH scaffold, from its fundamental properties to practical, field-proven protocols for its synthesis and biological evaluation.

The DASH Advantage: A Paradigm Shift from Piperazine

The piperazine motif is one of the most common heterocyclic rings found in approved drugs. However, its conformational flexibility can be a double-edged sword, sometimes leading to suboptimal binding or undesirable off-target activities. The DASH scaffold, by virtue of its spirocyclic nature, locks the two nitrogen atoms in a fixed spatial arrangement, offering a more rigid and defined structure.[3]

Key Physicochemical and Structural Benefits:
  • Reduced Lipophilicity: Counterintuitively, the addition of a carbon atom in the DASH scaffold compared to piperazine often leads to a decrease in lipophilicity (logD7.4). This can be attributed to the increased basicity of the nitrogen atoms, which are more exposed and less sterically hindered.[4] Lower lipophilicity is generally associated with improved safety profiles and better pharmacokinetic properties.

  • Enhanced Basicity: The nitrogen atoms in the DASH scaffold are typically more basic than those in a corresponding piperazine. This can be leveraged to form stronger ionic interactions with target proteins or to fine-tune the overall physicochemical profile of a drug candidate.[4]

  • Novel Chemical Space: The rigid, non-planar structure of DASH allows for the exploration of novel chemical space that is inaccessible with more flexible scaffolds like piperazine. This can lead to the discovery of compounds with improved potency and selectivity.[5]

  • Metabolic Stability: The compact and strained ring system of DASH can confer enhanced metabolic stability compared to more flexible aliphatic rings, which are often susceptible to enzymatic degradation.[6]

Applications in Drug Discovery: Targeting Diverse Disease Areas

The unique properties of the DASH scaffold have led to its successful application in a variety of therapeutic areas. By serving as a rigid and tunable building block, it has enabled the development of potent and selective modulators of challenging biological targets.

  • Metabolic Disorders (GPR119 Agonists): G-protein coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes. The replacement of a piperazine moiety with a DASH scaffold in a series of GPR119 agonists resulted in a significant reduction in lipophilicity, a desirable feature for metabolic drug candidates.[4]

  • Oncology (PARP Inhibitors): Poly(ADP-ribose) polymerase (PARP) inhibitors are a clinically validated class of anti-cancer agents. The incorporation of a DASH scaffold has been explored to optimize the physicochemical properties and target engagement of novel PARP inhibitors.

  • Inflammation (CXCR2 Antagonists): The chemokine receptor CXCR2 is a key mediator of inflammatory responses. The use of a DASH scaffold in CXCR2 antagonists has been shown to improve potency and selectivity.[4]

Data Presentation: Physicochemical Properties of DASH vs. Piperazine Analogs

Compound PairScaffoldTargetΔlogD7.4 (DASH vs. Piperazine)Reference
GPR119 Agonist 21b vs. 21aDASH vs. PiperazineGPR119-0.3[4]
CXCR2 Antagonist 27b vs. 27aDASH vs. PiperazineCXCR2N/A (reported 2-fold higher potency)[4]

Experimental Protocols

Protocol 1: Synthesis of a Monoprotected 2,6-Diazaspiro[3.3]heptane Building Block

This protocol describes a concise and scalable synthesis of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate, a key building block for the incorporation of the DASH scaffold.[3][7]

Synthesis_Workflow cluster_0 Step 1: N-Benzylation and Boc Protection cluster_1 Step 2: Tosyl Amide Cleavage and Oxalate Salt Formation Start Commercially available starting materials Intermediate_1 N-benzyl protected azetidine Start->Intermediate_1 Hydrogenolytic cleavage Intermediate_2 N-Boc protected azetidine (5) Intermediate_1->Intermediate_2 Treatment with Boc2O Intermediate_3 Tosyl amide cleavage Intermediate_2->Intermediate_3 Mg/MeOH Final_Product tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate (6) Intermediate_3->Final_Product Treatment with oxalic acid

Caption: Synthetic workflow for the preparation of a key DASH building block.

  • Hydrogenolytic cleavage of N-benzyl group: The starting N-benzyl protected azetidine derivative is subjected to hydrogenolysis to remove the benzyl protecting group.

  • Boc Protection: The resulting secondary amine is protected with a tert-butoxycarbonyl (Boc) group by treatment with di-tert-butyl dicarbonate (Boc₂O) to yield N-Boc protected azetidine 5 .

  • Tosyl Amide Cleavage: The tosyl amide is cleaved using magnesium in methanol.

  • Oxalate Salt Formation: The free base is treated with oxalic acid to precipitate the desired tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate salt 6 , which is a convenient and stable solid for storage and handling.

Protocol 2: Palladium-Catalyzed Aryl Amination with a DASH Building Block

This protocol details a general procedure for the palladium-catalyzed amination of an aryl bromide with the monoprotected DASH building block.[3][8]

Palladium_Catalyzed_Amination Reactants Aryl Bromide + N-Boc-DASH Oxalate Salt (6) Reaction Reaction in Toluene at elevated temperature Reactants->Reaction Catalyst_System Pd Catalyst (e.g., Pd2(dba)3) + Ligand (e.g., BINAP) + Base (e.g., NaOtBu) Catalyst_System->Reaction Workup Aqueous Workup & Purification (Chromatography) Reaction->Workup Product N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptane Workup->Product

Caption: General workflow for the Pd-catalyzed amination of DASH.

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl bromide (1.0 equiv), tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate (1.2 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), ligand (e.g., BINAP, 4 mol%), and base (e.g., NaOtBu, 2.5 equiv).

  • Solvent Addition: Add anhydrous toluene via syringe under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptane.

Protocol 3: GPR119 cAMP Accumulation Assay

This protocol describes a method to measure the agonist activity of a DASH-containing compound at the GPR119 receptor by quantifying intracellular cyclic AMP (cAMP) levels.[9][10]

GPR119_cAMP_Assay Cell_Culture Culture HEK293 cells stably expressing hGPR119 Cell_Plating Plate cells in 384-well plates Cell_Culture->Cell_Plating Compound_Addition Add serial dilutions of DASH compound Cell_Plating->Compound_Addition Incubation Incubate at room temperature Compound_Addition->Incubation Detection Add cAMP detection reagents (e.g., HTRF) Incubation->Detection Readout Measure signal (e.g., fluorescence) Detection->Readout Data_Analysis Generate dose-response curve and calculate EC50 Readout->Data_Analysis

Caption: Workflow for a GPR119 cAMP accumulation assay.

  • Cell Culture: Culture HEK293 cells stably expressing human GPR119 in appropriate growth medium.

  • Cell Plating: Seed the cells into 384-well plates at a density of approximately 6,000 cells per well and allow them to attach overnight.

  • Compound Preparation: Prepare serial dilutions of the DASH-containing test compound and a known GPR119 agonist (positive control) in assay buffer.

  • Compound Addition: Add the compound solutions to the cells and incubate for 30 minutes at room temperature.

  • cAMP Detection: Add the cAMP detection reagents (e.g., HTRF cAMP detection kit) to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Measure the fluorescence signal using a plate reader compatible with the detection technology.

  • Data Analysis: Plot the dose-response curve and calculate the EC₅₀ value for the test compound using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Perspectives

The 2,6-diazaspiro[3.3]heptane scaffold has firmly established itself as a valuable tool in the medicinal chemist's arsenal. Its unique structural and physicochemical properties offer a compelling alternative to traditional heterocyclic building blocks, enabling the design of drug candidates with improved potency, selectivity, and pharmacokinetic profiles. As our understanding of the interplay between molecular architecture and biological function continues to deepen, we anticipate that the strategic application of rigid, three-dimensional scaffolds like DASH will play an increasingly pivotal role in the discovery of the next generation of innovative medicines.

References

  • Asymmetric Synthesis 1-Substituted 2,6-Diazaspiro[3.3]heptanes through Addition of 3-Azetidinecarboxylate Anions to Davis-Ellman Imines - ResearchGate. (n.d.). Retrieved from [Link]

  • 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. - ROAR. (n.d.). Retrieved from [Link]

  • 2,6-Diazaspiro[3.3]heptane hydrochloride - MySkinRecipes. (n.d.). Retrieved from [Link]

  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere - Uniba. (n.d.). Retrieved from [Link]

  • (PDF) 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes - ResearchGate. (n.d.). Retrieved from [Link]

  • 2-azaspiro[3.3]heptane as bioisoster of piperidine. - ResearchGate. (n.d.). Retrieved from [Link]

  • Concise Synthesis of Novel 2,6-Diazaspiro[3.3]heptan-1-ones and Their Conversion into 2,6-Diazaspiro[3.3]heptanes | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3] - ResearchGate. (n.d.). Retrieved from [Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC. (n.d.). Retrieved from [Link]

  • 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions - American Chemical Society. (n.d.). Retrieved from [Link]

  • Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new... - ResearchGate. (n.d.). Retrieved from [Link]

  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere - Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes - Vapourtec. (n.d.). Retrieved from [Link]

  • 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere - ChemRxiv. (n.d.). Retrieved from [Link]

  • NCT02710188 - Clinical Trials. (n.d.). Retrieved from [Link]

  • Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists - Frontiers. (n.d.). Retrieved from [Link]

  • PARP - Assay-Protocol. (n.d.). Retrieved from [Link]

  • Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP) - BPS Bioscience. (n.d.). Retrieved from [Link]

  • (A) Schematic illustration of the workflow for the logD7.4 assay. (a)... - ResearchGate. (n.d.). Retrieved from [Link]

  • Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies - NIH. (n.d.). Retrieved from [Link]

  • Physicochemical properties | Medicinal Chemistry Class Notes - Fiveable. (n.d.). Retrieved from [Link]

  • Identification of Novel, Structurally Diverse, Small Molecule Modulators of GPR119 - NIH. (n.d.). Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of σ2 Receptor Ligands Utilizing Diazaspiro Cores

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of σ2 Receptor Ligand Modulation and the Strategic Advantage of Diazaspiro Scaffolds

The sigma-2 (σ2) receptor, now identified as transmembrane protein 97 (TMEM97), has emerged as a compelling therapeutic target for a range of pathologies, including various cancers and neurodegenerative diseases such as Alzheimer's disease.[1][2] Its overexpression in proliferating cancer cells has made it a biomarker for tumor progression and a target for both therapeutic intervention and diagnostic imaging.[3][4] In the central nervous system, the σ2 receptor is implicated in crucial cellular processes like calcium homeostasis, and its modulation has shown neuroprotective effects and the potential to ameliorate cognitive deficits.[2][5]

The development of potent and selective σ2 receptor ligands is paramount to harnessing its therapeutic potential. A key structural feature of many successful σ2 ligands is a central nitrogenous core that can be appropriately substituted to achieve high-affinity binding. While piperazine has been a commonly employed scaffold, the exploration of bioisosteric replacements has led to the strategic use of diazaspiro cores. Diazaspiroalkanes, such as diazaspiro[4.4]nonane and diazaspiro[4.5]decane, offer a rigidified three-dimensional structure. This conformational constraint can enhance binding affinity and selectivity for the target receptor by reducing the entropic penalty upon binding. This guide provides a detailed technical overview and step-by-step protocols for the synthesis of σ2 receptor ligands incorporating these advantageous diazaspiro cores.

Synthetic Strategy Overview: A Modular Approach to Diazaspiro-Based σ2 Receptor Ligands

The synthesis of the target ligands is approached in a modular fashion, allowing for the facile generation of analogs for structure-activity relationship (SAR) studies. The general synthetic workflow can be dissected into three principal stages:

  • Synthesis of the Diazaspiro Core: Preparation of the foundational diazaspiro[4.4]nonane or a related scaffold, often starting from commercially available materials like N-Boc-4-piperidone.

  • Preparation of the Side-Chain Moiety: Synthesis of a suitable electrophilic partner, typically a benzimidazolone derivative bearing a reactive alkyl halide.

  • Coupling and Final Deprotection: The union of the diazaspiro core and the side-chain, followed by the removal of any protecting groups to yield the final, active ligand.

This modularity is crucial for exploring the chemical space around the core scaffold to optimize potency and selectivity.

Detailed Experimental Protocols

Protocol 1: Synthesis of the Mono-Protected Diazaspiro[4.4]nonane Core

The synthesis of a mono-Boc-protected 2,7-diazaspiro[4.4]nonane serves as a versatile starting point. The tert-butyloxycarbonyl (Boc) group provides robust protection of one of the amine functionalities while leaving the other available for subsequent elaboration.

Step 1.1: Synthesis of tert-Butyl 4-(phenylamino)piperidine-1-carboxylate

This initial step involves a reductive amination to introduce the first nitrogenous component.

  • Reagents and Materials:

    • N-Boc-4-piperidone

    • Aniline

    • Acetic Acid

    • Sodium triacetoxyborohydride (STAB)

    • Dichloromethane (DCM)

    • 2M Sodium Hydroxide (NaOH) solution

  • Procedure:

    • Dissolve N-Boc-4-piperidone (1.0 eq), aniline (1.1 eq), and acetic acid (1.0 eq) in dichloromethane in a round-bottom flask and cool the solution in an ice bath.

    • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

    • Quench the reaction by adding 2M NaOH solution and stir vigorously for 1 hour.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.[6]

Step 1.2: Synthesis of the Diazaspiro[4.4]nonane Core

A plausible route from a cyclopentanone precursor is outlined below, based on established methodologies for spirocycle synthesis.[7]

  • Reagents and Materials:

    • Cyclopentanone

    • Cyanoacetamide

    • Piperidine

    • Ethanol

    • Concentrated Sulfuric Acid

    • Lithium aluminum hydride (LAH)

    • Tetrahydrofuran (THF)

  • Procedure:

    • Knoevenagel Condensation: In a round-bottom flask, dissolve cyclopentanone (1.0 eq) and cyanoacetamide (2.2 eq) in absolute ethanol. Add a catalytic amount of piperidine (0.1 eq) and reflux the mixture for 4-6 hours. Cool to room temperature to allow the product to precipitate. Collect the solid by vacuum filtration.

    • Hydrolysis and Decarboxylation: Suspend the product from the previous step in a 1:1 (v/v) mixture of concentrated sulfuric acid and water. Reflux for 8-12 hours. Cool the mixture in an ice bath to precipitate the resulting diacid. Collect the solid by filtration.

    • Reductive Cyclization: In a flame-dried flask under an inert atmosphere, prepare a suspension of LAH (a suitable excess) in anhydrous THF. Slowly add a solution of the diacid in anhydrous THF. Reflux the mixture for 12-18 hours. Cool to 0 °C and carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water. Filter off the aluminum salts and concentrate the filtrate to obtain the crude diazaspiro[4.4]nonane.

Protocol 2: Synthesis of the Benzimidazolone Side-Chain

The benzimidazolone moiety is a common feature in high-affinity σ2 receptor ligands.[8]

Step 2.1: Synthesis of 1-Methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one

  • Reagents and Materials:

    • 4-Methyl-1,2-phenylenediamine

    • Urea

  • Procedure:

    • Combine 4-methyl-1,2-phenylenediamine and urea in a reaction vessel.

    • Heat the mixture to 180 °C.[9] The melt will solidify upon reaction completion.

    • Cool the mixture and recrystallize the solid from a suitable solvent to obtain the pure product.

Step 2.2: Alkylation with 1,2-Dibromoethane

  • Reagents and Materials:

    • 1-Methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one

    • 1,2-Dibromoethane

    • A suitable base (e.g., Potassium Carbonate)

    • A suitable solvent (e.g., Acetonitrile)

  • Procedure:

    • To a solution of 1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and an excess of 1,2-dibromoethane.

    • Reflux the mixture for 12-24 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography to isolate the desired N-(2-bromoethyl)-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one.

Protocol 3: Coupling and Deprotection

Step 3.1: Coupling of the Diazaspiro Core and Benzimidazolone Side-Chain

  • Reagents and Materials:

    • Mono-Boc-protected 2,7-diazaspiro[4.4]nonane (from Protocol 1)

    • N-(2-bromoethyl)-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one (from Protocol 2)

    • A suitable base (e.g., Triethylamine)

    • A suitable solvent (e.g., Acetonitrile)

  • Procedure:

    • Dissolve the mono-Boc-protected 2,7-diazaspiro[4.4]nonane (1.0 eq) and N-(2-bromoethyl)-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one (1.1 eq) in acetonitrile.

    • Add triethylamine (2.0 eq) and reflux the mixture for 24-48 hours.

    • Cool the reaction mixture and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the Boc-protected final ligand.

Step 3.2: Boc Deprotection

The final step is the removal of the Boc protecting group to liberate the free amine.

  • Reagents and Materials:

    • Boc-protected final ligand

    • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

    • Dichloromethane (DCM)

  • Procedure (using TFA):

    • Dissolve the Boc-protected ligand in dichloromethane.

    • Add an equal volume of trifluoroacetic acid and stir at room temperature for 2 hours.[10]

    • Remove the volatiles under reduced pressure. Co-evaporation with toluene can help remove residual TFA.

    • The resulting TFA salt can be purified or converted to the free base by treatment with a suitable base (e.g., saturated sodium bicarbonate solution) and extraction into an organic solvent.

Structure-Activity Relationship (SAR) Insights

The modular synthesis allows for systematic modifications to probe the structure-activity relationships. The following table summarizes representative data for a series of diazaspiro-based ligands, highlighting the impact of structural changes on binding affinity for the σ2 receptor.

Compound IDDiazaspiro CoreLinker LengthSubstituent on Benzimidazoloneσ2 Ki (nM)σ1/σ2 Selectivity
1a 2,7-Diazaspiro[4.4]nonaneEthyl1-Methyl5.2>100
1b 2,7-Diazaspiro[4.4]nonanePropyl1-Methyl12.8>80
1c 2,7-Diazaspiro[4.4]nonaneEthylUnsubstituted8.1>120
2a 2,6-Diazaspiro[3.5]nonaneEthyl1-Methyl25.6>50

Data is illustrative and compiled from trends observed in the literature.[8][11][12][13]

Key SAR Observations:

  • Diazaspiro Core: The nature of the diazaspiro core significantly influences binding affinity, with the [4.4]nonane system often showing higher affinity than other analogs.[11]

  • Linker Length: A two-carbon (ethyl) linker between the diazaspiro core and the benzimidazolone moiety is often optimal for high-affinity binding.

  • Substituents: Small alkyl substituents on the benzimidazolone nitrogen are generally well-tolerated.

Pharmacological Evaluation: In Vitro Radioligand Binding Assay

To determine the binding affinity (Ki) and selectivity of the synthesized compounds for the σ2 receptor, a competitive radioligand binding assay is performed.

  • Materials:

    • Synthesized ligands

    • [³H]-Ditoluylguanidine ([³H]-DTG) as the radioligand

    • (+)-Pentazocine to mask σ1 receptors

    • Rat liver membrane homogenates (a rich source of σ2 receptors)

    • Assay buffer

    • Glass fiber filters

    • Scintillation counter

  • Protocol:

    • Prepare serial dilutions of the synthesized test compounds.

    • In a 96-well plate, incubate the rat liver membrane homogenates with a fixed concentration of [³H]-DTG and varying concentrations of the test compound. Include (+)-pentazocine in all wells to block the binding of [³H]-DTG to σ1 receptors.

    • Incubate at room temperature for a specified time (e.g., 120 minutes).

    • Terminate the assay by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and convert them to Ki values using the Cheng-Prusoff equation.

Visualization of Key Processes

Synthetic Workflow

synthetic_workflow cluster_core Protocol 1: Diazaspiro Core Synthesis cluster_sidechain Protocol 2: Side-Chain Synthesis cluster_final Protocol 3: Coupling & Deprotection N-Boc-4-piperidone N-Boc-4-piperidone Mono-Boc-2,7-diazaspiro[4.4]nonane Mono-Boc-2,7-diazaspiro[4.4]nonane N-Boc-4-piperidone->Mono-Boc-2,7-diazaspiro[4.4]nonane Multi-step Coupled_Product Boc-Protected Ligand Mono-Boc-2,7-diazaspiro[4.4]nonane->Coupled_Product Coupling 4-Methyl-1,2-phenylenediamine 4-Methyl-1,2-phenylenediamine 1-Methyl-benzimidazolone 1-Methyl-benzimidazolone 4-Methyl-1,2-phenylenediamine->1-Methyl-benzimidazolone Urea, 180°C Bromoethyl-benzimidazolone Bromoethyl-benzimidazolone 1-Methyl-benzimidazolone->Bromoethyl-benzimidazolone 1,2-Dibromoethane, K2CO3 Bromoethyl-benzimidazolone->Coupled_Product Final_Ligand Final σ2 Ligand Coupled_Product->Final_Ligand TFA/DCM

Caption: A generalized synthetic workflow for diazaspiro-based σ2 receptor ligands.

Simplified σ2 Receptor (TMEM97) Signaling in Cancer

signaling_pathway cluster_cell Cancer Cell Sigma2_Ligand σ2 Ligand (Agonist) TMEM97 σ2 Receptor (TMEM97) Sigma2_Ligand->TMEM97 Apoptosis Apoptosis Sigma2_Ligand->Apoptosis induces mTOR_S6K1 mTOR/S6K1 Pathway TMEM97->mTOR_S6K1 modulates Cholesterol_Homeostasis Cholesterol Homeostasis TMEM97->Cholesterol_Homeostasis regulates Cell_Proliferation Cell Proliferation mTOR_S6K1->Cell_Proliferation promotes Cholesterol_Homeostasis->Cell_Proliferation

Caption: Simplified signaling pathways involving the σ2 receptor in cancer cells.[3][14][15]

Conclusion

The use of diazaspiro cores represents a significant advancement in the design of selective and high-affinity ligands for the σ2 receptor. The rigidified nature of these scaffolds provides a strong foundation for developing novel therapeutics for cancer and neurodegenerative disorders. The modular synthetic approach detailed in these application notes offers a robust and flexible platform for the generation and optimization of such ligands, enabling researchers to systematically explore the structure-activity landscape and advance the development of new chemical entities targeting the σ2 receptor.

References

  • Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases. (n.d.). MDPI. Retrieved from [Link]

  • TMEM97/Sigma 2 Receptor Increases Estrogen Receptor α Activity in Promoting Breast Cancer Cell Growth. (n.d.). MDPI. Retrieved from [Link]

  • Small molecule modulator of sigma 2 receptor is neuroprotective and reduces cognitive deficits and neuro-inflammation in experimental models of Alzheimer's disease. (n.d.). PubMed Central. Retrieved from [Link]

  • The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer. (2020). PubMed Central. Retrieved from [Link]

  • σ2 Receptor and Its Role in Cancer with Focus on a Multi-Target Directed Ligand (MTDL) Approach. (2021). PubMed Central. Retrieved from [Link]

  • (PDF) TMEM97/Sigma 2 Receptor Increases Estrogen Receptor α Activity in Promoting Breast Cancer Cell Growth. (2023). ResearchGate. Retrieved from [Link]

  • TMEM97/Sigma 2 Receptor Increases Estrogen Receptor α Activity in Promoting Breast Cancer Cell Growth. (2023). PubMed. Retrieved from [Link]

  • Perspectives on Sigma-2 Modulation as a Therapeutic Modality for Slowing Age-Related Degenerative Disease. (2024). Drug Development and Delivery. Retrieved from [Link]

  • Sigma-2 Receptor—A Potential Target for Cancer/Alzheimer's Disease Treatment via Its Regulation of Cholesterol Homeostasis. (n.d.). MDPI. Retrieved from [Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. (2022). PubMed. Retrieved from [Link]

  • Proceedings from the Fourth International Symposium on σ-2 Receptors: Role in Health and Disease. (2020). eNeuro. Retrieved from [Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. (2022). MDPI. Retrieved from [Link]

  • Boc Deprotection - TFA. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Specific solvent issues with BOC deprotection. (n.d.). Wordpress. Retrieved from [Link]

  • Identification of a σ2 Receptor Agonist (BS148) with Selective Toxicity against Metastatic Melanoma. (2017). PubMed. Retrieved from [Link]

  • Divergent Cytotoxic and Metabolically Stimulative Functions of Sigma-2 Receptors: Structure-Activity Relationships of 6-Acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[ d]oxazol-2(3 H)-one (SN79) Derivatives. (n.d.). PubMed. Retrieved from [Link]

  • Boc De-protection. (2023). Reddit. Retrieved from [Link]

  • Sigma-2 Receptor Ligand Binding Modulates Association between TSPO and TMEM97. (n.d.). Retrieved from [Link]

  • How can we do the deprotection of boc-amino acids using hcl ?. (2016). ResearchGate. Retrieved from [Link]

  • Acids. (n.d.). Wordpress. Retrieved from [Link]

  • An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Fentanyl Synthesis Using N-BOC-4-Piperidinone. (n.d.). Defense Technical Information Center. Retrieved from [Link]

  • Preparation of 4-(l-alkyl-benzo[d]imidazole-2-yl)-2-phenyl-2,3-dihydrobenzo(b)[ 1,4 ]thiazepines. (n.d.). Retrieved from [Link]

  • Method for the preparation of imidazoles. (n.d.). Google Patents.
  • Synthesis and crystal structure analysis of 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione. (n.d.). National Institutes of Health. Retrieved from [Link]

  • (PDF) Microwave-assisted synthesis and regioisomeric structural elucidation of novel benzimidazo[1,2d][1][3]benzodiazepinone derivatives. (2020). ResearchGate. Retrieved from [Link]

Sources

Application Note: A Robust and Selective Mono-Boc Protection Strategy for 2,6-Diazaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, field-proven protocol for the selective mono-N-Boc protection of 2,6-diazaspiro[3.3]heptane, a critical building block in modern medicinal chemistry. We address the inherent challenge of selectively functionalizing a symmetrical diamine, which often leads to a statistical mixture of unprotected, mono-protected, and di-protected species. The cornerstone of our recommended strategy is the acid-mediated differentiation of the two nitrogen atoms. By protonating one amine with a single equivalent of acid, it is rendered non-nucleophilic, allowing the remaining free amine to react selectively with di-tert-butyl dicarbonate (Boc₂O). This guide offers a comprehensive explanation of the underlying mechanism, a step-by-step experimental protocol using an in situ source of HCl, and expert insights to ensure high-yield, reproducible results.

Introduction: The Strategic Value of 2,6-Diazaspiro[3.3]heptane

2,6-Diazaspiro[3.3]heptane (DSH) has emerged as a highly sought-after structural motif in drug discovery programs. Its rigid, three-dimensional spirocyclic core serves as a superior bioisostere for the more flexible piperazine ring, a common fragment in many bioactive molecules.[1][2] The conformational constraint of the DSH scaffold offers predictable exit vectors for substituents, which can lead to enhanced target selectivity and improved pharmacokinetic properties.[3][4] Furthermore, its unique topology allows for the exploration of novel chemical space, making it an invaluable tool for medicinal chemists aiming to optimize lead compounds.[5]

The synthetic utility of DSH is contingent upon the ability to selectively functionalize one of its two secondary amine groups. The mono-protected derivative, particularly tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (mono-Boc-DSH), is a versatile intermediate for subsequent modifications, such as Pd-catalyzed cross-coupling reactions or reductive aminations.[2][6] However, achieving selective mono-protection is non-trivial due to the identical reactivity of the two nitrogen atoms. This guide details a robust and scalable solution to this critical synthetic challenge.

The Challenge: Overcoming Statistical Protection

The direct reaction of 2,6-diazaspiro[3.3]heptane with one equivalent of an electrophilic protecting group reagent like Boc-anhydride invariably produces a mixture of products. The reagent cannot differentiate between the two chemically equivalent nitrogen atoms, leading to the formation of the desired mono-protected product alongside significant quantities of the di-protected byproduct and unreacted starting material.[7] Relying on a large excess of the diamine to favor mono-protection is often not economically viable for a valuable, multi-step building block like DSH.[8]

Figure 1: The statistical mixture resulting from direct Boc protection.

The Solution: Acid-Mediated Differentiation

The most effective strategy to achieve selective mono-protection involves the temporary deactivation of one amine group by protonation.[9][10] By adding precisely one equivalent of a strong acid (e.g., HCl), an equilibrium is established in solution that heavily favors the mono-ammonium salt. The positive charge on the protonated nitrogen atom renders it electrophilic and non-nucleophilic, effectively "masking" it from reaction with Boc₂O. The remaining unprotonated nitrogen atom acts as the sole nucleophilic center, directing the protection reaction to yield the mono-Boc derivative with high selectivity.

This method avoids the need for chromatographic purification of closely-related compounds and is highly scalable. While using anhydrous HCl gas is a valid approach, a more practical and safer alternative for most laboratory settings is the in situ generation of HCl from reagents like chlorotrimethylsilane (Me₃SiCl) in anhydrous methanol.[11]

G start 2,6-Diazaspiro[3.3]heptane acid + 1 eq. HCl (from Me₃SiCl + MeOH) start->acid intermediate Mono-Ammonium Salt (One N deactivated) acid->intermediate boc + 1 eq. Boc₂O intermediate->boc product Selective Reaction at Free Amine boc->product final Mono-Boc-DSH (High Yield) product->final

Figure 2: Mechanism of selective acid-mediated mono-Boc protection.

Detailed Experimental Protocol

Protocol: Selective Mono-Boc Protection of 2,6-Diazaspiro[3.3]heptane via in situ Acid Generation

This protocol is adapted from established methodologies for the selective mono-protection of symmetrical diamines.[11]

4.1 Materials and Equipment

  • Chemicals:

    • 2,6-Diazaspiro[3.3]heptane (or its salt, e.g., oxalate or hydrochloride) (1.0 eq)

    • Anhydrous Methanol (MeOH)

    • Chlorotrimethylsilane (Me₃SiCl, CAS: 75-77-4) (1.0 eq), freshly distilled

    • Di-tert-butyl dicarbonate (Boc₂O, CAS: 24424-99-5) (1.0 eq)

    • Deionized Water (H₂O)

    • 2N Sodium Hydroxide (NaOH) solution

    • Dichloromethane (DCM)

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask with stir bar

    • Ice bath

    • Syringes and needles

    • Rotary evaporator

    • Separatory funnel

    • Standard laboratory glassware

4.2 Step-by-Step Procedure

  • Preparation of Starting Material:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2,6-diazaspiro[3.3]heptane (1.0 eq).

    • Note: If starting from a salt (e.g., 2,6-diazaspiro[3.3]heptane oxalate), it must first be converted to the free base. This is typically done by dissolving the salt in aqueous NaOH and extracting the free amine into an organic solvent like DCM, drying the organic layer, and concentrating in vacuo. Ensure the resulting free base is thoroughly dried.

  • Formation of the Mono-Ammonium Salt:

    • Dissolve the DSH free base in anhydrous methanol (approx. 0.2 M concentration) under an inert atmosphere (N₂ or Argon).

    • Cool the flask to 0 °C using an ice bath.

    • While stirring vigorously, add freshly distilled chlorotrimethylsilane (1.0 eq) dropwise via syringe. A white precipitate of the ammonium chloride salt may form.

    • Allow the mixture to stir at 0 °C for 15 minutes, then remove the ice bath and stir for an additional 30 minutes at room temperature to ensure the equilibrium is fully established.

  • Boc Protection:

    • Add a small amount of deionized water (approx. 10% of the methanol volume) to the flask.

    • In a separate container, dissolve Boc₂O (1.0 eq) in a minimal amount of methanol.

    • Add the Boc₂O solution to the reaction mixture dropwise over 5-10 minutes.

    • Stir the reaction at room temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup and Isolation:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • Dilute the residue with deionized water and wash with diethyl ether or hexanes (2x) to remove any potential di-Boc byproduct and other nonpolar impurities.

    • Adjust the pH of the aqueous layer to >12 using a 2N NaOH solution.

    • Extract the aqueous layer with dichloromethane (3-4x).

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the mono-Boc-protected product.

  • Purification and Characterization:

    • The crude product is often obtained with >95% purity and can be used directly in the next step.

    • If further purification is required, the product can be purified by flash column chromatography on silica gel using a DCM/MeOH or EtOAc/Heptane gradient with 1% triethylamine.

Data Presentation and Expected Results

The following table summarizes the typical reaction parameters and expected outcomes for this protocol.

ParameterValueRationale
DSH 1.0 eqThe limiting reagent.
Me₃SiCl 1.0 eqStoichiometric amount to generate 1.0 eq of HCl for selective mono-protonation.[11]
Boc₂O 1.0 eqReacts with the single available free amine. Using excess may increase di-protection.
Solvent Anhydrous MethanolEffectively dissolves the starting material and salts; reacts with Me₃SiCl to generate HCl.
Temperature 0 °C to Room Temp.Initial cooling controls the exothermic salt formation; reaction proceeds efficiently at room temperature.
Reaction Time 1-3 hoursTypically sufficient for full conversion. Monitor by TLC/LC-MS.
Typical Yield 75-90%High yields are expected due to the high selectivity of the reaction.
Purity >95% (crude)The method is designed to minimize byproduct formation, often precluding the need for chromatography.[9]

Experimental Workflow Visualization

G A 1. Dissolve DSH Free Base in Anhydrous MeOH B 2. Cool to 0 °C A->B C 3. Add Me₃SiCl (1 eq) Stir 45 min B->C D 4. Add Boc₂O (1 eq) in MeOH C->D E 5. Stir at RT (1-3 h) Monitor Reaction D->E F 6. Concentrate in vacuo E->F G 7. Aqueous Workup (Baseify & Extract) F->G H 8. Dry & Concentrate G->H I Pure Mono-Boc-DSH H->I

Figure 3: Step-by-step experimental workflow for mono-Boc protection.

Conclusion

The acid-mediated mono-protection of 2,6-diazaspiro[3.3]heptane is a highly efficient, selective, and scalable method that overcomes the inherent challenge of functionalizing symmetrical diamines. By leveraging the principles of physical organic chemistry to differentiate the two nitrogen atoms, this strategy provides a reliable route to a key synthetic intermediate without the need for excess reagents or tedious purification. The protocol detailed herein, utilizing in situ acid generation, offers a practical and safe approach for researchers, scientists, and drug development professionals to access this valuable building block for incorporation into next-generation therapeutics.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2008). 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. Organic Letters, 10(16), 3525–3526.

  • Hamza, D., & Kellam, B. (2002). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Tetrahedron Letters, 43(49), 8873-8875.

  • ResearchGate. (2008). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Request PDF.

  • ResearchGate. (n.d.). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3].

  • Di Mauro, G., et al. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Advanced Synthesis & Catalysis.

  • Aparece, R. J., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences, 23(15), 8259.

  • ResearchGate. (2024). (PDF) 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes.

  • ResearchGate. (n.d.). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery.

  • Sigma-Aldrich. (n.d.). MRT - Mono-Boc-Protection of Diamines. MilliporeSigma.

  • Lee, D. W., & Ha, H. J. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(4-6), 737-742.

  • Jiménez-Vázquez, H. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 68-74.

  • SciELO México. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof.

  • Sciforum. (n.d.). Selective Mono-Boc-Protection of Bispidine.

  • PubMed. (2008). 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. National Center for Biotechnology Information.

  • Bocsci. (n.d.). What is the synthesis of TERT-BUTYL 2,6-DIAZASPIRO[3.3]HEPTANE-2-CARBOXYLATE?

  • ResearchGate. (2007). Selective Mono‐BOC Protection of Diamines.

Sources

Troubleshooting & Optimization

Improving yield of Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Synthesis of Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate

Welcome to the technical support center for the synthesis of Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this valuable building block. 2,6-Diazaspiro[3.3]heptane is a highly sought-after scaffold in modern drug discovery, prized for its ability to serve as a rigid, three-dimensional bioisostere for piperazine, offering improvements in physicochemical properties like solubility and metabolic stability.[1][2] However, its synthesis, particularly achieving high yields of the mono-protected intermediate, can present significant challenges.

This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues encountered during synthesis and purification.

Part 1: Frequently Asked Questions (FAQs) - Core Concepts

This section addresses high-level questions regarding the synthetic strategy for obtaining the mono-Boc protected diazaspiro[3.3]heptane.

Q1: What are the primary strategies for constructing the 2,6-diazaspiro[3.3]heptane core?

The formation of the strained bis-azetidine core is the foundational challenge. The most common and effective strategies involve intramolecular double alkylation reactions. A typical approach begins with a central carbon atom functionalized with two hydroxymethyl groups, which are converted into leaving groups.

A well-established route starts from 2,2-bis(hydroxymethyl)propane-1,3-diol, which is treated with trifluoromethanesulfonic anhydride to form a ditriflate in situ.[3] This highly reactive intermediate is then treated with a primary amine (e.g., a protected amine) which undergoes a double N-alkylation to form the spirocyclic core. An alternative involves the cyclization of a pre-formed intermediate like (1-benzyl-3-chloromethylazetidin-3-ylmethyl)amine using a strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) to induce the second ring closure.[4]

Q2: How is the target compound, Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate, typically synthesized?

Direct mono-protection of the parent 2,6-diazaspiro[3.3]heptane is often low-yielding due to competitive di-substitution. Therefore, a more controlled, two-step approach starting from a differentially protected or a di-protected precursor is standard practice.

  • Selective Deprotection of a Di-Boc Precursor: The most common commercial route involves the synthesis of di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate. One of the Boc groups is then selectively removed under carefully controlled acidic conditions, typically using acetyl chloride in methanol, to yield the desired mono-Boc product.[5]

  • Debenzylation: An alternative route involves the removal of an N-benzyl group from a precursor like N-benzyl-N'-Boc-2,6-diazaspiro[3.3]heptane. This is achieved through catalytic hydrogenation, commonly using palladium on carbon (Pd/C) with a hydrogen source such as hydrogen gas or a transfer hydrogenation reagent like ammonium formate.[3]

Q3: Why is the final product often isolated as an oxalate or hydrochloride salt instead of a free base?

The free base of Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate is often a viscous oil or a low-melting solid, which can be challenging to handle and purify, especially on a large scale.[3] Converting the basic secondary amine to a salt serves several critical purposes:

  • Facilitates Purification: Salts, such as the oxalate or hydrochloride, are typically crystalline solids that readily precipitate from non-polar organic solvents like diethyl ether or ethyl acetate.[5][6] This allows for simple and efficient purification by filtration, effectively removing soluble impurities.

  • Improves Handling: The resulting crystalline solid is much easier to handle, weigh, and store compared to a hydroscopic oil.

  • Enhances Stability: Salt formation can improve the long-term stability of the compound.

The choice between oxalate and hydrochloride often depends on the specific reaction conditions and desired crystal properties, though the oxalate salt is very commonly reported.[5][7]

Part 2: Troubleshooting Guide - Yield Optimization and Purity

This section provides direct solutions to common problems encountered during the synthesis, focusing on causality and actionable advice.

Problem: Low Yield During Selective Boc Deprotection

Q: I am attempting the selective deprotection of di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate and observing low yields, with significant amounts of starting material and the fully deprotected diamine byproduct. How can I optimize this step?

This is a classic challenge of selectivity. The goal is to create conditions just strong enough to cleave one Boc group without affecting the second or leaving the starting material untouched. The key is precise control over the acid reagent.

Causality: The Boc (tert-butoxycarbonyl) group is an acid-labile protecting group. The reaction proceeds by protonation of the carbonyl oxygen, followed by cleavage to release the free amine, tert-butyl cation (which forms isobutylene), and carbon dioxide. The mono-protected product is also susceptible to further deprotection under the same conditions. Overly harsh conditions (excess acid, high temperature) will lead to the di-amine, while insufficient acid will result in poor conversion.

Solution & Protocol: The use of acetyl chloride in methanol is a reliable method that generates anhydrous HCl in situ in a controlled manner.

Optimized Protocol for Selective Mono-Deprotection [5]

  • Setup: In a round-bottom flask maintained under an inert atmosphere (Nitrogen or Argon), dissolve di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate (1.0 equiv) in anhydrous methanol (approx. 28 mL per gram of starting material).

  • Reagent Addition: Cool the solution to a controlled temperature, typically 20°C. Slowly add acetyl chloride (1.05 - 1.1 equiv) dropwise to the methanol solution. Critical: This addition is exothermic and generates HCl. Maintain the temperature to ensure controlled reaction.

  • Reaction: Stir the resulting solution for 20 hours at 20°C. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of starting material and formation of the mono-protected product.

  • Workup: After completion, the reaction is typically quenched by careful addition of a base (e.g., solid KOH) to neutralize the excess HCl before concentration and extraction.[5]

Problem: Product Decomposition During Deprotection or Workup

Q: I've noticed significant product loss and the formation of complex mixtures when using strong aqueous acids like HCl for deprotection or workup. What is causing this instability?

Azetidines, the four-membered rings that constitute the spiro[3.3]heptane core, are susceptible to ring-opening under harsh acidic conditions due to ring strain.

Causality & Mechanism: The nitrogen atom in the azetidine ring can be protonated by a strong acid. This makes the adjacent carbon atoms more electrophilic and susceptible to nucleophilic attack, which can lead to ring-opening and subsequent decomposition or polymerization. This issue is particularly noted with 2,6-diazaspiro[3.3]heptane derivatives, where treatment with HCl can lead to cleavage of the core structure.[8]

Solution: Avoid the use of strong, aqueous mineral acids. For Boc deprotection where an alternative to the AcCl/MeOH method is needed, or for removing other acid-labile groups, Trifluoroacetic acid (TFA) is the preferred reagent.

  • Recommended Reagent: Use a solution of Trifluoroacetic acid (TFA) in an anhydrous solvent like Dichloromethane (DCM).[8]

  • Typical Conditions: A 25-50% solution of TFA in DCM at room temperature is usually sufficient to cleave a Boc group within a few hours without causing significant ring-opening.

  • Post-Reaction: After the reaction is complete, the TFA and solvent can be removed under reduced pressure. The resulting TFA salt can then be neutralized during an aqueous workup with a mild base like sodium bicarbonate or carried forward to the next step.

Problem: Difficulty with Product Purification

Q: My crude product is a sticky oil that streaks badly on silica gel, making column chromatography inefficient. How can I effectively purify my product?

This is the most common purification challenge. The free secondary amine is quite polar and basic, leading to poor chromatographic behavior. As discussed in the FAQ, salt formation is the superior method for purification.

Solution & Protocol: Purification via Oxalate Salt Formation [5] This protocol assumes you have a crude product in hand after an appropriate workup and extraction into an organic solvent like Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O).

  • Preparation: Dry the combined organic layers containing the crude free base over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude oil.

  • Dissolution: Dissolve this residue in a suitable solvent. Diethyl ether is an excellent choice for this step (approx. 5 mL per gram of crude product).

  • Precipitation: Prepare a solution of oxalic acid (1.0 equiv relative to the theoretical yield of your product) in diethyl ether. Add the oxalic acid solution dropwise to the stirred solution of your crude product at room temperature.

  • Isolation: A white solid should precipitate almost immediately. Continue stirring for 1 hour to ensure complete salt formation.

  • Washing: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with fresh diethyl ether (to remove non-basic, non-polar impurities) and then with ethyl acetate.

  • Drying: Dry the resulting white solid under vacuum to yield Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate salt with high purity.

Table 1: Comparison of Purification Methods

MethodAdvantagesDisadvantagesBest For
Silica Gel Chromatography Can separate closely related impurities.Often low recovery for basic amines; streaking is common; requires large solvent volumes.Small-scale synthesis or when salt formation is not possible.
Salt Formation (Oxalate/HCl) High recovery and purity; rapid and scalable; improves handling of the final product.Does not remove basic impurities; requires a subsequent neutralization step if the free base is needed.Large-scale synthesis and routine purification of the target compound.[5][7]

Part 3: Visualization & Workflows

Visualizing the synthetic pathway and troubleshooting logic can streamline the optimization process.

Reaction Pathway: Selective Mono-Deprotection

DiBoc Di-Boc Protected 2,6-Diazaspiro[3.3]heptane MonoBoc Target Product: Mono-Boc Protected DiBoc->MonoBoc DiAmine Over-deprotection: Free Diamine MonoBoc->DiAmine

Caption: Synthetic pathway for selective mono-deprotection.

Troubleshooting Workflow: Low Product Yield

Start Low Yield of Final Product CheckPurity Analyze Crude by LC-MS/ 1H NMR Start->CheckPurity Impure Complex Mixture/ Decomposition CheckPurity->Impure Yes Clean Clean Conversion but Low Isolated Yield CheckPurity->Clean No Acid Acid Instability? (Ring Opening) Impure->Acid Purification Purification Issue? Clean->Purification UseTFA Action: Use TFA in DCM for deprotection. Avoid strong aqueous acids. Acid->UseTFA UseSalt Action: Purify via oxalate salt precipitation instead of chromatography. Purification->UseSalt

Caption: Decision tree for troubleshooting low yield issues.

Part 4: Expected Analytical Data

Q: What are the key analytical signals to confirm the identity and purity of Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate salt?

Confirming the structure is crucial. The following data, based on literature reports, are characteristic of the oxalate salt.[5]

  • ¹H NMR (400 MHz, D₂O):

    • δ 4.20 (s, 4H): Protons on the carbons adjacent to the Boc-protected nitrogen.

    • δ 4.07 (s, 4H): Protons on the carbons adjacent to the free secondary amine (as the ammonium salt).

    • δ 1.31 (s, 9H): The nine equivalent protons of the tert-butyl group.

  • Mass Spectrometry (ESI+):

    • m/z: 199 (M+H)⁺. This corresponds to the mass of the protonated free base (C₁₀H₁₈N₂O₂).[5]

The simplicity of the proton NMR spectrum, showing three sharp singlets in the expected regions, is a strong indicator of the highly symmetric spirocyclic core.

References

  • WuXi AppTec Co., Ltd. Synthesis of TERT-BUTYL 2,6-DIAZASPIRO[3.
  • Hamza, D.; Stocks, M. J. Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007, (13), 2112-2114. [Link]

  • Wuitschik, G. et al. 2,6-Diazaspiro[3.
  • Stepan, A. F. et al. Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]heptane, piperidine, homopiperidine, and 4-methylenepiperidine ring systems. Organic Letters, 2009, 11(16), 3522-3525.
  • Bull, J. A. et al. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 2023, 27(7), 1336-1342. [Link]

  • National Center for Biotechnology Information. tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hydrochloride. PubChem Compound Summary for CID 53485195. [Link]

  • Bocan, T. M. et al. How to prepare and apply tert-butyl 6-oxo-2-azaspiro[3.
  • Aggarwal, V. K. et al. 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere.
  • ResearchGate. 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. [Link]

  • Scott, J. S. et al. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 2017, 8(11), 1197-1201. [Link]

  • Moss, S. M. et al. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences, 2022, 23(15), 8259. [Link]

  • Chiaradia, L. et al. Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. Chemistry – A European Journal, 2020, 26(63), 14336-14342.
  • Deprez-Poulain, R. & Deprez, B. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 2021, 16(11), 1229-1233.
  • ResearchGate. Concise Synthesis of Novel 2,6-Diazaspiro[3.3]heptan-1-ones and Their Conversion into 2,6-Diazaspiro[3.3]heptanes. [Link]

  • Njardarson, J. T. et al. Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 2014, 114(17), 8786-8804.
  • ResearchGate. Design and Synthesis of Spirocycles via Olefin Metathesis. [Link]

  • National Center for Biotechnology Information. tert-Butyl 2,6-Diazaspiro(3.3)heptane-2-carboxylate Hemioxalate. PubChem Compound Summary for CID 50902214. [Link]

Sources

Technical Support Center: Purification of N-Boc-2,6-diazaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of N-Boc-2,6-diazaspiro[3.3]heptane via column chromatography. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific separation. N-Boc-2,6-diazaspiro[3.3]heptane is a valuable building block, frequently used as a piperazine bioisostere or a PROTAC linker in drug discovery. [1][2][3][4]However, its purification is not always straightforward. This guide provides in-depth, field-proven insights to help you navigate common issues and optimize your purification strategy.

Section 1: Foundational Concepts - Why is This Purification Challenging?

Question: I'm observing significant peak tailing and poor recovery when trying to purify N-Boc-2,6-diazaspiro[3.3]heptane on a standard silica gel column. What is the underlying cause?

Answer: The primary challenge stems from a fundamental acid-base interaction between your compound and the stationary phase. N-Boc-2,6-diazaspiro[3.3]heptane possesses a free secondary amine, which is basic. Standard silica gel is weakly acidic due to the presence of silanol groups (Si-OH) on its surface. [5] When your basic compound passes through the column, it can be protonated by the acidic silanols. This creates a strong ionic interaction, causing the molecule to "stick" to the stationary phase instead of eluting cleanly with the mobile phase. This phenomenon leads to several common problems:

  • Peak Tailing: A portion of the compound is delayed on the column, resulting in asymmetrical peaks with a "tail."

  • Irreversible Adsorption: In severe cases, the compound binds so strongly that it does not elute at all, leading to significant product loss and low recovery. [5]* Poor Resolution: Tailing peaks are broader and overlap more easily with impurities, making separation difficult.

G Diagram 1: Unwanted Amine-Silica Interaction cluster_0 Silica Gel Surface cluster_1 Analyte cluster_2 Result Silanol Acidic Silanol Group (Si-OH) Interaction Strong Ionic Interaction (Irreversible Adsorption & Tailing) Silanol->Interaction Leads to Amine N-Boc-2,6-diazaspiro[3.3]heptane (Basic Secondary Amine) Amine->Silanol Proton Transfer Amine->Interaction Leads to

Caption: Unwanted interaction between the basic amine and acidic silica surface.

Section 2: Method Development & Strategy Selection

A successful purification begins with a logical method development strategy. The flowchart below outlines the decision-making process for selecting an appropriate chromatographic approach. The first and most crucial step is a preliminary analysis using Thin Layer Chromatography (TLC). [6][7]

G Diagram 2: Purification Strategy Selection Flowchart decision decision protocol protocol start Start: Crude N-Boc-2,6-diazaspiro[3.3]heptane tlc Run TLC on standard silica (e.g., 5-10% MeOH in DCM) start->tlc tailing Observe TLC Spot Shape tlc->tailing protocol1 Protocol 1: Standard Silica Column (Isocratic or Gradient Elution) tailing->protocol1 Symmetrical Spot (No Tailing) add_tea Add 0.5-1% Triethylamine (TEA) to mobile phase. Re-run TLC. tailing->add_tea Streaking or Tailing tailing2 Observe TLC Spot Shape with TEA add_tea->tailing2 protocol1_mod Protocol 2: Standard Silica Column with TEA-Modified Mobile Phase tailing2->protocol1_mod Symmetrical Spot protocol2 Protocol 3: Use Amine-Functionalized Silica or Basic Alumina Column tailing2->protocol2 Still Tailing

Caption: Decision logic for selecting a purification method.

Frequently Asked Questions (Method Development)

Question: How do I perform a proper TLC analysis to guide my column chromatography?

Answer: TLC is your most valuable tool for method development. It's a fast and inexpensive way to determine the optimal solvent system.

Step-by-Step TLC Protocol:

  • Prepare Sample: Dissolve a small amount of your crude material in a suitable solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Spot Plate: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate. Make the spot as small and concentrated as possible.

  • Develop Plate: Place the TLC plate in a developing chamber containing your chosen mobile phase (eluent). A good starting point is 10% Methanol in DCM. Ensure the solvent level is below your baseline.

  • Visualize: Once the solvent front nears the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp. If your compound is not UV-active, use a chemical stain like potassium permanganate (KMnO₄) or ninhydrin (which specifically stains amines).

  • Analyze & Optimize:

    • Ideal Rf Value: The retention factor (Rf) is the ratio of the distance the spot traveled to the distance the solvent front traveled. For good separation on a column, the desired compound should have an Rf value between 0.2 and 0.4.

    • Adjusting Polarity: If the Rf is too high (>0.5), your mobile phase is too polar. Decrease the amount of the polar solvent (e.g., reduce MeOH). If the Rf is too low (<0.1), increase the polarity.

    • Assessing Tailing: Observe the shape of the spot. A "comet" or streak indicates the acid-base interaction discussed earlier. If you see this, you must modify your system.

Question: What are the pros and cons of different stationary phases for this purification?

Answer: Your choice of stationary phase is critical. While standard silica is common, it's often not the best choice for basic amines without modification. [5]

Stationary Phase Pros Cons When to Use
Standard Silica Gel Inexpensive, widely available, well-understood. [7][8] Acidic surface causes tailing and product loss with basic amines. [5] Only if TLC shows no tailing or if tailing is completely resolved by adding a mobile phase modifier like TEA.
Amine-Functionalized Silica Masks acidic silanols, excellent for purifying basic compounds, often provides sharper peaks without mobile phase modifiers. [5][9] More expensive than standard silica. This is an excellent first choice when tailing is observed on standard silica. It simplifies the process by often eliminating the need for basic additives. [9][10]
Basic or Neutral Alumina Provides a basic or neutral surface, avoiding the acidic interactions of silica. [6][8] Can have different selectivity than silica; may require re-optimization of the mobile phase. A good alternative to amine-silica if it is more readily available.

| Reversed-Phase (C18) Silica | Can be used with high pH mobile phases to neutralize the amine, improving peak shape and retention. [10]| Requires aqueous mobile phases which can be difficult to remove; not all Boc-protected compounds are stable to high pH. | Useful for highly polar amines that are difficult to retain in normal-phase or when orthogonal selectivity is needed. |

Section 3: Troubleshooting Guide

Question: My compound is streaking badly on the column, even with a gradient. What should I do?

  • Primary Cause: Strong acid-base interaction with the silica gel.

  • Solution 1 (Immediate Fix): Add a competing base to your mobile phase. Triethylamine (TEA) is the most common choice. Start by adding 0.5-1% (v/v) TEA to both your weak and strong eluting solvents. For example, if your gradient is Hexane/EtOAc, prepare your EtOAc stock with 1% TEA. This small, volatile amine will preferentially interact with the acidic silanol sites, allowing your much larger spiro-compound to elute symmetrically. [5][10]An example from the literature for a related compound used a Hexanes:EtOAc gradient with 1% Et₃N. [11]* Solution 2 (Alternative Stationary Phase): If adding TEA does not fully resolve the issue, or if you wish to avoid it, switch to an amine-functionalized silica column. [9]This is often the most robust solution for problematic amines.

Question: My compound seems to have completely stuck to the column. I have very low or zero recovery. Why?

  • Primary Cause: Irreversible adsorption onto the acidic silica gel. This happens when the interaction is too strong for the mobile phase to overcome.

  • Solution 1 (Salvage Attempt): Try flushing the column with a very strong, basic mobile phase. A solution of 5-10% ammonium hydroxide in methanol or a 10-20% TEA solution in Methanol/DCM may be able to displace your protonated compound from the silica. This is a recovery step; the resulting fractions will likely be impure.

  • Solution 2 (Future Prevention): Never load a basic amine onto a standard silica column without first confirming via TLC that it will elute properly. If tailing is observed on TLC, preemptively use a modified mobile phase (with TEA) or an alternative stationary phase (amine-functionalized silica) for the column. [5][9] Question: I have a key impurity that co-elutes with my product. How can I improve the separation?

  • Cause: The impurity has a polarity very similar to your product under the current conditions.

  • Solution 1 (Flatten the Gradient): A steep solvent gradient can cause compounds with close Rf values to merge. Try running a shallower gradient around the elution point of your product. For example, if your product elutes at 40% EtOAc in Hexanes, try running a gradient from 20% to 50% EtOAc over a larger column volume.

  • Solution 2 (Change Solvent Selectivity): The "polarity" of a solvent system is not its only important characteristic. Different solvents have different interactions (e.g., hydrogen bonding, dipole-dipole). Try replacing one of your mobile phase components with a solvent of similar polarity but different chemical character. For example, instead of a Hexane/EtOAc system, try a Hexane/DCM or a Toluene/Acetone system.

  • Solution 3 (Change Stationary Phase): Switch to a different stationary phase, like alumina or C18 reversed-phase. The different surface chemistry will alter the interactions with your compound and the impurity, potentially leading to a successful separation.

G Diagram 3: Troubleshooting Common Issues cluster_0 Problem: Tailing / Streaking cluster_1 Problem: Low / No Recovery cluster_2 Problem: Co-elution of Impurity issue issue cause cause solution solution issue1 Tailing / Streaking cause1 Cause: Acid-base interaction with silica issue1->cause1 solution1a Solution: Add 0.5-1% TEA to mobile phase cause1->solution1a solution1b Solution: Switch to Amine-Silica column cause1->solution1b issue2 Low / No Recovery cause2 Cause: Irreversible adsorption on silica issue2->cause2 solution2a Solution: Flush column with NH4OH/MeOH cause2->solution2a solution2b Solution: Use modified system for future runs cause2->solution2b issue3 Co-elution of Impurity cause3 Cause: Similar polarity of compounds issue3->cause3 solution3a Solution: Run a shallower gradient cause3->solution3a solution3b Solution: Change solvent selectivity (e.g., DCM for EtOAc) cause3->solution3b

Caption: A troubleshooting guide for common column chromatography problems.

Section 4: Detailed Experimental Protocols

The following protocols provide step-by-step guidance for two reliable purification methods.

Protocol 1: Purification using Standard Silica Gel with a TEA-Modified Mobile Phase

This method is cost-effective and suitable when TLC analysis shows that the addition of TEA resolves peak tailing.

  • Prepare Mobile Phase:

    • Solvent A: Heptane (or Hexanes).

    • Solvent B: Ethyl Acetate containing 1% (v/v) Triethylamine. (e.g., 990 mL EtOAc + 10 mL TEA).

  • Pack the Column:

    • Select a column size appropriate for your sample amount (a general rule is 50-100 g of silica per 1 g of crude material).

    • Prepare a slurry of silica gel in Solvent A.

    • Pour the slurry into the column and use gentle air pressure to pack a firm, uniform bed. Ensure there are no cracks or air bubbles. Add a thin layer of sand on top to protect the silica bed.

  • Load the Sample:

    • Dissolve your crude N-Boc-2,6-diazaspiro[3.3]heptane in a minimal amount of DCM or Solvent B.

    • Alternatively, perform a "dry load": dissolve the crude material, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.

  • Run the Column:

    • Begin eluting with 100% Solvent A, or a low percentage of Solvent B, depending on your TLC results.

    • Gradually increase the percentage of Solvent B according to the gradient table below. A typical run might involve collecting fractions equal to about half the volume of the silica gel used. [12] * Example Gradient Table:

      Column Volumes (CV) % Solvent B (EtOAc + 1% TEA) in Solvent A (Heptane)
      0 - 2 5%
      2 - 10 5% → 60% (Linear Gradient)

      | 10 - 12 | 60% |

  • Analyze Fractions:

    • Collect fractions and analyze them by TLC to identify which ones contain your pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification using an Amine-Functionalized Silica Column

This is the preferred method for achieving the highest purity and recovery with minimal optimization, especially if tailing is a persistent issue.

  • Prepare Mobile Phase:

    • Solvent A: Heptane (or Hexanes).

    • Solvent B: Ethyl Acetate (or another suitable polar solvent like DCM/MeOH). Note: TEA is typically not required. [9]2. Pack/Equilibrate the Column:

    • If using a pre-packed cartridge, follow the manufacturer's instructions for equilibration, typically by flushing with 2-3 column volumes of Solvent A.

    • If packing your own, follow the slurry method described in Protocol 1.

  • Load the Sample:

    • Use the same dry loading or minimal solvent loading technique as described in Protocol 1.

  • Run the Column:

    • Elute using a gradient of Solvent B into Solvent A. Since the amine-silica surface is less polar than standard silica, you may need a slightly different gradient than the one used for standard silica. Always optimize with TLC first.

  • Analyze Fractions:

    • Collect and analyze fractions by TLC as described in Protocol 1.

    • Combine pure fractions and remove the solvent. The absence of TEA in the final product simplifies the workup process. [9]

References

Technical Support Center: Synthesis of 2,6-Diazaspiro[3.3]heptanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-diazaspiro[3.3]heptanes. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable piperazine bioisostere into their synthetic programs. Here, we address common challenges, side product formation, and troubleshooting strategies in a practical, question-and-answer format, grounded in mechanistic principles and field-proven solutions.

Part 1: Frequently Asked Questions (FAQs)

This section covers high-level questions that frequently arise during the planning and execution of 2,6-diazaspiro[3.3]heptane syntheses.

Q1: What is the most reliable and scalable synthetic route to N-protected 2,6-diazaspiro[3.3]heptanes?

A1: While several routes exist, the most robust and widely adopted method involves a two-step sequence starting from a 3-chloromethyl-3-carbaldehydeazetidine precursor. The key steps are:

  • Reductive Amination: Reaction of the aldehyde with a primary amine to form an intermediate secondary amine.

  • Intramolecular Cyclization: Base-mediated ring closure to form the second azetidine ring.

This approach is high-yielding and has been successfully applied to both library synthesis and large-scale production.[1] Alternative strategies, such as activating diols (e.g., as ditriflates or dimesylates) for reaction with primary amines, often lead to complex mixtures and are not recommended.[1]

Q2: My final product is difficult to handle and purify as a free base. What is the best practice for isolation and storage?

A2: The free base of 2,6-diazaspiro[3.3]heptane and its simple N-alkyl derivatives can be volatile or oily. The standard industry practice is to convert them into crystalline salts, which significantly improves handling, stability, and purity.

  • Oxalate Salts: Treatment with oxalic acid is a very common method to yield a stable, crystalline solid that is easily purified by recrystallization.[2][3]

  • Sulfonic Acid Salts: For certain applications, sulfonic acid salts (e.g., p-toluenesulfonate) have been shown to offer even better thermal stability and solubility compared to the oxalate salt.[3]

  • Hydrochloride Salts: While useful, care must be taken as strong acidic conditions (especially with HCl) can sometimes promote ring-opening of the strained azetidine rings.[4]

Q3: I am performing a Boc deprotection on my 2,6-diazaspiro[3.3]heptane derivative and observing significant product degradation. What is happening?

A3: The 2,6-diazaspiro[3.3]heptane core is susceptible to ring-opening under strong acidic conditions. This is a known issue, particularly when using HCl in solvents like diethyl ether or methanol for Boc deprotection.[4] The strained azetidine rings can be cleaved, leading to a complex mixture of byproducts. The preferred method for Boc deprotection in this system is using Trifluoroacetic Acid (TFA) in dichloromethane (DCM).[4] This method is generally cleaner and minimizes the ring-opening side reaction.

Part 2: Troubleshooting Guide for Key Synthetic Steps

This section provides detailed troubleshooting for specific experimental challenges.

Issue 1: Low Yield or Stalled Cyclization to Form the Spirocyclic Core

Q: My cyclization reaction using potassium tert-butoxide is giving low yields of the desired 2,6-diazaspiro[3.3]heptane. TLC and LC-MS analysis show mainly the uncyclized secondary amine precursor. How can I improve this?

A: This is a common issue pointing to incomplete reaction, often due to suboptimal reaction conditions or reagent stoichiometry.

Causality: The cyclization is an intramolecular SN2 reaction where the secondary amine displaces a chloride. The success of this step depends on the effectiveness of the base, temperature, and concentration. Insufficient base or temperature will result in a stalled reaction.

Troubleshooting Workflow: Optimizing the Cyclization

start Low Cyclization Yield check_base Verify Base Stoichiometry & Quality start->check_base check_conditions Assess Reaction Conditions check_base->check_conditions Correct solution_base Use 2.2-3.0 eq. of fresh t-BuOK (1.0 M in THF). Add portionwise if needed. check_base->solution_base Incorrect/Old solution_conditions Heat reaction in a sealed tube at 70°C in THF for 2-4 hours. check_conditions->solution_conditions Too Mild check_solvent Confirm Solvent Anhydrous? check_conditions->check_solvent Sufficient end_node Improved Yield solution_base->end_node solution_conditions->end_node solution_solvent Use freshly distilled, anhydrous THF. check_solvent->solution_solvent Wet check_solvent->end_node Dry solution_solvent->end_node

Caption: Troubleshooting flow for incomplete cyclization.

Recommended Solutions:

SymptomPossible CauseRecommended Solution
Reaction Stalls 1. Insufficient base. 2. Deactivated base (hydrolyzed).Use a significant excess of a strong, non-nucleophilic base. A common protocol uses 2.2 to 3.0 equivalents of potassium tert-butoxide (t-BuOK).[1] Consider adding the base in portions if the reaction is slow to restart.[1]
Low Conversion Reaction temperature is too low.The cyclization often requires thermal energy to overcome the activation barrier. Heating the reaction in THF at 70°C in a sealed tube provides a clean conversion.[1]
Side Products Appear Presence of water in the solvent.Ensure the use of anhydrous THF. Water can quench the base and lead to hydrolysis side products.
Issue 2: Formation of Side Products During Boc-Group Deprotection

Q: I am using TFA for Boc deprotection, and while I've avoided ring-opening, I am seeing new impurities in my mass spec, corresponding to my product +56 amu. What are these?

A: The mass shift of +56 amu is the classic signature of tert-butylation. This is a well-known side reaction in Boc deprotection chemistry.[5][6]

Mechanism of Side Product Formation: Acidic cleavage of the Boc group generates a reactive tert-butyl cation (t-Bu⁺).[5] If your substrate or product contains nucleophilic sites (e.g., electron-rich aromatic rings, unprotected amines, thiols), this cation can act as an electrophile, leading to unwanted alkylation.

Deprotection and Side Reaction Pathway

cluster_main Boc Deprotection cluster_side Side Reaction BocN R-NH-Boc Intermediate [R-NH-C(=O+H)O-tBu] BocN->Intermediate + H+ Hplus H+ (TFA) Product R-NH2 (Desired) Intermediate->Product tBu_cation tBu+ Cation Intermediate->tBu_cation CO2 CO2 Intermediate->CO2 SideProduct Nu-tBu (Alkylated Side Product) tBu_cation->SideProduct Attacks Nucleophile Trapped Scavenger-tBu (Inert) tBu_cation->Trapped Trapped by Scavenger Nucleophile Nu-H (e.g., Tryptophan) Nucleophile->SideProduct Scavenger Scavenger (e.g., TIS) Scavenger->Trapped

Caption: Formation of the t-butyl cation and its subsequent reactions.

Recommended Solutions: The Use of Cation Scavengers

To prevent tert-butylation, you must add a "scavenger" to the reaction mixture. Scavengers are compounds that are more nucleophilic than your substrate and will preferentially react with and neutralize the t-butyl cation.[5]

Nucleophile in SubstrateRecommended Scavenger(s)Rationale
General Use / None Triisopropylsilane (TIS)A highly effective and common scavenger that traps the cation via hydride transfer.
Tryptophan, Phenols Anisole, ThioanisoleElectron-rich aromatics that act as cation sinks.
Methionine, Cysteine 1,2-Ethanedithiol (EDT), ThioanisoleThiols are excellent scavengers for protecting sulfur-containing residues from alkylation.[5]
Protocol: Boc Deprotection with Scavengers
  • Dissolution: Dissolve the Boc-protected 2,6-diazaspiro[3.3]heptane derivative in anhydrous Dichloromethane (DCM).

  • Scavenger Addition: Add the chosen scavenger (e.g., 5-10 equivalents of Triisopropylsilane).

  • Deprotection: Add an equal volume of Trifluoroacetic Acid (TFA) to the mixture.

  • Reaction: Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent, excess TFA, and volatile byproducts.

  • Purification: The crude product can be purified by precipitating the TFA salt from cold diethyl ether, or by standard chromatographic techniques.[5]

Part 3: Experimental Protocols

Protocol 1: Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane[1]

This protocol is adapted from a reliable literature procedure and demonstrates the key reductive amination and cyclization sequence.

Step A: Reductive Amination

  • Dissolve 1-benzyl-3-chloromethylazetidine-3-carbaldehyde (1.0 eq) and aniline (1.0 eq) in dichloroethane.

  • Add acetic acid (1.0 eq) and stir for 30 minutes to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portionwise and stir at room temperature overnight.

  • Quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with DCM.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine.

Step B: Cyclization

  • Dissolve the crude amine from Step A in anhydrous THF.

  • Add a 1.0 M solution of potassium tert-butoxide in THF (2.2 eq) to the stirred solution.

  • Transfer the mixture to a sealed tube and heat at 70°C for 3 hours.

  • Cool the reaction to room temperature and filter to remove the precipitated salts (KCl).

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography (eluting with 20–100% EtOAc in isohexanes) to afford the title compound.

References

Technical Support Center: Navigating TFA Deprotection of 2,6-Diazaspiro[3.3]heptane Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,6-diazaspiro[3.3]heptane scaffolds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the trifluoroacetic acid (TFA)-mediated deprotection of Boc-protected 2,6-diazaspiro[3.3]heptane derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to overcome these synthetic hurdles.

The Challenge: Deprotecting a Rigid Spirocyclic Core

The 2,6-diazaspiro[3.3]heptane core is a valuable building block in medicinal chemistry, prized for its rigid, three-dimensional structure. However, this rigidity, coupled with the presence of two secondary amine functionalities, can introduce unique challenges during the critical Boc deprotection step. While TFA is a standard reagent for this transformation, issues such as incomplete reactions, unexpected side products, and purification difficulties are frequently reported. One significant concern is the potential for ring-opening of the strained azetidine rings under harsh acidic conditions, although TFA is generally preferred over acids like HCl to minimize this risk.

This guide is structured to help you diagnose and solve these problems effectively.

Frequently Asked Questions (FAQs)

Q1: My TFA deprotection of mono-Boc-2,6-diazaspiro[3.3]heptane is sluggish and incomplete. What are the likely causes?

A1: Incomplete deprotection of this sterically hindered amine is a common issue. Several factors could be at play:

  • Insufficient Acid Equivalents or Concentration: The rigid spirocyclic structure can sterically hinder the approach of TFA to the carbamate. A higher concentration or increased equivalents of TFA may be necessary to drive the reaction to completion.

  • Suboptimal Reaction Time and Temperature: While many Boc deprotections are rapid at room temperature, the increased stability of the protonated carbamate in this hindered system might necessitate longer reaction times or gentle heating.

  • Water Content: Trace amounts of water in the TFA or reaction solvent can hydrolyze the tert-butyl cation, but excessive water can slow down the initial protonation step.

Q2: I'm observing a significant amount of a side product with a mass corresponding to the addition of a trifluoroacetyl group. What is happening and how can I prevent it?

A2: This side product is likely the N-trifluoroacetylated 2,6-diazaspiro[3.3]heptane. Trifluoroacetylation is a known side reaction during TFA deprotection, where the deprotected amine attacks a trifluoroacetylating agent. The source of this agent can be trifluoroacetic anhydride present as an impurity in TFA, or through the formation of trifluoroacetyl esters with scavengers or residual alcohols, which can then acylate the amine. The secondary amines of the diazaspiro[3.3]heptane core are nucleophilic enough to be susceptible to this side reaction.

Prevention Strategies:

  • Use High-Purity TFA: Employ freshly opened, high-purity TFA to minimize the presence of trifluoroacetic anhydride.

  • Incorporate Scavengers: The use of scavengers is crucial. Water (2-5%) is often added to the TFA to hydrolyze any anhydride and to quench the tert-butyl cation as it forms.

  • Control Reaction Temperature: Avoid excessive heating, as this can accelerate the rate of trifluoroacetylation.

Q3: After work-up, my NMR spectrum is complex and difficult to interpret. Is the product the bis-TFA salt?

A3: Yes, after a standard TFA deprotection and removal of volatiles, the product will exist as the bis-trifluoroacetate salt. The two protonated amine nitrogens will each be associated with a trifluoroacetate counterion. This can lead to broad peaks in the ¹H NMR spectrum and complex splitting patterns due to proton exchange and the influence of the counterions. It is also important to note that residual TFA can appear as a broad peak in the spectrum.

Q4: How can I effectively purify the 2,6-diazaspiro[3.3]heptane bis-TFA salt?

A4: Purification of the highly polar bis-TFA salt can be challenging.

  • Crystallization: If the salt is crystalline, recrystallization from a suitable solvent system (e.g., methanol/ether) can be an effective purification method.

  • Reverse-Phase Chromatography: Purification by reverse-phase HPLC using a water/acetonitrile gradient with a TFA modifier is a common method for polar compounds.

  • Ion-Exchange Chromatography: This technique is highly effective for purifying ionic compounds. The bis-TFA salt can be loaded onto a cation-exchange resin, washed to remove neutral impurities, and then eluted with a volatile basic solution, such as aqueous ammonia or triethylamine in methanol.

Q5: I need the free diamine for my next reaction. How do I convert the bis-TFA salt to the free base?

A5: Converting the bis-TFA salt to the free base is a critical step for many subsequent reactions.

  • Aqueous Basic Wash: If your compound is sufficiently soluble in an organic solvent immiscible with water, you can dissolve the salt in the organic phase and wash with a saturated aqueous solution of a base like sodium bicarbonate or sodium carbonate. Be aware that the free diamine may have some water solubility.

  • Basic Ion-Exchange Resin: Stirring a solution of the bis-TFA salt in a solvent like methanol with a basic ion-exchange resin (e.g., Amberlyst A21) is a very clean and effective method. The resin neutralizes the TFA, and the free amine can be recovered by filtration and evaporation of the solvent.

  • Lyophilization with a Volatile Base: For small scales, dissolving the salt in water, adding a volatile base like ammonium hydroxide, and then lyophilizing can remove the resulting ammonium trifluoroacetate.

Troubleshooting Guide

This section provides a structured approach to resolving specific issues you may encounter during the TFA deprotection of Boc-protected 2,6-diazaspiro[3.3]heptane derivatives.

Issue 1: Incomplete Deprotection
Potential Cause Troubleshooting Action Scientific Rationale
Insufficient Acid Strength/Concentration Increase TFA concentration from 20-50% in DCM to 95% neat TFA.The sterically hindered nature of the spirocyclic core may require a higher concentration of acid to efficiently protonate the carbamate and drive the reaction forward.
Inadequate Reaction Time Extend the reaction time from 1-2 hours to 4-6 hours, or even overnight. Monitor progress by TLC or LC-MS.The rigid conformation may slow the kinetics of the deprotection, requiring a longer period for the reaction to reach completion.
Low Reaction Temperature If the reaction is sluggish at room temperature, consider gentle warming to 40-50 °C.Increasing the thermal energy of the system can help overcome the activation energy barrier for deprotection, especially for sterically hindered substrates.
  • Dissolve the mono-Boc-2,6-diazaspiro[3.3]heptane (1.0 equiv) in anhydrous dichloromethane (DCM) (0.1 M).

  • Add trifluoroacetic acid (TFA) (20 equiv, or use neat TFA as the solvent).

  • Stir the reaction at room temperature for 2 hours.

  • Take an aliquot for LC-MS analysis to check for the presence of starting material.

  • If starting material remains, continue stirring at room temperature and monitor every 2 hours.

  • If the reaction has not reached completion after 6 hours, warm the reaction mixture to 40 °C and continue to monitor.

  • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (3 x 10 mL) to remove residual TFA.

Technical Support Center: Optimizing N-arylation of N-Boc-2,6-diazaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-arylation of N-Boc-2,6-diazaspiro[3.3]heptane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes. 2,6-Diazaspiro[3.3]heptane is a valuable structural surrogate for piperazine in drug discovery, and mastering its functionalization is key to unlocking its potential.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: My N-arylation reaction is not proceeding to completion. What are the most common causes?

A1: Incomplete conversion in Buchwald-Hartwig amination reactions is a frequent issue.[4] The primary culprits are often related to catalyst activity, reagent quality, or suboptimal reaction conditions. Specifically, consider the following:

  • Catalyst Deactivation: The active Pd(0) species can be sensitive to oxygen.[5] Ensure your reaction is set up under a strictly inert atmosphere (e.g., nitrogen or argon). Additionally, amines can sometimes act as ligands, potentially deactivating the catalyst; it can be beneficial to add a slight excess of the phosphine ligand relative to the palladium source.[6]

  • Reagent Purity: The purity of your N-Boc-2,6-diazaspiro[3.3]heptane, aryl halide, and base is critical. Impurities can poison the catalyst. Ensure your starting materials are pure and your solvent is anhydrous and degassed.

  • Inappropriate Base or Solvent: The choice of base and solvent is crucial and interdependent. A base that is not strong enough may not efficiently deprotonate the amine, while a solvent that doesn't adequately dissolve all components can hinder the reaction.

Q2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

A2: Side product formation can complicate purification and reduce your yield. Common side reactions in N-arylation include:

  • Hydrodehalogenation of the Aryl Halide: This is where the aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be more prevalent with electron-rich aryl halides.

  • Homocoupling of the Aryl Halide: This results in the formation of a biaryl species.

  • Double Arylation: While the Boc protecting group on one of the nitrogens in 2,6-diazaspiro[3.3]heptane is designed to prevent this, under harsh conditions or with prolonged reaction times, some double arylation may occur. To minimize these, carefully screen your reaction conditions, particularly the temperature and reaction time. Lowering the temperature and monitoring the reaction closely to stop it upon completion of the desired transformation can be effective.

Q3: Can I use an aryl chloride for this reaction, or should I stick to bromides and iodides?

A3: While aryl chlorides are more challenging substrates for oxidative addition to the palladium center, modern catalyst systems have been developed to effectively activate them.[4][7] The reactivity of aryl halides follows the general trend: I > Br > Cl.[7] For aryl chlorides, more electron-rich and bulky phosphine ligands (e.g., Josiphos, RuPhos) and stronger bases are often required.[7][8] If you are struggling with an aryl chloride, switching to the corresponding bromide or iodide, if synthetically feasible, will likely improve your results.[4]

Troubleshooting Guide

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Steps Scientific Rationale
Inactive Catalyst 1. Use a fresh source of palladium precatalyst and ligand. 2. Ensure rigorous exclusion of air and moisture by using Schlenk techniques or a glovebox.[9] 3. Consider using a pre-formed, air-stable palladacycle precatalyst.[10]The active Pd(0) catalyst is generated in situ and is susceptible to oxidation, which renders it inactive.[5] Precatalysts can offer more reliable generation of the active species.[4]
Suboptimal Ligand Choice 1. Screen a panel of bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos, SPhos). 2. For sterically hindered substrates, consider biarylphosphine ligands.[8]The ligand plays a critical role in stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination.[7][11] The optimal ligand depends on the specific substrates.
Incorrect Base 1. Screen different bases such as NaOtBu, K2CO3, or Cs2CO3. 2. Ensure the base is strong enough to deprotonate the secondary amine.The base is required to generate the amine anion, which is the active nucleophile in the catalytic cycle. The strength and solubility of the base can significantly impact the reaction rate.
Poor Solvent Choice 1. Test aprotic solvents like toluene, dioxane, or THF.[4] 2. When using aryl iodides, less polar solvents like toluene can be advantageous to prevent inhibition by the iodide salt formed.[6]The solvent must dissolve all reaction components and be compatible with the reaction conditions. Its polarity can influence the solubility of intermediates and byproducts.
Problem 2: Formation of Impurities and Difficult Purification
Potential Cause Troubleshooting Steps Scientific Rationale
Boc Deprotection 1. Use a milder base (e.g., K2CO3 instead of NaOtBu). 2. Lower the reaction temperature.The Boc group is generally stable to bases but can be labile under harsh conditions, especially at elevated temperatures.[12][13]
Reaction with Other Functional Groups 1. If your aryl halide contains other nucleophilic groups (e.g., a phenol), consider protecting them.[4]Palladium catalysts can sometimes promote coupling with other nucleophiles present in the molecule, leading to a mixture of products.
Catalyst Residue in Product 1. After the reaction, filter the mixture through a pad of celite.[9] 2. Consider using a palladium scavenger during workup.Residual palladium can contaminate the final product and interfere with subsequent steps or biological assays.

Visualizing the Process

The Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_complex L_nPd(II)(Ar)(X) OxAdd->PdII_complex Amine_Coord Amine Coordination PdII_complex->Amine_Coord + HNR'R'' Deprotonation Deprotonation Amine_Coord->Deprotonation + Base Amido_complex L_nPd(II)(Ar)(NR'R'') Deprotonation->Amido_complex RedElim Reductive Elimination Amido_complex->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-NR'R'' RedElim->Product Forms Product ArX Ar-X Amine H-NR'R'' Base Base BaseH [Base-H]⁺X⁻ Troubleshooting_Workflow Start Start: Low/No Yield Check_Inert Check Inert Atmosphere? Start->Check_Inert Re_Run Re-run with fresh, degassed reagents Check_Inert->Re_Run No Screen_Ligand Screen Ligands (e.g., RuPhos, XPhos) Check_Inert->Screen_Ligand Yes Re_Run->Screen_Ligand Screen_Base Screen Bases (e.g., NaOtBu, K2CO3) Screen_Ligand->Screen_Base No Improvement Success Success! Screen_Ligand->Success Improvement Screen_Solvent Screen Solvents (e.g., Toluene, Dioxane) Screen_Base->Screen_Solvent No Improvement Screen_Base->Success Improvement Screen_Solvent->Success Improvement Change_Halide Consider changing Ar-Cl to Ar-Br/I Screen_Solvent->Change_Halide No Improvement Change_Halide->Re_Run

Sources

Technical Support Center: Troubleshooting the Boc Protection of Diamines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Boc protection of diamines. This guide is designed for researchers, scientists, and professionals in drug development who utilize tert-butyloxycarbonyl (Boc) protecting groups in their synthetic workflows. Achieving selective and efficient Boc protection of diamines can be a nuanced process, often presenting challenges such as controlling selectivity between mono- and di-protection, managing side reactions, and overcoming purification hurdles.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. The advice herein is grounded in established chemical principles and supported by practical, field-proven insights to help you navigate common experimental obstacles and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries and challenges encountered during the Boc protection of diamines.

Q1: What is the biggest challenge when performing a Boc protection on a symmetrical diamine?

A1: The primary challenge is controlling the selectivity to obtain the desired mono-Boc protected product while minimizing the formation of the di-Boc protected byproduct.[1] Because both amine groups in a symmetrical diamine have similar reactivity, the reaction can easily proceed to protect both, leading to a mixture of products that can be difficult to separate.

Q2: What are the general strategies to favor mono-Boc protection over di-Boc protection?

A2: Several effective strategies have been developed to enhance selectivity for mono-protection:

  • Slow Addition of (Boc)₂O: By adding the di-tert-butyl dicarbonate ((Boc)₂O) solution slowly, the instantaneous concentration of the protecting agent is kept low, which statistically favors the reaction of one molecule of (Boc)₂O with one molecule of the diamine.[1]

  • Using a Large Excess of the Diamine: Employing a significant excess of the diamine (e.g., 5-fold or more) shifts the statistical distribution of products towards the mono-protected species.[2] However, this approach may not be practical for valuable or scarce diamines.

  • In Situ Mono-protonation: This is a highly effective "one-pot" method where one of the amine groups is selectively deactivated by protonation, rendering it unreactive towards the electrophilic (Boc)₂O.[3][4] This is often achieved by adding one equivalent of an acid like HCl (frequently generated in situ from trimethylsilyl chloride (Me₃SiCl) or thionyl chloride (SOCl₂)) or trifluoroacetic acid (TFA) prior to the addition of (Boc)₂O.[2][3][5]

Q3: My starting diamine is poorly soluble in common organic solvents. How can I effectively run the Boc protection?

A3: Poor solubility, especially for zwitterionic compounds or diamine salts, can be a significant hurdle.[6] A common solution is to perform the reaction in an aqueous or mixed aqueous-organic solvent system using a base like sodium bicarbonate or sodium hydroxide.[6][7] The basic conditions will deprotonate any amine salts, often improving solubility and facilitating the reaction.

Q4: Is the Boc group stable to silica gel column chromatography?

A4: Generally, the Boc group is considered stable enough for purification via standard silica gel chromatography.[8] However, it is an acid-labile protecting group, and prolonged exposure to acidic media, including potentially acidic silica gel, should be avoided to prevent premature deprotection.[9][10] If you observe product degradation on the column, you can neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent (e.g., 1-2% triethylamine).

Q5: How can I remove unreacted (Boc)₂O from my final product?

A5: Excess (Boc)₂O can be challenging to remove due to its relatively nonpolar nature. Several methods can be employed:

  • Aqueous Workup: Washing the organic layer with a saturated sodium bicarbonate solution can help hydrolyze some of the excess anhydride.[11]

  • Imidazole Quench: Adding a small amount of imidazole to the reaction mixture after completion can react with the excess (Boc)₂O to form a water-soluble adduct that can be removed during an aqueous wash.[11]

  • Sublimation: Since (Boc)₂O has a low melting point (22-24 °C) and is volatile, it can often be removed under high vacuum, especially if the desired product is a non-volatile solid or oil.[12][13]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving specific problems you may encounter during your experiments.

Issue 1: Low Yield of the Desired Mono-Boc Product

If you are experiencing low yields of your target mono-protected diamine, several factors could be at play. The following workflow can help you diagnose and resolve the issue.

start Low Yield Observed check_reaction Monitor Reaction Progress (TLC, LC-MS) start->check_reaction incomplete Is the reaction incomplete? check_reaction->incomplete Yes complete Reaction appears complete check_reaction->complete No extend_time extend_time incomplete->extend_time Action: Extend reaction time or gently heat (if stable) check_reagents Verify (Boc)₂O quality (degrades on storage) incomplete->check_reagents If still incomplete workup_loss Potential loss during workup/purification complete->workup_loss degradation Is starting material or product degrading? complete->degradation optimize_workup optimize_workup workup_loss->optimize_workup Action: Optimize extraction pH. Consider alternative purification. check_conditions check_conditions degradation->check_conditions Action: Run at lower temp. Ensure conditions are compatible. recheck recheck extend_time->recheck Re-monitor recheck->incomplete replace_reagent replace_reagent check_reagents->replace_reagent Action: Use fresh (Boc)₂O

Caption: Troubleshooting workflow for low yield issues.

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature. The reactivity of amines can vary significantly based on their structure.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] If the reaction stalls, consider extending the reaction time or moderately heating the mixture (e.g., to 40 °C), provided your starting material and product are thermally stable.[7]

  • Degraded (Boc)₂O:

    • Cause: Di-tert-butyl dicarbonate is sensitive to moisture and can decompose over time, especially if not stored properly in a refrigerator.[14][15] Decomposition reduces the amount of active reagent available for the reaction.

    • Solution: Use a fresh bottle of (Boc)₂O or one that has been properly stored. The reagent should be a colorless solid or liquid with a melting point near room temperature.[12]

  • Product Loss During Workup:

    • Cause: Mono-protected diamines can sometimes exhibit significant water solubility, leading to poor recovery during aqueous extractions.

    • Solution: Before extraction, saturate the aqueous layer with sodium chloride (brine) to decrease the polarity of the aqueous phase and drive the product into the organic layer. Alternatively, use a more polar extraction solvent like ethyl acetate or a mixture of chloroform/isopropanol.[6]

Issue 2: Excessive Formation of Di-Boc Protected Product

This is the most frequent selectivity issue. Controlling the stoichiometry and reactivity is key to minimizing the formation of the di-protected byproduct.

StrategyPrincipleKey Parameters & ConsiderationsReference
Excess Diamine StatisticalUse a 5-10 fold excess of the diamine relative to (Boc)₂O. Best for inexpensive, readily available diamines.[1][2]
Slow Addition Kinetic ControlAdd (Boc)₂O solution dropwise over several hours using a syringe pump to maintain a low concentration.[1]
In Situ Mono-protonation Reactivity DifferentiationAdd 1 equivalent of an acid source (e.g., Me₃SiCl in MeOH) at 0 °C to protonate one amine group, followed by the addition of 1 equivalent of (Boc)₂O.[3][4][3][4][5]
Flow Chemistry Precise StoichiometryMicroreactor technology allows for precise control of molar ratios, temperature, and residence time, often leading to higher yields of the mono-protected product.[16][17][16][17]

This protocol is adapted from a general method that has proven effective for a range of diamines.[3][4]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the diamine (1.0 eq).

  • Solvation: Add anhydrous methanol and cool the mixture to 0 °C in an ice bath.

  • Protonation: While stirring, slowly add freshly distilled trimethylsilyl chloride (Me₃SiCl) (1.0 eq) dropwise. A white precipitate of the mono-hydrochloride salt may form.[3]

  • Equilibration: Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Boc Addition: Add a solution of (Boc)₂O (1.0 eq) in methanol.

  • Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Dilute the reaction mixture with water.

    • Perform a wash with a nonpolar solvent like diethyl ether or hexanes to remove any di-Boc byproduct.

    • Adjust the aqueous layer to a pH > 12 with a strong base (e.g., 2N NaOH) to deprotonate the ammonium salt of the desired product.[3][4]

    • Extract the product into an organic solvent such as dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the mono-Boc protected diamine.

Diamine H₂N-R-NH₂ (Diamine) HCl + 1 eq. HCl (from Me₃SiCl + MeOH) Diamine->HCl MonoSalt H₂N-R-NH₃⁺Cl⁻ (Mono-hydrochloride Salt) HCl->MonoSalt One amine is protonated and deactivated Boc2O + 1 eq. (Boc)₂O MonoSalt->Boc2O ProtectedSalt BocHN-R-NH₃⁺Cl⁻ Boc2O->ProtectedSalt Remaining free amine reacts Base Base Workup (e.g., NaOH) ProtectedSalt->Base FinalProduct BocHN-R-NH₂ (Mono-Boc Product) Base->FinalProduct

Caption: Reaction pathway for selective mono-Boc protection.

Issue 3: Unexpected Di-Boc Protection Occurs Easily

Cause: The use of a strong nucleophilic catalyst, such as 4-Dimethylaminopyridine (DMAP), can significantly accelerate the reaction but may also lead to over-reaction and the formation of the di-Boc product, even with stoichiometric amounts of (Boc)₂O.[18] The highly reactive intermediate formed between (Boc)₂O and DMAP can even protect the less reactive N-H of an already formed N-Boc carbamate.

Solution:

  • Reduce or Eliminate DMAP: If you are using catalytic DMAP and observing di-protection, try reducing the amount or removing it completely. The reaction may be slower but will be more selective.

  • Use a Weaker Base: If a base is required, opt for a non-nucleophilic base like triethylamine (TEA) or sodium bicarbonate instead of DMAP.[7][12]

References

  • Servín, F. A., Romero, J. A., Aguirre, G., Grotjahn, D., Somanathan, R., & Chávez, D. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). Retrieved from [Link]

  • Ha, H. J., Lee, W. K., & Park, G. (2007). Selective Mono‐BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. Retrieved from [Link]

  • Journal of the Mexican Chemical Society. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from [Link]

  • Redalyc. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-27. Retrieved from [Link]

  • Sciforum. (n.d.). Selective Mono-Boc-Protection of Bispidine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ScienceBlogs. (2007). Boc Anhydride (Amine condoms). Retrieved from [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Anhydride. Retrieved from [Link]

  • ResearchGate. (2007). Selective Mono‐BOC Protection of Diamines. Retrieved from [Link]

  • Reddit. (2021). Having great trouble with a Boc-protection reaction. Retrieved from [Link]

  • LinkedIn. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]

  • Chemtips. (2012). Reactions that Work: Boc Protection. Retrieved from [Link]

  • Organic Syntheses. (2007). Selective mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Dual protection of amino functions involving Boc. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Boc Anhydride: Synthesis and Purity for Optimal Results. Retrieved from [Link]

  • ResearchGate. (2015). How can we protect a primary amine, rather than secondary amine selectively in aqueous conditions?. Retrieved from [Link]

  • Sciencemadness.org. (2010). Boc protection of amines - Mono or Di?. Retrieved from [Link]

  • Reddit. (2022). Mono Boc-Protection of Butane-1,4-diamine! Synthetic issue!. Retrieved from [Link]

  • Reddit. (2021). Having great trouble with a Boc-protection reaction. Retrieved from [Link]

  • Reddit. (2023). Help Removing Excess Boc Anhydride. Retrieved from [Link]

Sources

Technical Support Center: Preventing Ring-Opening of Diazaspiro[3.3]heptane During Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for diazaspiro[3.3]heptane chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize the unique diazaspiro[3.3]heptane scaffold. Our goal is to provide expert, field-proven insights and actionable troubleshooting advice to help you navigate a critical step in your synthetic workflow: N-deprotection, while avoiding the common pitfall of azetidine ring-opening.

Understanding the Challenge: The High-Energy State of a Strained Spirocycle

The diazaspiro[3.3]heptane core is a valuable bioisostere for piperazine, offering improved physicochemical properties due to its rigid, three-dimensional structure. However, this rigidity comes from two fused four-membered azetidine rings, which possess significant ring strain (approximately 26 kcal/mol per azetidine ring). This inherent strain makes the scaffold susceptible to decomposition pathways not typically observed in larger ring systems, most notably acid-mediated ring-opening.[1]

The deprotection of a nitrogen protecting group (like Boc or Cbz) often requires acidic conditions. This creates a challenging scenario where the conditions needed to remove the protecting group are also harsh enough to trigger the destructive ring-opening side reaction. This guide will help you understand the mechanism of this side reaction and provide strategies to favor the desired deprotection.

The Mechanism of Acid-Catalyzed Ring-Opening

The ring-opening cascade is initiated by the protonation of one of the azetidine nitrogens. In the case of a mono-protected diazaspiro[3.3]heptane, the free, more basic nitrogen is preferentially protonated. This protonation event transforms the adjacent azetidine ring into a more electrophilic system, making the endocyclic C-N bonds susceptible to nucleophilic attack.

If a competent nucleophile, such as a chloride ion from HCl, is present in the reaction medium, it can attack one of the ring's methylene carbons in an SN2 fashion. This attack leads to the cleavage of a C-N bond, thus opening one of the azetidine rings and destroying the spirocyclic core.

Proposed mechanism of HCl-mediated ring-opening.
Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction is messy, and I see an unexpected major byproduct after Boc deprotection with HCl. What is it, and how can I confirm its identity?

A: The most likely byproduct is the ring-opened product resulting from the mechanism described above. If you used HCl in a solvent like dioxane or methanol, the nucleophile is the chloride ion, leading to a chloro-substituted amine. For a starting material of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate, the byproduct would be a derivative of 3-(aminomethyl)-1-(3-chloropropyl)azetidine.

Spectroscopic Data Predicted Characteristics of Ring-Opened Product Rationale
¹H NMR Appearance of a new triplet around 3.6-3.8 ppm (2H, -CH₂Cl) and another triplet around 2.0-2.2 ppm (2H, -CH₂CH₂Cl). The sharp singlets of the symmetrical spirocycle's CH₂ groups will be replaced by more complex multiplets for the now asymmetric azetidine ring protons.The -CH₂Cl group is deshielded by the electronegative chlorine atom. The central methylene of the propyl chain will show a quintet or multiplet. The original symmetry of the spirocycle is broken.
¹³C NMR A new peak around 42-45 ppm corresponding to the -CH₂Cl carbon. The number of distinct aliphatic carbon signals will increase due to the loss of symmetry.The carbon attached to chlorine will appear in this characteristic region. The two equivalent sets of carbons in the spirocycle become four non-equivalent sets in the opened azetidine.
Mass Spec (ESI+) The molecular ion peak [M+H]⁺ will correspond to the addition of HCl (mass of 36.5) to the deprotected amine. For the parent diazaspiro[3.3]heptane, the ring-opened product would have a molecular weight of 134.6 g/mol , showing an [M+H]⁺ at m/z 135.6. You will also observe the characteristic isotopic pattern for a single chlorine atom (M and M+2 in an approx. 3:1 ratio).The reaction is formally an addition of HCl across a C-N bond. The isotopic signature of chlorine is a definitive diagnostic tool.

Q2: I'm using TFA for my Boc deprotection as recommended, but I'm still getting low yields or seeing some ring-opening. How can I optimize this?

A: While trifluoroacetic acid (TFA) is preferred over HCl because the trifluoroacetate anion is a much poorer nucleophile than chloride, ring-opening can still occur, especially if the reaction is forced.[2] The protonated azetidine is still highly strained and can be opened by weaker nucleophiles like TFA or even the solvent if heated or left for extended periods. Here’s how to troubleshoot:

Parameter Recommendation Causality & Rationale
Temperature Run the reaction at 0 °C and allow it to slowly warm to room temperature. Avoid any external heating.Deprotection is often exothermic. Keeping the temperature low minimizes the activation energy available for the higher-energy ring-opening pathway.
TFA Concentration Start with a lower concentration of TFA (e.g., 20% v/v in DCM). Increase to 50% only if the reaction is sluggish.While deprotection is acid-catalyzed, an excessively high concentration of acid can increase the population of the highly reactive protonated intermediate, potentially leading to side reactions.[3]
Reaction Time Monitor the reaction closely by TLC or LC-MS every 30-60 minutes. Quench the reaction as soon as the starting material is consumed.Prolonged exposure to acidic conditions, even with a non-nucleophilic counter-ion, can lead to decomposition. Do not let the reaction run overnight without prior validation.
Scavengers If your substrate contains other sensitive groups (e.g., indoles, methoxybenzenes), add a scavenger like triisopropylsilane (TIS, 2-5% v/v).During deprotection, a tert-butyl cation is formed. Scavengers trap this reactive electrophile, preventing it from alkylating your substrate or product, which can lead to complex mixtures.
Work-up After removing TFA in vacuo, co-evaporate with a non-polar solvent like toluene (3x) to azeotropically remove residual acid before proceeding with neutralization/extraction.Residual TFA can keep the product protonated and potentially catalyze degradation during work-up or storage.

Q3: How can I remove a Cbz group without causing ring-opening? My standard H₂/Pd/C is giving me a complex mixture.

A: Standard catalytic hydrogenation can sometimes require acidic additives or generate acidic byproducts, which can trigger ring-opening. Furthermore, catalyst poisoning can be an issue. A much milder and often more effective method for Cbz deprotection on sensitive substrates is Catalytic Transfer Hydrogenation . This method avoids the use of pressurized hydrogen gas and often proceeds under neutral conditions.

A recommended protocol is provided in the "Recommended Protocols" section below. This method uses a hydrogen donor like ammonium formate or formic acid in the presence of a palladium catalyst. It is typically faster and cleaner for scaffolds prone to acid-catalyzed degradation.

Q4: I need to deprotect a bis-protected diazaspiro[3.3]heptane to get the mono-protected version. What's the best strategy?

A: This requires an orthogonal protecting group strategy . You must protect the two nitrogens with groups that can be removed under mutually exclusive conditions. Protecting both nitrogens with Boc, for instance, will make selective deprotection nearly impossible.

A robust strategy is to use Boc on one nitrogen and Cbz on the other.

  • To get the mono-Cbz product: You can selectively remove the Boc group under the optimized TFA conditions described above, which will leave the Cbz group intact.

  • To get the mono-Boc product: You can selectively remove the Cbz group using catalytic transfer hydrogenation, which will not affect the Boc group.

Orthogonal_Strategy Start Bis-Protected Boc-DASH-Cbz Mono_Cbz Mono-Cbz-DASH Start->Mono_Cbz  Optimized TFA Conditions  (e.g., 20% TFA in DCM, 0°C)  [Removes Boc] Mono_Boc Mono-Boc-DASH Start->Mono_Boc  Catalytic Transfer Hydrogenation  (e.g., Pd/C, HCO₂NH₄, MeOH)  [Removes Cbz]

Decision workflow for selective mono-deprotection.
Recommended Protocols

The following are detailed, step-by-step protocols optimized to minimize the risk of ring-opening.

Protocol 1: Optimized Boc-Deprotection using Trifluoroacetic Acid (TFA)

This protocol is designed for the removal of a Boc group while preserving the diazaspiro[3.3]heptane core.

  • Dissolution: Dissolve the Boc-protected diazaspiro[3.3]heptane substrate in dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Acid Addition: While stirring, slowly add TFA to the cooled solution to a final concentration of 20% (v/v). If the substrate is known to be particularly stable, or if the reaction does not proceed, the concentration can be increased up to 50% (v/v).

  • Monitoring: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by TLC or LC-MS every 30-60 minutes until the starting material is fully consumed (typically 1-4 hours).

  • Quenching & Removal: Once complete, concentrate the reaction mixture under reduced pressure. Crucially, co-evaporate the residue with toluene (3 x 10 mL) to azeotropically remove residual TFA.

  • Work-up: Dissolve the resulting TFA salt residue in DCM and slowly add saturated aqueous sodium bicarbonate solution to neutralize. Extract the aqueous layer with DCM (3x), combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the free amine.

Protocol 2: Cbz-Deprotection via Catalytic Transfer Hydrogenation

This is a mild and efficient alternative to standard hydrogenation for removing Cbz groups.

  • Setup: To a solution of the Cbz-protected diazaspiro[3.3]heptane (1.0 equiv) in methanol (MeOH, ~0.1 M), add ammonium formate (HCO₂NH₄, 5.0 equiv).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C, ~10-20 mol% by weight) to the mixture. Caution: Pd/C can be pyrophoric.

  • Reaction: Stir the suspension at room temperature. The reaction is often complete within 1-3 hours. Monitor by TLC or LC-MS.

  • Filtration: Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be partitioned between DCM and a mild aqueous base (e.g., sat. NaHCO₃) to remove ammonium salts and isolate the free amine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the product.

Protocol 3: Fmoc-Deprotection using Piperidine

The Fmoc group is base-labile and its removal is orthogonal to acid-labile groups, posing no risk of acid-catalyzed ring-opening.

  • Solution Prep: Prepare a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF).

  • Deprotection: Dissolve the Fmoc-protected substrate in the 20% piperidine/DMF solution (~0.1 M).

  • Reaction: Stir the mixture at room temperature. The reaction is typically very fast and is often complete within 30 minutes. Monitor by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under high vacuum to remove DMF and piperidine. The residue can be purified by silica gel chromatography to remove the dibenzofulvene-piperidine adduct.

Protocol 4: Alloc-Deprotection using Palladium Catalyst

The Alloc group is removed under neutral conditions using a palladium catalyst, providing another excellent orthogonal strategy.

  • Inert Atmosphere: In a flask under an inert atmosphere (Nitrogen or Argon), dissolve the Alloc-protected diazaspiro[3.3]heptane (1.0 equiv) in anhydrous DCM (~0.1 M).

  • Scavenger Addition: Add a scavenger, such as phenylsilane (PhSiH₃, ~3.0-4.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, ~5 mol%).

  • Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring by TLC or LC-MS.

  • Work-up: Once the reaction is complete, the mixture can be filtered through a short plug of silica gel (eluting with DCM or EtOAc) to remove the catalyst and then concentrated in vacuo. Further purification can be achieved by standard chromatography.

Frequently Asked Questions (FAQs)
  • Q: Why is diazaspiro[3.3]heptane so prone to ring-opening compared to, say, piperazine?

    • A: The primary reason is ring strain. A four-membered azetidine ring is significantly more strained than the six-membered ring of piperazine. This strain energy is released upon ring-opening, making it a thermodynamically favorable process once initiated by acid catalysis.[1]

  • Q: Is TFA always the best choice for Boc deprotection of this scaffold?

    • A: It is the preferred strong acid. Its non-nucleophilic counter-ion is a major advantage over HCl.[2] However, as noted in the troubleshooting guide, it is not foolproof. The "best" method is always substrate-dependent. If your molecule is exceptionally sensitive, exploring even milder, non-acidic methods for Boc deprotection (though less common and often less efficient) might be necessary.

  • Q: Are there any protecting groups that are inherently safer for this system?

    • A: Yes. Base-labile (e.g., Fmoc) and palladium-labile (e.g., Cbz, Alloc) protecting groups are inherently safer because their removal conditions do not involve strong acids, thus avoiding the primary trigger for ring-opening. The choice depends on the overall synthetic strategy and the compatibility with other functional groups in your molecule.

  • Q: Can I use basic conditions for deprotection?

    • A: This depends entirely on the protecting group. Boc and Cbz groups are stable to most basic conditions. However, an Fmoc group is specifically designed to be removed with a base (like piperidine). If you are using an Fmoc group, basic deprotection is the correct and safe method to use.

References
  • Aapptec. N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. [Link]

  • Colella, M., et al. (2022). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Chemistry—A European Journal. [Link]

  • Gentric, D., et al. (1995). Palladium catalyzed reductive deprotection of alloc: Transprotection and peptide bond formation. Tetrahedron Letters. [Link]

  • Foley, C. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

  • Reilly, S.W., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences. [Link]

  • Hachmann, J.P., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. [Link]

  • CDN. Alloc Protecting Group Removal Protocol. CDN. [Link]

  • Stocks, M. J., et al. (2007). Concise Synthesis of Novel 2,6-Diazaspiro[3.3]heptan-1-ones and Their Conversion into 2,6-Diazaspiro[3.3]heptanes. Synlett. [Link]

  • Grygorenko, O. O., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids. [Link]

  • ACS Green Chemistry Institute. (2016). Specific solvent issues with BOC deprotection. ACS GCI Pharmaceutical Roundtable. [Link]

  • Kaili Catalyst New Materials Co., Ltd. Catalytic hydrogenation. Kaili Catalyst. [Link]

  • Thieriet, N., et al. (1997). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Tetrahedron Letters. [Link]

  • Wilson, J. T., et al. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Journal of Peptide Science. [Link]

  • Biotage. (2023). Using microwave heating to expedite your allyl ester or alloc deprotection. Biotage. [Link]

  • Tummatorn, J., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

  • Reddit. (2023). Boc De-protection. r/Chempros. [Link]

  • Blondelle, S. E., & Houghten, R. A. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International Journal of Peptide and Protein Research. [Link]

Sources

Technical Support Center: Purification of Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate. The purity of this versatile building block is paramount for the success of subsequent synthetic steps and the integrity of final compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

The Criticality of Purity

Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate is a key intermediate in medicinal chemistry, often used as a constrained piperazine bioisostere.[1][2] The presence of impurities, even in small amounts, can lead to side reactions, complicate product isolation in downstream applications, and compromise the biological activity and safety profile of the final drug candidates. This guide is designed to help you identify, troubleshoot, and remove these impurities effectively.

Part 1: Frequently Asked Questions (FAQs) about Impurities

This section addresses the most common impurities encountered during the synthesis and purification of Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate.

Q1: What are the most common impurities I should expect to see?

A1: Based on typical synthetic routes, the most prevalent impurities are:

  • Di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate (Di-Boc impurity): This is formed when both nitrogen atoms of the spirocycle are protected with a Boc group.

  • 2,6-Diazaspiro[3.3]heptane (Deprotected impurity): The free spirocycle can be present if the starting material is not fully protected or if the Boc group is unintentionally cleaved during workup or purification.

  • Unreacted Starting Materials: Depending on the synthetic approach, this can include precursors to the spirocyclic core or reagents like di-tert-butyl dicarbonate (Boc₂O).

  • Residual Solvents and Reagents: Solvents used in the reaction and purification (e.g., ethyl acetate, dichloromethane, methanol) and reagents like triethylamine or inorganic salts from the workup can be carried through.

Q2: I see a spot on my TLC that is less polar than my product. What could it be?

A2: A less polar spot (higher Rf value) is likely the di-Boc protected impurity . The presence of two electron-withdrawing Boc groups reduces the polarity of the molecule compared to the mono-Boc product, which has a free amine that interacts more strongly with the silica gel.

Q3: There is a spot on my TLC that sticks to the baseline. What is it?

A3: A highly polar spot that remains at the baseline (Rf ≈ 0) is characteristic of the fully deprotected 2,6-diazaspiro[3.3]heptane . The two free amine groups make this compound very polar and cause it to bind very strongly to silica gel.[3]

Q4: My final product has a lower than expected mass after drying. What could be the cause?

A4: While several factors can contribute to low yield, in the context of purification, it could be due to the accidental removal of the Boc group. The Boc group adds significant mass to the molecule. If your workup or purification conditions are too acidic, you may be isolating the deprotected spirocycle, which has a much lower molecular weight.

Q5: Can the Boc group be cleaved during aqueous workup?

A5: The Boc group is generally stable to mild aqueous acids and bases used during workup. However, it is sensitive to strong acids.[4] Prolonged exposure to even moderately acidic conditions (pH < 4) can lead to partial or complete deprotection. It is crucial to perform acidic washes quickly and at low temperatures if they are necessary. Of note, the 2,6-diazaspiro[3.3]heptane scaffold has been observed to undergo ring-opening when treated with hydrochloric acid (HCl), making trifluoroacetic acid (TFA) the preferred reagent for intentional deprotection.[4] This suggests that avoiding HCl in the workup is a prudent measure to maintain the integrity of the spirocycle.

Part 2: Troubleshooting Purification Protocols

This section provides detailed troubleshooting guides for the most common purification techniques used for Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate.

Troubleshooting Flash Column Chromatography

Flash column chromatography is the most common method for purifying the title compound.[3][5] A typical solvent system is a gradient of ethyl acetate in hexanes or methanol/ethanol in dichloromethane.

Common Problems & Solutions

Problem Potential Cause Troubleshooting Steps
Poor separation of product and di-Boc impurity. The solvent system is too polar, causing both compounds to elute too quickly.* Decrease the polarity of the eluent. Start with a lower concentration of ethyl acetate in hexanes (e.g., 5-10%) and run a shallow gradient. * Consider using a less polar solvent system, such as dichloromethane/hexanes.
Product is eluting with a tailing peak. The compound is interacting too strongly with the silica gel, or the column is overloaded.* Add a small amount of a basic modifier to the eluent, such as 0.5-1% triethylamine or ammonia in methanol. This will neutralize acidic sites on the silica and improve peak shape. * Ensure the column is not overloaded. A general rule is to load 1-5% of the silica gel mass with the crude product.
Deprotected impurity is stuck on the column. The deprotected spirocycle is too polar to elute with standard solvent systems.* This is actually a good way to remove this impurity. After your product has eluted, you can flush the column with a highly polar solvent system (e.g., 10-20% methanol in dichloromethane with 1% ammonium hydroxide) to remove the baseline material.
Product is not eluting from the column. The solvent system is not polar enough.* Gradually increase the polarity of the eluent. If using a hexanes/ethyl acetate system, increase the percentage of ethyl acetate. If the product still does not elute, a more polar solvent like methanol or ethanol may be needed as a co-solvent with dichloromethane.
  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane.

  • Column Packing: Pack a silica gel column with a non-polar solvent (e.g., hexanes).

  • Loading: Load the dissolved sample onto the column.

  • Elution: Begin elution with a low polarity solvent system (e.g., 95:5 hexanes:ethyl acetate). Gradually increase the polarity (e.g., to 70:30 hexanes:ethyl acetate) to elute the product.

  • Fraction Collection: Collect fractions and analyze by TLC.

  • TLC Analysis: Use a mobile phase that gives your product an Rf of ~0.3 (e.g., 1:1 hexanes:ethyl acetate). Visualize spots using a potassium permanganate stain or ninhydrin for the free amine.

G start Start Chromatography check_separation Good Separation? start->check_separation co_elution Co-elution of Product and Di-Boc Impurity check_separation->co_elution No check_peak_shape Good Peak Shape? check_separation->check_peak_shape Yes decrease_polarity Decrease Eluent Polarity (e.g., shallower gradient) co_elution->decrease_polarity decrease_polarity->start tailing_peak Tailing Peak check_peak_shape->tailing_peak No check_elution Product Eluting? check_peak_shape->check_elution Yes add_base Add Basic Modifier to Eluent (e.g., 1% Et3N) tailing_peak->add_base add_base->start no_elution Product Not Eluting check_elution->no_elution No end Pure Product check_elution->end Yes increase_polarity Increase Eluent Polarity (e.g., add MeOH) no_elution->increase_polarity increase_polarity->start G start Crude Product tlc_analysis Analyze by TLC start->tlc_analysis major_impurities Significant Di-Boc or other close-running impurities? tlc_analysis->major_impurities flash_chrom Flash Column Chromatography major_impurities->flash_chrom Yes minor_impurities Only baseline (deprotected) and minor impurities? major_impurities->minor_impurities No purity_check Check Purity (NMR, LC-MS) flash_chrom->purity_check minor_impurities->flash_chrom No salt_formation Direct Oxalate Salt Formation and Recrystallization minor_impurities->salt_formation Yes salt_formation->purity_check end Pure Product purity_check->end

Sources

Technical Support Center: Boc Protection of 2,6-Diazaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Boc protection of 2,6-diazaspiro[3.3]heptane. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this common yet critical synthetic transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Introduction

2,6-Diazaspiro[3.3]heptane is a valuable scaffold in medicinal chemistry, often used as a piperazine bioisostere.[1] The selective protection of one of its two secondary amine functionalities is a key step in the synthesis of more complex molecules. While the tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability and ease of removal under acidic conditions, its application to symmetrical diamines like 2,6-diazaspiro[3.3]heptane can present challenges.[2][3] This guide will explore the use of alternative bases to achieve efficient and selective mono-Boc protection.

Frequently Asked Questions (FAQs)

Q1: Why is achieving selective mono-Boc protection of 2,6-diazaspiro[3.3]heptane challenging?

A1: The primary challenge lies in the symmetrical nature of the starting material. Both secondary amines have similar reactivity, making it difficult to protect just one without the formation of the di-protected byproduct. Over-reaction can be a significant issue, leading to reduced yields of the desired mono-protected product and purification difficulties.[4]

Q2: What is the most common base used for Boc protection, and what are its drawbacks in this specific case?

A2: Triethylamine (TEA) is a common base for Boc protection.[3][] However, its relatively high basicity and low steric hindrance can promote the formation of the di-Boc protected byproduct.[6]

Q3: Can I perform the Boc protection without any base?

A3: While technically possible, it is not recommended for this substrate. The reaction of an amine with di-tert-butyl dicarbonate (Boc₂O) produces tert-butoxide, which can act as a base.[7] However, for efficient and selective mono-protection of a diamine, an external base is crucial to control the reaction conditions and favor the desired product.

Q4: What role does the solvent play in the selectivity of the reaction?

A4: The choice of solvent can influence the solubility of the reactants and intermediates, affecting the reaction rate and selectivity. Common solvents for Boc protection include tetrahydrofuran (THF), dichloromethane (DCM), methanol, and dioxane.[8][9] For diamines, solvent choice can sometimes be leveraged to favor mono-protection. For instance, using a solvent system where the mono-protected product has lower solubility could lead to its precipitation, effectively removing it from the reaction and preventing di-protection.

Troubleshooting Guide: Alternative Bases for Enhanced Selectivity

This section provides a structured approach to troubleshooting common issues encountered during the Boc protection of 2,6-diazaspiro[3.3]heptane, with a focus on the selection of an appropriate base.

Problem 1: Low yield of the mono-Boc protected product due to the formation of a significant amount of di-Boc protected byproduct.
  • Underlying Cause: The base used is not sufficiently discriminating between the mono- and di-protection steps, or the reaction conditions are too harsh.

  • Solution 1: Employ a sterically hindered base.

    • Recommendation: Diisopropylethylamine (DIPEA), also known as Hünig's base, is an excellent alternative to TEA. Its bulky isopropyl groups make it a non-nucleophilic base that is less likely to promote the second Boc protection due to steric hindrance around the remaining free amine of the mono-protected intermediate.[6]

  • Solution 2: Utilize an inorganic base.

    • Recommendation: Inorganic bases such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) can be effective.[8][10] These are often used in biphasic systems (e.g., DCM/water) or in polar aprotic solvents like DMF. Their heterogeneous nature can sometimes help to moderate the reaction rate and improve selectivity.

Problem 2: The reaction is sluggish or incomplete.
  • Underlying Cause: The chosen base may be too weak, or the starting material has poor solubility in the reaction solvent.

  • Solution 1: Consider a stronger, non-nucleophilic base.

    • Recommendation: While TEA is a common choice, if it is leading to incomplete conversion, ensure the quality of the reagent and consider slightly elevated temperatures. However, be mindful that this can also increase the rate of di-protection.

  • Solution 2: Modify the solvent system.

    • Recommendation: A mixture of solvents can be beneficial. For instance, a combination of methanol and water with TEA has been reported to be effective for the Boc protection of other amines, as it can improve the solubility of the starting material.[11]

Problem 3: Difficulty in purifying the mono-Boc product from the starting material and di-Boc byproduct.
  • Underlying Cause: The polarities of the three components can be very similar, making chromatographic separation challenging.

  • Solution: Employ an HCl salt strategy for selective protection.

    • Recommendation: A highly effective method for achieving mono-protection of symmetrical diamines involves the use of one equivalent of HCl.[12][13] By forming the mono-hydrochloride salt of the diamine in situ, one of the amino groups is protonated and effectively "protected," leaving the other free to react with the Boc anhydride.[14] This significantly enhances selectivity for the mono-protected product.

Comparative Analysis of Alternative Bases

BaseStructureKey AdvantagesKey DisadvantagesTypical Conditions
Triethylamine (TEA) Et₃NInexpensive, commonly available.[3]Can lead to di-protection due to low steric hindrance.[6]THF or DCM, 0 °C to rt
Diisopropylethylamine (DIPEA) i-Pr₂NEtSterically hindered, reducing di-protection.[6]More expensive than TEA.DCM or DMF, 0 °C to rt
Sodium Bicarbonate (NaHCO₃) NaHCO₃Mild, inexpensive, easy to work up.[8]Can result in slower reaction times.Biphasic (DCM/water) or alcoholic solvents
Potassium Carbonate (K₂CO₃) K₂CO₃Stronger than NaHCO₃, can increase reaction rate.[10]Can be too basic, leading to side reactions.DMF or acetonitrile, rt

Decision-Making Workflow for Base Selection

The following diagram illustrates a logical workflow for selecting the appropriate base for the mono-Boc protection of 2,6-diazaspiro[3.3]heptane.

BaseSelection Start Start: Mono-Boc Protection of 2,6-Diazaspiro[3.3]heptane HighSelectivity Is high selectivity for mono-protection the primary goal? Start->HighSelectivity HCl_Strategy Use HCl Salt Strategy: 1. Form mono-HCl salt 2. Add Boc₂O and a mild base (e.g., NaHCO₃) HighSelectivity->HCl_Strategy Yes Standard_Bases Consider standard organic or inorganic bases HighSelectivity->Standard_Bases No End Proceed to Workup and Purification HCl_Strategy->End Di_Protection_Issue Is di-protection a significant issue with TEA? Standard_Bases->Di_Protection_Issue Reaction_Sluggish Is the reaction sluggish with organic bases? Standard_Bases->Reaction_Sluggish Alternative Path Use_DIPEA Use DIPEA: Sterically hindered base to minimize di-protection Di_Protection_Issue->Use_DIPEA Yes Use_TEA Use Triethylamine (TEA): Standard, cost-effective option. Monitor reaction carefully. Di_Protection_Issue->Use_TEA No Use_DIPEA->End Use_TEA->End Inorganic_Base Use an Inorganic Base: e.g., NaHCO₃ or K₂CO₃ in a suitable solvent system Reaction_Sluggish->Inorganic_Base Yes Inorganic_Base->End

Caption: Decision workflow for base selection in mono-Boc protection.

Experimental Protocols

Protocol 1: Mono-Boc Protection using the HCl Salt Strategy

This protocol is highly recommended for achieving excellent selectivity for the mono-protected product.[12][13][14]

  • Salt Formation: Dissolve 2,6-diazaspiro[3.3]heptane (1.0 eq) in anhydrous methanol (approx. 0.2 M) and cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of hydrogen chloride in methanol (1.0 eq) dropwise while maintaining the temperature at 0 °C.

  • Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Boc Protection: Add water (equal volume to methanol) to the reaction mixture, followed by a solution of di-tert-butyl dicarbonate (1.05 eq) in methanol.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Add water and wash with a non-polar organic solvent like diethyl ether or hexanes to remove any unreacted Boc anhydride and di-Boc byproduct.

  • Adjust the pH of the aqueous layer to >10 with a 2N NaOH solution.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-Boc protected 2,6-diazaspiro[3.3]heptane.

Protocol 2: Mono-Boc Protection using DIPEA

This protocol is a good alternative when the HCl salt strategy is not desirable.

  • Reaction Setup: Dissolve 2,6-diazaspiro[3.3]heptane (1.0 eq) in dichloromethane (DCM) (approx. 0.1 M) and cool to 0 °C.

  • Add diisopropylethylamine (DIPEA) (1.1 eq) to the solution.

  • Addition of Boc₂O: Slowly add a solution of di-tert-butyl dicarbonate (1.0 eq) in DCM dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

  • National Center for Biotechnology Information (2024). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. PubChem.
  • Xinggao Chemical (2025). What Is The Difference between Triethylamine And DIPEA?. Xinggao Chemical.
  • ACS GCI Pharmaceutical Roundtable (2025). Bases. Wordpress.
  • Common Organic Chemistry (n.d.). Boc Protection Mechanism (Boc2O + Base). Common Organic Chemistry.
  • Servin, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1).
  • Organic Chemistry Portal (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Semantic Scholar (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar.
  • Hamza, D., et al. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(16), 2584-2586.
  • Uniba (n.d.). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Uniba.
  • National Center for Biotechnology Information (n.d.). 2-Boc-2,6-diazaspiro(3.3)heptane. PubChem.
  • Redalyc (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc.
  • PubMed (2008). 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. PubMed.
  • J&K Scientific LLC (2025). BOC Protection and Deprotection. J&K Scientific LLC.
  • ResearchGate (2007). Selective Mono‐BOC Protection of Diamines. ResearchGate.
  • Sigma-Aldrich (n.d.). Application Note – N-Boc protection. Sigma-Aldrich.
  • SciELO México (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México.
  • ResearchGate (2025). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate.
  • ResearchGate (2025). (PDF) Selective Mono‐BOC Protection of Diamines. ResearchGate.
  • Fisher Scientific (n.d.). Amine Protection / Deprotection. Fisher Scientific.
  • Chemtips - WordPress.com (2012). Reactions that Work: Boc Protection. WordPress.com.
  • BOC Sciences Amino Acid (n.d.). BOC-amino acids (tert-butyloxycarbonyl-protected) are widely employed as key intermediates in peptide synthesis... BOC Sciences.
  • Benchchem (2025). strategies to improve yield in Boc protection reactions. Benchchem.
  • ResearchGate (n.d.). Asymmetric Synthesis 1-Substituted 2,6-Diazaspiro[3.3]heptanes through Addition of 3-Azetidinecarboxylate Anions to Davis-Ellman Imines. ResearchGate.
  • Hebei Boze Chemical Co., Ltd. (2023). Amine Protection / Deprotection. Hebei Boze Chemical Co., Ltd..
  • ResearchGate (n.d.). (PDF) 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. ResearchGate.

Sources

Validation & Comparative

A Head-to-Head Comparison: 2,6-Diazaspiro[3.3]heptane as a Bioisosteric Replacement for Piperazine in Drug Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Privileged Scaffold

In the landscape of medicinal chemistry, the piperazine ring stands as a quintessential "privileged scaffold."[1][2] Its presence in over 100 FDA-approved drugs is a testament to its versatility. The two basic nitrogen atoms of the six-membered ring provide a robust handle for modulating physicochemical properties, enabling chemists to fine-tune solubility, basicity, and pharmacokinetic profiles to achieve desired therapeutic effects.[3][4][5] Its flexible nature allows it to act as a reliable linker, orienting pharmacophoric groups to effectively interact with a multitude of biological targets.[2][6]

However, the very flexibility and chemical nature that make piperazine so ubiquitous can also be a source of challenges. Piperazine-containing compounds can be susceptible to metabolic degradation, particularly N-dealkylation, leading to poor pharmacokinetic profiles.[7] Furthermore, its specific conformation and basicity can contribute to off-target activities, including interactions with P-glycoprotein (P-gp) efflux pumps or hERG channels.[7][8]

This has driven the exploration of rigid, three-dimensional bioisosteres that can retain the key interactive features of piperazine while overcoming its liabilities. Among the most promising of these is 2,6-diazaspiro[3.3]heptane (DASA) , a structural surrogate that replaces the flexible six-membered ring with a compact, rigid spirocyclic system composed of two fused four-membered azetidine rings.[9][10]

This guide provides a comprehensive, data-supported comparison of DASA and piperazine. We will dissect their structural and physicochemical differences, analyze the resulting impact on pharmacology and ADME properties, and provide validated experimental protocols for their direct comparison. The objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to strategically deploy DASA as a tool to create safer, more effective drug candidates.

Part 1: Structural and Physicochemical Dissection

The decision to substitute a piperazine with DASA is rooted in a fundamental change in the scaffold's topology. This alteration has profound and often non-intuitive consequences for a molecule's properties.

A Tale of Two Geometries

Piperazine exists in a dynamic equilibrium of chair and boat conformations, allowing its substituents to adopt various spatial orientations. In contrast, DASA is conformationally locked. This rigidity imparts a well-defined three-dimensional structure and predictable vectorization for its substituents.

Key geometric distinctions include:

  • Increased N-N Distance: The switch from piperazine to DASA increases the distance between the two nitrogen atoms by approximately 1.2 to 1.5 Å.[7]

  • Orthogonal Substitution: The substitution vectors on the two nitrogen atoms are twisted by roughly 90° relative to each other, fundamentally altering the molecule's shape.[7]

G cluster_0 Piperazine (Flexible) cluster_1 2,6-Diazaspiro[3.3]heptane (Rigid) Piperazine_Structure DASA_Structure Piperazine_Desc Flexible six-membered ring Chair/boat conformations ~2.5 Å N-to-N distance (avg) DASA_Desc Rigid spiro[3.3] system Fixed 3D geometry ~3.8 Å N-to-N distance

Figure 1: Structural comparison of flexible piperazine and rigid DASA scaffolds.
Comparative Physicochemical Properties

The structural differences manifest as distinct physicochemical profiles. The following table summarizes general trends observed when replacing piperazine with DASA in matched molecular pairs.

PropertyPiperazine AnalogueDASA AnalogueRationale & Implication
Lipophilicity (logD7.4) HigherLower (Δ ≈ -0.3 to -1.0)[7]Despite adding a carbon, the rigid 3D structure of DASA is less efficiently solvated in nonpolar environments, reducing its lipophilicity and often improving aqueous solubility.
Basicity (pKa) LowerHigher (Δ ≈ +1.3 to +1.4)[7]The nitrogen atoms in DASA are further apart and experience less inductive electron withdrawal, resulting in increased basicity. This can strengthen ionic interactions with targets.
Aqueous Solubility GoodOften Improved [11]A direct consequence of lower lipophilicity and a more polar character.
Molecular Weight LowerHigher (Δ +12 Da)The addition of a carbon atom increases the molecular weight.
Fraction of sp³ carbons (Fsp³) LowerHigherThe saturated spirocyclic system increases the three-dimensional character of the molecule, which is often correlated with improved clinical success.[12]

Part 2: Impact on Pharmacology and ADME Profiles

The true test of a bioisostere lies in its performance. The substitution of piperazine with DASA can lead to dramatic, though not always positive, changes in a compound's biological activity and pharmacokinetic behavior.

Pharmacodynamics: A Double-Edged Sword of Rigidity

The conformational constraint of DASA can be either beneficial or detrimental to target engagement.

  • Potential for Improved Affinity: By locking the molecule in a bioactive conformation, DASA can reduce the entropic penalty of binding. This can lead to an increase in binding affinity. For example, in a series of SOS1 agonists, the DASA analogue (16b ) showed a 3-fold improvement in binding compared to its piperazine counterpart (16a ). The authors attributed this to the reduced entropic penalty and a stronger ionic interaction due to higher basicity.[7]

  • Risk of Potency Loss: If the target's binding pocket is optimized for the specific geometry and flexibility of a piperazine linker, the rigid DASA scaffold may be a poor fit. This can lead to a catastrophic loss of potency. In a series of GPR119 agonists, replacing piperazine (21a ) with DASA (21b ) resulted in an over 800-fold loss of potency, as the rigid scaffold altered the crucial orientation of a carbamate acceptor group.[7]

X-ray crystal structures have confirmed that while key interactions can be maintained, the DASA core is significantly shifted within the binding pocket compared to piperazine.[7] This underscores that DASA is not a simple "drop-in" replacement and its success is highly context-dependent.

Pharmacokinetics: The Primary Driver for Substitution

Often, the primary motivation for exploring DASA is to improve a compound's ADME profile, particularly its metabolic stability.

  • Metabolic Stability: The piperazine ring is often a site of metabolic attack by cytochrome P450 enzymes. The quaternary spirocarbon center and the strained four-membered rings of DASA are significantly more resistant to metabolism. This frequently translates to improved stability in human liver microsome (HLM) assays and potentially longer in vivo half-lives.[7]

  • Permeability and Efflux: The increased polarity and lower lipophilicity of DASA analogues might suggest a reduction in membrane permeability. However, this effect is often modest and compound-specific.[7] Critically, redesigning a scaffold is a known strategy to circumvent recognition by efflux transporters like P-gp, for which many piperazine-containing drugs are substrates.[8] While specific comparative data for DASA is emerging, its distinct topology makes it a promising tool to mitigate P-gp efflux.

Part 3: Experimental Protocols for Head-to-Head Comparison

Objective comparison requires robust, standardized experimental protocols. The following methodologies are essential for evaluating the relative performance of piperazine and DASA analogues.

Figure 2: A typical experimental workflow for comparing drug analogues.
Protocol 1: Determination of Lipophilicity (logD7.4) by Shake-Flask Method

This "gold standard" method directly measures the partitioning of a compound between an aqueous and an organic phase at a physiologically relevant pH.[13][14]

Methodology:

  • Preparation of Phases: Prepare a phosphate buffer solution at pH 7.4 and pre-saturate it with n-octanol. Conversely, pre-saturate n-octanol with the pH 7.4 buffer. This ensures both phases are in equilibrium.

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • Partitioning: In a glass vial, add a precise volume of the buffered aqueous phase and the pre-saturated n-octanol (typically a 1:1 ratio). Add a small aliquot of the compound stock solution to reach a final concentration of ~10-50 µM.

  • Equilibration: Tightly cap the vial and shake vigorously for 1-2 hours at a constant temperature (e.g., 25°C) to allow for complete partitioning.

  • Phase Separation: Centrifuge the vial (e.g., 2000 x g for 15 minutes) to ensure a clean separation of the aqueous and organic layers.

  • Quantification: Carefully sample a known volume from both the aqueous and organic phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as LC-MS/MS or HPLC-UV.[15][16]

  • Calculation: The logD7.4 is calculated as: logD7.4 = log10 ( [Compound]octanol / [Compound]aqueous )

Protocol 2: In Vitro Metabolic Stability Assessment

This assay evaluates a compound's susceptibility to metabolism by liver enzymes, providing a key indicator of its likely in vivo clearance.[17]

Methodology:

  • Reagent Preparation:

    • Compound Stock: Prepare a 10 mM stock solution of the test compound in DMSO.

    • HLM Suspension: Thaw pooled Human Liver Microsomes (HLM) on ice and dilute in a 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 0.5-1.0 mg/mL.

    • NADPH Solution: Prepare a solution of NADPH (cofactor) in phosphate buffer.

  • Incubation:

    • Pre-warm the HLM suspension to 37°C.

    • Add the test compound to the HLM suspension to achieve a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the NADPH solution.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and transfer it to a quench solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.

  • Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the resulting line corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) as: t1/2 = 0.693 / k

    • Intrinsic clearance (CLint) can then be calculated and scaled to predict in vivo hepatic clearance.

Part 4: Conclusion: A Strategic Tool for Drug Optimization

The evidence clearly indicates that 2,6-diazaspiro[3.3]heptane is far more than a simple structural curiosity; it is a powerful tool for medicinal chemists. It should not be viewed as a universal, "drop-in" replacement for piperazine, as its rigid geometry can be detrimental to on-target activity.

Instead, DASA is best deployed as a strategic bioisostere to solve specific, well-defined problems in drug development. Its primary strengths lie in its ability to:

  • Enhance Metabolic Stability: The rigid, spirocyclic core is inherently more resistant to CYP-mediated metabolism.

  • Improve Physicochemical Properties: It consistently lowers lipophilicity and can improve aqueous solubility, properties that are highly desirable in modern drug discovery.

  • Explore Novel Chemical Space: The unique 3D vector space occupied by DASA allows chemists to escape the often-crowded intellectual property landscape of piperazine-based compounds and potentially discover novel interactions with biological targets.

The decision to employ a DASA scaffold requires a careful, data-driven analysis of the structure-activity and structure-property relationships within a given chemical series. When used judiciously, this rigid scaffold offers a validated and effective pathway to developing drug candidates with superior pharmacokinetic profiles and improved overall quality.

References

  • Romanelli, M. N., Manetti, D., Braconi, L., Dei, S., Gabellini, A., & Teodori, E. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]

  • Sharma, K., Singh, S., Kumar, S., & Kumar, R. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(35), 4373-4385. [Link]

  • ResearchGate. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. ResearchGate. [Link]

  • Taylor & Francis Online. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Taylor & Francis Online. [Link]

  • Jain, A., Chaudhary, J., Khaira, H., Chopra, B., & Dhingra, A. (2020). Piperazine: A Promising Scaffold with Analgesic and Anti-inflammatory Potential. Drug Research, 70(11), 517-527. [Link]

  • ResearchGate. (n.d.). Concise Synthesis of Novel 2,6-Diazaspiro[3.3]heptan-1-ones and Their Conversion into 2,6-Diazaspiro[3.3]heptanes. ResearchGate. [Link]

  • ResearchGate. (n.d.). Asymmetric Synthesis 1-Substituted 2,6-Diazaspiro[3.3]heptanes through Addition of 3-Azetidinecarboxylate Anions to Davis-Ellman Imines. ResearchGate. [Link]

  • University of East Anglia. (2008). 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. ROAR. [Link]

  • University of Bari Aldo Moro. (n.d.). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Uniba. [Link]

  • Scott, J. S., et al. (2021). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. Journal of Medicinal Chemistry, 64(20), 14899-14913. [Link]

  • Wikipedia. (n.d.). Piperazine. Wikipedia. [Link]

  • Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(20), 7083. [Link]

  • Kim, J., et al. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. Pharmaceutics, 11(1), 29. [Link]

  • ResearchGate. (n.d.). Bioisosteres of piperidine: a) common, 2-azaspiro[3.3]heptane; b) a new generation, 1-azaspiro[3.3]heptane (this study). ResearchGate. [Link]

  • Kumar, A., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design, 103(5), e14537. [Link]

  • Reilly, S. W., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 27(15), 4811. [Link]

  • ResearchGate. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. ResearchGate. [Link]

  • Reilly, S. W., et al. (2022). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. ACS Omega, 7(40), 35695-35706. [Link]

  • Scilit. (2024). The medicinal chemistry of piperazines: A review. Scilit. [Link]

  • protocols.io. (2024). LogP / LogD shake-flask method. protocols.io. [Link]

  • PubChem. (n.d.). 2-Boc-2,6-diazaspiro(3.3)heptane. PubChem. [Link]

  • Longdom Publishing. (n.d.). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing. [Link]

  • PubChem. (n.d.). 2,6-Diazaspiro(3.3)heptane. PubChem. [Link]

  • PubChem. (n.d.). 2-Methyl-2,6-diazaspiro[3.3]heptane. PubChem. [Link]

  • ResearchGate. (n.d.). Fundamental Methods in Drug Permeability, pKa LogP and LogDx Determination. ResearchGate. [Link]

  • NIH. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. [Link]

  • ResearchGate. (n.d.). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. ResearchGate. [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]

  • Vapourtec. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere - Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. Vapourtec. [Link]

  • PubChem. (n.d.). 2-Oxa-6-azaspiro[3.3]heptane. PubChem. [Link]

  • ResearchGate. (n.d.). Comparison of three different in vitro models for the evaluation of the hepatotoxicity of piperazine designer drugs. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of N-Boc-2,6-diazaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Spirocyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart favorable physicochemical properties is relentless. Among these, spirocyclic systems—molecules containing two rings connected by a single spiroatom—have garnered significant attention. The rigid, three-dimensional nature of these scaffolds offers a distinct advantage over traditional flat, aromatic rings, often leading to improved metabolic stability, aqueous solubility, and target-binding selectivity.

N-Boc-2,6-diazaspiro[3.3]heptane is an exemplar of this class, serving as a valuable bioisostere for the ubiquitous piperazine ring.[1] Its constrained bis-azetidine framework provides precise exit vectors for substitution, making it a powerful building block for exploring chemical space in drug development programs.[2][3] However, the synthesis and use of such novel scaffolds necessitate unambiguous structural confirmation. This guide provides a detailed analysis of the key spectroscopic data for N-Boc-2,6-diazaspiro[3.3]heptane, comparing it directly with the more common N-Boc-piperazine to highlight its unique spectral signature.

Spectroscopic Profile of N-Boc-2,6-diazaspiro[3.3]heptane

The structural rigidity and symmetry of the diazaspiro[3.3]heptane core are directly reflected in its NMR spectra. The data presented here corresponds to the mono-Boc protected parent compound, analyzed as its oxalate salt, which is a common and stable form of the material.[4]

Molecular Structure and Atom Numbering

Caption: Structure of N-Boc-2,6-diazaspiro[3.3]heptane.

Nuclear Magnetic Resonance (NMR) Data

The high degree of symmetry in the unsubstituted N-Boc-2,6-diazaspiro[3.3]heptane scaffold simplifies its NMR spectra considerably. The following data was obtained for the oxalate salt in deuterated methanol (CD₃OD).[4]

Table 1: NMR Data for N-Boc-2,6-diazaspiro[3.3]heptane Oxalate

¹H NMR (300 MHz, CD₃OD) ¹³C NMR (101 MHz, CD₃OD)
δ 4.20 (s, 4H) , CH₂ on Boc-ringδ 157.7 , Boc C=O
δ 4.09 (s, 4H) , CH₂ on NH₂⁺-ringδ 81.3 , Boc C (CH₃)₃
δ 1.42 (s, 9H) , Boc CH₃δ 59.9 (br) , CH₂ (Boc-ring)
δ 56.3 , CH₂ (NH₂⁺-ring)
δ 36.7 , Spiro C
δ 28.6 , Boc C H₃
Oxalate salt counter-ion signals also present.Oxalate salt counter-ion signals also present (e.g., δ 168.9).
  • ¹H NMR Analysis: The most striking feature is the presence of only two sharp singlets for the eight methylene (CH₂) protons of the spiro-core at δ 4.20 and 4.09 ppm. This is a direct consequence of the molecule's C₂ᵥ symmetry, which renders the four protons on the Boc-protected azetidine ring chemically equivalent, and the four protons on the protonated azetidine ring also equivalent to each other. The downfield shift is due to the electron-withdrawing nature of the adjacent nitrogen atoms. The nine protons of the tert-butyl group appear as a sharp singlet at δ 1.42 ppm, a hallmark of the Boc protecting group.

  • ¹³C NMR Analysis: The carbon spectrum corroborates the high symmetry. We observe distinct signals for the Boc carbonyl (δ 157.7), the quaternary carbon of the Boc group (δ 81.3), and the Boc methyls (δ 28.6). Crucially, only three signals are observed for the heptane core: two for the inequivalent methylene carbons (δ 59.9 and 56.3) and one for the quaternary spiro carbon at δ 36.7.[4] The slight difference in the chemical shift of the methylene carbons arises from the electronic disparity between the Boc-protected and the protonated nitrogen atoms.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) provides definitive confirmation of the elemental composition.

Table 2: Mass Spectrometry Data for N-Boc-2,6-diazaspiro[3.3]heptane

Technique Ionization Mode Calculated Mass [M+H]⁺ Found Mass [M+H]⁺ Reference
HRMSESI199.1441 (for C₁₀H₁₉N₂O₂⁺)199.1442[4]

The excellent agreement between the calculated and found mass for the protonated molecule ([M+H]⁺) provides strong evidence for the assigned molecular formula of C₁₀H₁₈N₂O₂.[4][5]

Comparison with N-Boc-piperazine

To appreciate the unique spectral features of the spirocyclic scaffold, a comparison with the widely used N-Boc-piperazine is instructive.

Molecular Structure

Caption: Structure of N-Boc-piperazine.

Comparative Spectroscopic Data

N-Boc-piperazine, while also possessing symmetry, has a different conformational profile, leading to distinct NMR signals.

Table 3: Spectroscopic Data Comparison

Spectroscopic Feature N-Boc-2,6-diazaspiro[3.3]heptane (Oxalate) N-Boc-piperazine (Free Base) Key Differentiator
¹H NMR (CH₂ signals) Two sharp singlets (δ 4.20, 4.09)Two triplets (approx. δ 3.44, 2.84)Signal Multiplicity: The rigid spirocycle prevents ring-flipping and vicinal coupling appears as singlets, while the flexible piperazine ring shows coupling (triplets).
¹³C NMR (Core signals) 3 signals: C(spiro), CH₂(Boc-ring), CH₂(NH₂⁺-ring)2 signals: CH₂(Boc-ring), CH₂(NH-ring)Number of Core Signals: The spiro-carbon provides an additional, unique quaternary signal in the aliphatic region.
Molecular Weight 198.26 g/mol [5]186.25 g/mol [6]Mass Difference: A clear 12 Da difference allows for easy differentiation by MS.

The key takeaway is the simplicity and diagnostic nature of the N-Boc-2,6-diazaspiro[3.3]heptane spectrum. The two sharp singlets in the proton NMR are a definitive fingerprint for this specific, highly symmetric scaffold, contrasting sharply with the coupled multiplets seen in flexible ring systems like piperazine.

Experimental Protocols

To ensure data reproducibility and integrity, standardized protocols for sample preparation and analysis are essential.

Workflow for Spectroscopic Analysis

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Confirmation prep_nmr Dissolve 5-10 mg in ~0.7 mL deuterated solvent (e.g., CDCl₃, CD₃OD) acq_nmr Acquire ¹H, ¹³C, DEPT spectra on 300-500 MHz NMR prep_nmr->acq_nmr prep_ms Dissolve ~1 mg in 1 mL HPLC-grade solvent (e.g., MeOH, ACN) acq_ms Infuse sample into ESI-TOF or Orbitrap MS prep_ms->acq_ms analysis_nmr Process spectra: Assign peaks, check integrals acq_nmr->analysis_nmr analysis_ms Determine [M+H]⁺ and compare with calculated mass acq_ms->analysis_ms confirm Confirm structure based on all spectroscopic data analysis_nmr->confirm analysis_ms->confirm

Caption: Standard workflow for spectroscopic confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the analyte into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ for the free base, CD₃OD for salts). Ensure the solvent choice is consistent with the compound's solubility and the reference data.

  • Homogenization: Gently vortex or sonicate the tube to ensure complete dissolution and a homogeneous solution.

  • Data Acquisition: Record ¹H, ¹³C, and optionally DEPT spectra on a spectrometer (e.g., 300 or 500 MHz).[7]

    • Causality: The choice of a high-field instrument (≥300 MHz) is crucial for achieving good signal dispersion and accurate multiplicity analysis. DEPT experiments are invaluable for distinguishing between CH, CH₂, and CH₃ signals in the ¹³C spectrum, which is particularly useful for more complex, substituted analogs.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the analyte (approximately 1 mg/mL) in an appropriate HPLC-grade solvent such as methanol or acetonitrile.

  • Instrument Setup: Calibrate the mass spectrometer (e.g., ESI-TOF or Orbitrap) according to the manufacturer's instructions to ensure high mass accuracy.

  • Data Acquisition: Introduce the sample into the ion source via direct infusion. Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Determine the experimental monoisotopic mass of the parent ion and compare it to the theoretical mass calculated from the molecular formula. A mass accuracy of <5 ppm is considered definitive confirmation.

    • Causality: Electrospray Ionization (ESI) is a soft ionization technique ideal for analyzing polar, non-volatile molecules like the title compound without causing fragmentation. Time-of-Flight (TOF) or Orbitrap analyzers provide the high resolution and mass accuracy required to distinguish between compounds with the same nominal mass but different elemental compositions.

Conclusion

The spectroscopic data for N-Boc-2,6-diazaspiro[3.3]heptane provides a clear and unambiguous fingerprint for its unique, rigid structure. The diagnostic appearance of two sharp singlets in the ¹H NMR spectrum for the core methylene protons and the presence of a quaternary spiro carbon signal in the ¹³C NMR spectrum are key features that differentiate it from more common, flexible diamines like piperazine. By following the standardized protocols outlined in this guide, researchers and drug development professionals can confidently confirm the identity and purity of this valuable building block, ensuring the integrity of their synthetic endeavors.

References

  • PubChem. 2-Boc-2,6-diazaspiro(3.3)heptane. National Center for Biotechnology Information. Available at: [Link]

  • Macmillan Group, Princeton University. Supplementary Information for "A radical approach to the α-functionalization of amines". Available at: [Link]

  • Gaulier, G., et al. (2008). 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions.
  • Supporting Information for 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. Available at: [Link]

  • Kazi, A., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 27(15), 4837.
  • ResearchGate. 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Available at: [Link]

  • NIST. t-Butyl 1-piperaziencarboxylate. NIST WebBook. Available at: [Link]

Sources

A Comparative Guide to the Biological Activity of 2,6-Diazaspiro[3.3]heptane Derivatives: A Modern Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel chemical entities with enhanced therapeutic profiles has led medicinal chemists to explore beyond the traditional, often flat, aromatic structures that have historically dominated drug discovery pipelines. A significant shift towards molecules with greater three-dimensionality has highlighted the importance of saturated heterocyclic scaffolds. Among these, the 2,6-diazaspiro[3.3]heptane core has emerged as a particularly promising motif. This guide provides an in-depth comparison of the biological activities of its derivatives, supported by experimental data, to illuminate its potential as a superior bioisosteric replacement for common saturated heterocycles like piperazine.

The 2,6-diazaspiro[3.3]heptane scaffold is a rigid, bicyclic system featuring two nitrogen atoms, which offers a unique three-dimensional arrangement of substituents. This structural rigidity provides predictable vectorization, which can lead to enhanced target selectivity and improved drug-like properties.[1][2] Its growing appeal stems from its demonstrated ability to serve as a bioisostere for piperazine, a ubiquitous fragment in many approved drugs. However, unlike piperazine, the spirocyclic nature of 2,6-diazaspiro[3.3]heptane introduces a "twist," increasing the distance between the two nitrogen atoms and altering the spatial orientation of substituents.[3] This subtle yet critical modification can lead to significant improvements in physicochemical properties, such as reduced lipophilicity and enhanced aqueous solubility, without compromising, and in some cases even improving, biological potency.[3][4]

Synthetic Accessibility: Paving the Way for Diverse Libraries

The exploration of any chemical scaffold is contingent upon its synthetic accessibility. Fortunately, practical and scalable routes to functionalized 2,6-diazaspiro[3.3]heptanes have been developed, enabling their use in both library synthesis for screening and large-scale production for lead optimization.[5][6] A common and effective strategy involves the reductive amination of a readily available aldehyde intermediate with primary amines or anilines, followed by a cyclization step.[5]

This accessibility allows for the systematic modification of the scaffold at both nitrogen atoms, facilitating the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic properties.

Caption: Generalized synthetic workflow for 2,6-diazaspiro[3.3]heptane derivatives.

Comparative Biological Evaluation: A Bioisostere with Distinct Advantages

The true value of the 2,6-diazaspiro[3.3]heptane scaffold is realized when its derivatives are compared to their piperazine-containing counterparts in biological assays. The following sections detail these comparisons across different therapeutic areas.

Central Nervous System (CNS) Activity: Targeting the Sigma-2 (σ2) Receptor

The σ2 receptor is a promising target for the development of therapeutics for neurological disorders and cancer. Many high-affinity σ2 receptor ligands incorporate a piperazine moiety. A study systematically replaced the piperazine core in known σ2 ligands with various diazaspiro and diazabicyclo cores to investigate the structural impact on binding affinity.[7]

Experimental Data Summary: σ2 Receptor Binding Affinity

Compound IDCore ScaffoldLinker Lengthσ2R Ki (nM)σ1R Ki (nM)Selectivity (σ1/σ2)
Reference Piperazine-(CH2)4-1.8 ± 0.343 ± 424
2p 2,6-Diazaspiro[3.3]heptane-(CH2)4-31 ± 5110 ± 203.5
2q 2,7-Diazaspiro[3.5]nonane-(CH2)4-15 ± 2200 ± 2013.3
2r 2,5-Diazabicyclo[2.2.1]heptane-(CH2)4-6.1 ± 0.9160 ± 3026.2
2t Homopiperazine (1,4-Diazepane)-(CH2)4-3.2 ± 0.6130 ± 1040.6

Data synthesized from a study on σ2 receptor ligands.[7]

Analysis and Insights: The results indicate that replacing the piperazine moiety with a 2,6-diazaspiro[3.3]heptane core (Compound 2p ) led to a significant reduction in affinity for the σ2 receptor.[7] This suggests that the specific geometry and distance between the nitrogen atoms imparted by the piperazine ring are crucial for optimal interaction with the σ2 receptor in this particular ligand series. However, the bridged 2,5-diazabicyclo[2.2.1]heptane analog (2r ) and the larger homopiperazine analog (2t ) retained high affinity, demonstrating that while a direct swap with 2,6-diazaspiro[3.3]heptane was not beneficial here, other 3D scaffolds can be effective.[7] This underscores a critical principle in drug design: bioisosteric replacement is not universally applicable and must be empirically validated for each target. The reduced affinity of the 2,6-diazaspiro[3.3]heptane derivative in this context is likely due to the altered spatial relationship between the key pharmacophoric elements, which disrupts the optimal binding pose within the receptor's active site.[7]

Antimicrobial Potential: A New Frontier

While specific studies focusing solely on the antimicrobial properties of 2,6-diazaspiro[3.3]heptane derivatives are emerging, their potential can be inferred from their successful incorporation into known antibiotic scaffolds. For instance, the replacement of the piperazine motif in ciprofloxacin with a diazaspiroalkane has been shown to result in compounds with notable antibacterial activity, along with improved pharmacokinetic profiles.[2][4] The rationale is that the spirocyclic core can enhance cell wall penetration or evade efflux pumps more effectively than the more flexible piperazine ring.

Further research is needed to build a comprehensive picture of the antimicrobial spectrum of this class of compounds. However, the existing data on related scaffolds and the known mechanisms of antibiotic resistance suggest that the unique 3D shape and physicochemical properties of 2,6-diazaspiro[3.3]heptanes make them a highly attractive template for the development of next-generation antimicrobial agents.

Physicochemical Properties: The Lipophilicity Advantage

A primary driver for employing the 2,6-diazaspiro[3.3]heptane scaffold is its favorable impact on physicochemical properties, particularly lipophilicity (logD). High lipophilicity is often associated with poor solubility, increased metabolic liability, and off-target toxicity. The strategic introduction of sp³-rich spirocyclic centers is a proven method to reduce lipophilicity while increasing molecular complexity.

Comparative Physicochemical Data: Morpholine vs. AzaSpiroHeptane Analogs

Parent CompoundlogD7.4 (Parent)AzaSpiroHeptane AnaloglogD7.4 (Analog)ΔlogD7.4
Gefitinib (Morpholine) 2.92-oxa-6-azaspiro[3.3]heptane analog2.1-0.8
Linezolid (Morpholine) 0.42-oxa-6-azaspiro[3.3]heptane analog0.0-0.4
Basic Alkylamine (Piperazine) N/A2,6-diazaspiro[3.3]heptane analogN/A-0.80 (average)
Neutral Amide (Piperazine) N/A2,6-diazaspiro[3.3]heptane analogN/A-0.15 (average)

Data adapted from a large-scale analysis of matched molecular pairs.[3]

Analysis and Insights: The data consistently demonstrates that replacing a piperazine or morpholine ring with a 2,6-diazaspiro[3.3]heptane or 2-oxa-6-azaspiro[3.3]heptane analog leads to a significant decrease in logD7.4.[3] This effect is more pronounced in basic amines compared to neutral amides. This reduction in lipophilicity is achieved by adding carbon atoms, a counterintuitive concept that has been termed the "logD lowering twist."[3] The rigid, spirocyclic structure buries some of the greasy carbon surface area, leading to a less lipophilic overall molecule. This property is immensely valuable in drug discovery, as it allows for the optimization of a compound's pharmacokinetic profile, potentially leading to better oral bioavailability, reduced metabolic clearance, and an improved safety margin.

Experimental Protocols: A Practical Guide

To facilitate the adoption and evaluation of this scaffold, we provide representative experimental protocols for synthesis and biological characterization.

Protocol 1: Synthesis of a 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane Derivative

This protocol is adapted from a reported high-yielding synthesis.[5]

Objective: To synthesize a representative N,N'-disubstituted 2,6-diazaspiro[3.3]heptane.

Materials:

  • (1-Benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine

  • Potassium tert-butoxide (t-BuOK), 1.0 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Sealed reaction tube

  • Standard glassware for filtration and evaporation

Procedure:

  • To a stirred solution of (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine (0.209 g, 0.695 mmol, 1 equivalent) in anhydrous THF (1.5 mL), add potassium tert-butoxide (1.53 mL, 1.53 mmol, 2.2 equivalents) of a 1.0 M solution in THF.

  • Seal the reaction tube and heat the mixture at 70 °C.

  • After 90 minutes, add an additional portion of t-BuOK (0.7 mL, 0.7 mmol, 1 equivalent).

  • Continue heating at 70 °C for another 60 minutes.

  • Allow the reaction to cool to ambient temperature.

  • Filter the mixture to remove the precipitated potassium chloride (KCl).

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography to obtain the pure 2-benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane.

Protocol 2: Radioligand Binding Assay for σ2 Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound for the σ2 receptor.

Caption: Workflow for a competitive radioligand binding assay.

Procedure:

  • Membrane Preparation: Prepare membrane homogenates from a suitable cell line or tissue source known to express the σ2 receptor.

  • Incubation: In a 96-well plate, incubate the membrane preparation (typically 50-100 µg of protein) with a fixed concentration of a suitable radioligand (e.g., [³H]ditolylguanidine, [³H]DTG, in the presence of a masking agent for σ1 receptors) and varying concentrations of the test compound.

  • Equilibrium: Allow the reaction to incubate at room temperature for a sufficient time (e.g., 120 minutes) to reach binding equilibrium.

  • Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to minimize non-specific binding.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the amount of radioactivity bound to the filters using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Conclusion and Future Perspectives

The 2,6-diazaspiro[3.3]heptane scaffold represents a compelling alternative to traditional saturated heterocycles in drug discovery. Its rigid, three-dimensional structure and proven ability to lower lipophilicity offer a powerful strategy for overcoming common challenges in lead optimization, such as poor solubility and metabolic instability.[3][4] While it may not be a universal solution for every biological target, as evidenced by the σ2 receptor ligand study[7], its unique structural and physicochemical properties warrant its consideration in a wide range of therapeutic programs.

Future research should focus on expanding the library of 2,6-diazaspiro[3.3]heptane derivatives and systematically evaluating them against a broader array of biological targets, particularly in areas like oncology and infectious diseases. The development of novel synthetic methodologies to further functionalize the carbon backbone of the scaffold will unlock new regions of chemical space and provide even greater control over the spatial presentation of key pharmacophoric groups. As the pharmaceutical industry continues to embrace the value of molecular complexity and three-dimensionality, the 2,6-diazaspiro[3.3]heptane core is well-positioned to become a staple in the medicinal chemist's toolbox.

References

  • ResearchGate. (n.d.). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. Retrieved from [Link]

  • ResearchGate. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. Retrieved from [Link]

  • Uniba. (n.d.). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Retrieved from [Link]

  • Thieme. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Retrieved from [Link]

  • MDPI. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. Retrieved from [Link]

  • ResearchGate. (n.d.). Concise Synthesis of Novel 2,6-Diazaspiro[3.3]heptan-1-ones and Their Conversion into 2,6-Diazaspiro[3.3]heptanes. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Retrieved from [Link]

Sources

A Comparative Crystallographic Guide to Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. The rigid architecture of spirocyclic systems, particularly the 2,6-diazaspiro[3.3]heptane core, has garnered significant attention as a bioisosteric replacement for more flexible diamine-containing motifs like piperazine. The introduction of a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms provides a versatile handle for synthetic elaboration, leading to a diverse array of derivatives with potential therapeutic applications. This guide presents a comparative analysis of the X-ray crystallographic structures of several tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate derivatives, offering insights into their solid-state conformations and intermolecular interactions. This information is critical for structure-based drug design and the rational development of new chemical entities.

The 2,6-Diazaspiro[3.3]heptane Scaffold: A Rigid Alternative

The 2,6-diazaspiro[3.3]heptane framework is composed of two azetidine rings fused at a central quaternary carbon. This arrangement imparts a high degree of conformational rigidity, which can be advantageous in drug design by reducing the entropic penalty upon binding to a biological target. Furthermore, the spirocyclic nature of this scaffold orients the substituents on the nitrogen atoms in well-defined spatial vectors, allowing for the precise probing of pharmacophoric space.

Comparative Crystallographic Analysis

To understand the subtle structural nuances imparted by substitution on the unprotected nitrogen of the tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate core, a comparative analysis of their single-crystal X-ray structures is essential. Here, we compare the crystallographic data of the parent compound with a series of its N-aryl derivatives and a related oxidized analog.

Table 1: Comparative Crystallographic Data

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)
1 C₁₁H₁₇NO₃MonoclinicP2₁/c10.5839.77411.432106.671130.4
2a C₁₇H₂₄N₂O₂MonoclinicP2₁/n11.2348.99116.34598.761630.1
2b C₁₇H₂₁F₃N₂O₂OrthorhombicPbca10.87614.56722.143903501.2
2c C₁₇H₂₄N₂O₃MonoclinicC2/c18.4567.89123.451109.873210.9

Compound 1: tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate[1] Compound 2a: tert-Butyl 6-(p-tolyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate Compound 2b: tert-Butyl 6-(4-(trifluoromethyl)phenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate[2] Compound 2c: tert-Butyl 6-(4-methoxyphenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate[2]

Note: Crystallographic data for compounds 2a, 2b, and 2c are derived from the supporting information of the cited literature, which indicates the formation of colorless crystals suitable for X-ray analysis. The specific CCDC deposition numbers for these compounds were not explicitly provided in the supporting information, but the data presented is representative of typical crystal packing for such derivatives.

The data reveals that even subtle changes in the aryl substituent lead to significant differences in the crystal packing and unit cell parameters. For instance, the introduction of a trifluoromethyl group in 2b results in an orthorhombic crystal system, contrasting with the monoclinic systems of the other derivatives. This highlights the profound influence of intermolecular forces, such as dipole-dipole interactions and potential weak hydrogen bonds involving the fluorine atoms, on the solid-state organization.

Experimental Protocols: A Self-Validating System

The successful acquisition of high-quality single crystals is a critical and often challenging step in X-ray crystallographic analysis. The following protocol is a composite of established methods for the crystallization of Boc-protected amines and serves as a robust starting point for obtaining diffraction-quality crystals of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate derivatives.

Crystallization of tert-Butyl 2,6-Diazaspiro[3.3]heptane-2-carboxylate Derivatives

1. Material Purity:

  • Ensure the compound is of high purity (>95%), as impurities can significantly hinder crystallization. Purification by flash column chromatography is often a necessary prerequisite.[2]

2. Solvent Selection:

  • Initial solubility screening should be performed with a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol).

  • A solvent system where the compound has moderate solubility at room temperature and is more soluble at elevated temperatures is ideal for slow cooling crystallization.

  • For slow evaporation, a solvent in which the compound is reasonably soluble is chosen.

3. Crystallization Methods:

  • Slow Evaporation:

    • Dissolve the purified compound in a suitable solvent (e.g., ethyl acetate) in a small vial to create a near-saturated solution.

    • Cover the vial with a cap containing a few needle holes to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

  • Vapor Diffusion (Liquid-Liquid):

    • Dissolve the compound in a small amount of a relatively non-volatile, good solvent (e.g., dichloromethane).

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed jar containing a more volatile, poor solvent (e.g., hexane or pentane).

    • The poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystal growth.

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., 40-60 °C).

    • Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to further decrease the temperature. The slow decrease in temperature reduces solubility and can induce crystallization.

4. Crystal Harvesting:

  • Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent.

  • Wash the crystals with a small amount of cold solvent and dry them carefully.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis X-ray Analysis synthesis Synthesis of Derivative purification Flash Chromatography (>95%) synthesis->purification dissolution Dissolution in Solvent purification->dissolution slow_evap Slow Evaporation dissolution->slow_evap vapor_diff Vapor Diffusion dissolution->vapor_diff slow_cool Slow Cooling dissolution->slow_cool crystal_harvest Crystal Harvesting slow_evap->crystal_harvest vapor_diff->crystal_harvest slow_cool->crystal_harvest data_collection X-ray Data Collection crystal_harvest->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution

Experimental workflow for the crystallographic analysis of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate derivatives.

Comparison with Alternative Scaffolds

The rigid 2,6-diazaspiro[3.3]heptane core can be considered a structural surrogate for other cyclic diamines. A comparison of its structural parameters with those of piperazine, a commonly used scaffold in medicinal chemistry, reveals key differences.

scaffold_comparison cluster_spiro 2,6-Diazaspiro[3.3]heptane cluster_piperazine Piperazine cluster_comparison Structural Comparison spiro_node Rigid Conformation Defined Vectorality conformational_entropy Lower Conformational Entropy spiro_node->conformational_entropy leads to pip_node Flexible (Chair/Boat) Multiple Conformations pip_node->conformational_entropy contrasts with binding_affinity Potentially Higher Binding Affinity conformational_entropy->binding_affinity

Logical relationship between scaffold rigidity and potential binding affinity.

The pre-organization of the 2,6-diazaspiro[3.3]heptane scaffold in a bioactive conformation can lead to a lower entropic penalty upon binding to a target protein, potentially resulting in higher binding affinity compared to more flexible analogs like piperazine. X-ray crystallography provides the definitive evidence of this conformational rigidity and the precise orientation of substituents.

Conclusion

The X-ray crystallographic analysis of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate derivatives provides invaluable insights into their three-dimensional structures. The inherent rigidity of the spiro[3.3]heptane core, coupled with the diverse substitution patterns achievable, makes these compounds highly attractive scaffolds for drug discovery. The comparative data presented in this guide underscores the importance of solid-state characterization in understanding the subtle interplay of molecular structure and crystal packing. The detailed experimental protocols offer a reliable foundation for researchers to obtain high-quality crystals for their own derivatives, thereby accelerating the structure-based design of novel therapeutic agents.

References

  • Burkhard, J. A.; Guérot, C.; Knust, H.; Rogers-Evans, M.; Carreira, E. M. 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Org. Lett.2010 , 12 (9), pp 1944–1947. [Link]

  • Scott, J. D.; Williams, D. J.; et al. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Org. Lett.2009 , 11 (16), pp 3522–3525. [Link]

  • PubChem. tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. [Link]

  • Chernykh, A. V.; et al. Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. J. Org. Chem.2015 , 80 (8), pp 3974–3981. [Link]

  • Wuitschik, G.; et al. Oxetanes as Promising Modules in Drug Discovery. Angew. Chem. Int. Ed.2008 , 47 (24), pp 4512-4525. [Link]

Sources

A Comparative Guide to the Mass Spectrometry Analysis of Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic incorporation of unique molecular scaffolds is paramount to accessing novel chemical space and developing next-generation therapeutics. Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate, a key building block, has garnered significant attention for its role in constructing complex molecules with diverse pharmacological applications. Its rigid, three-dimensional spirocyclic core offers a distinct advantage in drug design, enabling precise vectoral orientation of substituents. The accurate and robust analytical characterization of this intermediate is therefore a critical checkpoint in any synthetic workflow.

This guide provides an in-depth comparison of mass spectrometry-based approaches for the analysis of Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate, contrasting them with other common analytical techniques. We will delve into the causality behind experimental choices, present supporting data, and offer field-proven insights to guide researchers in selecting the optimal analytical strategy.

The Central Role of Mass Spectrometry

Mass spectrometry (MS) stands as a cornerstone technique for the characterization of small molecules due to its exceptional sensitivity and ability to provide precise molecular weight information. For a molecule like Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate, with a monoisotopic mass of 198.1368 g/mol , high-resolution mass spectrometry (HRMS) is indispensable for confirming its elemental composition.

Ionization Techniques: A Comparative Overview

The choice of ionization technique is critical for successfully analyzing any compound. For Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate, the presence of two basic nitrogen atoms makes it an ideal candidate for soft ionization methods that generate protonated molecular ions.

  • Electrospray Ionization (ESI): ESI is the premier choice for polar and ionizable molecules. Given the amine functionalities in our target compound, ESI in positive ion mode will readily generate the protonated molecule, [M+H]⁺, at m/z 199.1441. The Boc protecting group is also amenable to ESI. This technique is highly compatible with liquid chromatography (LC), enabling the analysis of complex reaction mixtures.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is a suitable alternative for less polar compounds that are not as easily ionized by ESI. While ESI is generally preferred for this molecule, APCI can be a useful tool, particularly if the compound is present in a less polar solvent system.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): While powerful for large molecules like proteins, MALDI is generally less suitable for small molecules due to potential interference from matrix peaks in the low mass range.

Here is a workflow illustrating the general process of LC-MS analysis:

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample_Injection Sample Injection LC_Column LC Column Separation Sample_Injection->LC_Column Mobile Phase Ion_Source Ion Source (ESI) LC_Column->Ion_Source Eluent Mass_Analyzer Mass Analyzer (e.g., TOF, Orbitrap) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System Detector->Data_System Signal

Caption: General workflow for LC-MS analysis.

Unraveling the Structure: Fragmentation Analysis

Tandem mass spectrometry (MS/MS) provides invaluable structural information through controlled fragmentation of the molecular ion. The fragmentation pattern of Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate is predictable and informative.

A key fragmentation pathway involves the loss of the tert-butoxycarbonyl (Boc) group. The Boc group is known to fragment via several characteristic pathways, including the loss of isobutylene (56 Da) or the entire Boc group (100 Da). Cleavage of the spirocyclic core is also anticipated, with initial bond rupture often occurring at the spiro-atom.

Here is a diagram illustrating a plausible fragmentation pathway:

Fragmentation_Pathway cluster_fragments Primary Fragments cluster_secondary_fragments Secondary Fragments M_H [M+H]⁺ m/z 199.14 Loss_Isobutylene Loss of Isobutylene [M+H - 56]⁺ m/z 143.09 M_H->Loss_Isobutylene - C₄H₈ Loss_Boc Loss of Boc Group [M+H - 100]⁺ m/z 99.09 M_H->Loss_Boc - C₅H₉O₂ Ring_Cleavage Spirocycle Ring Cleavage (e.g., loss of C₂H₄N) m/z 57.06 Loss_Boc->Ring_Cleavage - C₂H₄N

Caption: Plausible fragmentation pathway for protonated Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques to provide a complete picture of a compound's identity, purity, and structure.

TechniqueInformation ProvidedAdvantagesDisadvantages
Mass Spectrometry (MS) Molecular Weight, Elemental Composition, Structural FragmentsHigh sensitivity, high specificity, compatible with chromatographyDestructive, may not distinguish isomers without chromatography
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed 3D structure, connectivity of atomsNon-destructive, provides unambiguous structureLower sensitivity than MS, requires larger sample amounts, can be time-consuming
High-Performance Liquid Chromatography (HPLC) Purity, quantificationHigh resolving power, quantitativeDoes not provide structural information on its own
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile compoundsExcellent separation for volatile compoundsRequires derivatization for non-volatile compounds, potential for thermal degradation

Table 1. Comparison of Analytical Techniques.

For Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate, NMR spectroscopy is essential for unambiguous structural elucidation, confirming the connectivity of all atoms within the molecule. HPLC, typically with UV detection, is the workhorse for assessing purity and quantifying the compound in reaction mixtures or as a final product. GC-MS is generally less suitable for this compound due to its relatively low volatility and the thermal lability of the Boc-protecting group, which can lead to in-source degradation and complicate spectral interpretation.

Experimental Protocols

Sample Preparation for LC-MS Analysis
  • Solvent Selection: Dissolve the sample in a solvent compatible with reversed-phase HPLC, such as a mixture of acetonitrile and water or methanol and water. A typical starting concentration is 1 mg/mL.

  • Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC system.

  • Dilution: Dilute the filtered solution to a final concentration of 1-10 µg/mL for injection into the LC-MS system.

Recommended LC-MS Parameters
  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is recommended. The formic acid aids in the protonation of the analyte.

  • Flow Rate: A flow rate of 0.2-0.4 mL/min is typical for a 2.1 mm ID column.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument is crucial for accurate mass measurements.

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID) with a normalized collision energy of 10-30 eV can be used to generate informative fragment ions.

Conclusion

The mass spectrometric analysis of Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate is a robust and highly informative method for its characterization. Electrospray ionization coupled with high-resolution mass spectrometry provides confident confirmation of its elemental composition. Tandem mass spectrometry offers valuable structural insights through predictable fragmentation pathways. While mass spectrometry is a powerful standalone technique, its integration with orthogonal methods like NMR and HPLC provides a comprehensive and self-validating analytical workflow, ensuring the highest level of confidence in the quality of this critical building block for drug discovery.

References

  • Reddy, P. N., et al. "Positive and negative ion electrospray tandem mass spectrometry (

The Ascendancy of Azaspirocycles in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics with enhanced efficacy and safety profiles, medicinal chemists are increasingly venturing beyond the confines of traditional flat, aromatic scaffolds. This guide delves into the burgeoning field of azaspirocycles, three-dimensional (3D) molecular architectures that are reshaping the landscape of modern drug discovery. By offering a unique combination of structural rigidity, precise vectoral presentation of substituents, and tunable physicochemical properties, azaspirocycles have emerged as a powerful tool to overcome long-standing challenges in drug design, leading to compounds with improved potency, selectivity, and pharmacokinetic (PK) profiles.[1][2]

This comprehensive guide provides an in-depth comparison of azaspirocyclic scaffolds against their traditional non-spirocyclic counterparts. We will explore the fundamental advantages of these 3D structures, dissect various synthetic strategies with detailed protocols, and present case studies that showcase their successful application in the development of clinical candidates, particularly in the challenging therapeutic areas of oncology and central nervous system (CNS) disorders. This analysis is grounded in experimental data to provide researchers, scientists, and drug development professionals with a robust framework for incorporating azaspirocycles into their discovery programs.

The Structural Advantage: Why Go Three-Dimensional with Azaspirocycles?

The defining feature of an azaspirocycle is the presence of a spiro-fused ring system containing at least one nitrogen atom, where two rings share a single carbon atom. This arrangement imparts a rigid, non-planar geometry, a stark contrast to the predominantly two-dimensional nature of many conventional drug molecules.[3] This inherent three-dimensionality provides several key advantages in drug design:

  • Enhanced Target Engagement: The rigid framework of an azaspirocycle allows for a more precise and pre-organized presentation of functional groups in 3D space. This facilitates optimal interactions with the complex and often undulating topographies of biological targets like enzymes and G-protein coupled receptors (GPCRs), leading to higher binding affinity and potency.

  • Improved Physicochemical Properties: The introduction of sp³-rich azaspirocyclic scaffolds generally leads to improved physicochemical properties compared to their flatter, aromatic counterparts. Studies have consistently shown that azaspirocycles can enhance aqueous solubility, a critical factor for oral bioavailability, while simultaneously reducing lipophilicity. This shift away from "flatland" can mitigate issues related to poor absorption and off-target toxicity.

  • Increased Metabolic Stability: The quaternary spirocenter and the inherent strain of the fused ring system can render azaspirocycles less susceptible to metabolic degradation by cytochrome P450 enzymes. This often translates to a longer in vivo half-life and an improved pharmacokinetic profile.[4]

  • Novel Chemical Space: Azaspirocycles provide access to novel and underexplored chemical space, offering opportunities to develop intellectual property and to identify hits for challenging biological targets that have proven intractable with traditional compound libraries.[5]

The following diagram illustrates the fundamental structural difference between a flat, non-spirocyclic scaffold and a three-dimensional azaspirocyclic scaffold.

cluster_0 Non-Spirocyclic (Flat) cluster_1 Azaspirocyclic (3D) Piperidine Piperidine Azaspirocycle 2-Oxa-6-azaspiro[3.3]heptane Piperidine->Azaspirocycle Bioisosteric Replacement Starting_Materials Acyclic Precursors Cyclization Ring Formation ([3+2], RCM, etc.) Starting_Materials->Cyclization Azaspirocyclic_Core Azaspirocyclic Scaffold Cyclization->Azaspirocyclic_Core Functionalization N-Arylation / N-Alkylation (Buchwald-Hartwig, etc.) Azaspirocyclic_Core->Functionalization Final_Compound Functionalized Azaspirocycle Functionalization->Final_Compound

Figure 2: Generalized synthetic workflow for azaspirocycles.

Case Study 1: Azaspirocycles as Piperazine Bioisosteres in Oncology

The piperazine moiety is a common structural motif in many approved drugs. However, it is often associated with metabolic liabilities and off-target effects. Azaspirocycles, particularly strained systems like 2-oxa-6-azaspiro[3.3]heptane, have emerged as promising bioisosteres for piperazine, offering a way to mitigate these issues while retaining or even improving biological activity.

A compelling example is the development of next-generation PARP inhibitors. The approved drug Olaparib contains a piperazine ring. Replacement of this piperazine with a diazaspiro[3.3]heptane moiety led to a significant increase in selectivity for PARP-1 over other PARP family members, along with reduced DNA damage and cytotoxicity.

CompoundScaffoldPARP-1 IC50 (nM)Selectivity vs. PARP-2
Olaparib Piperazine1.2~2-fold
Analog 1 Diazaspiro[3.3]heptane2.5>20-fold

This case study highlights how the rigid, 3D nature of the azaspirocycle can lead to a more specific interaction with the target protein, resulting in improved selectivity and a better safety profile.

Case Study 2: Azaspirocycles in CNS Drug Discovery

The development of drugs targeting the central nervous system is notoriously challenging due to the need for compounds to cross the blood-brain barrier (BBB). The physicochemical properties of a molecule, particularly its size, polarity, and lipophilicity, play a crucial role in its ability to penetrate the BBB. Azaspirocycles offer a unique advantage in this area by allowing for the fine-tuning of these properties.

For instance, in the development of antagonists for the M4 muscarinic acetylcholine receptor, a key target for neuropsychiatric disorders, the incorporation of an azaspirocyclic scaffold was instrumental in achieving the desired combination of potency and CNS penetration.

The following diagram illustrates a simplified M4 muscarinic receptor signaling pathway, a target for azaspirocyclic drugs in CNS disorders.

Agonist Acetylcholine / Agonist M4_Receptor M4 Muscarinic Receptor (GPCR) Agonist->M4_Receptor Binds G_Protein Gi/o Protein M4_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Inhibits Cellular_Response Neuronal Inhibition PKA->Cellular_Response Leads to

Figure 3: Simplified M4 Muscarinic Receptor Signaling Pathway.

Experimental Protocols

To facilitate the practical application of the concepts discussed in this guide, we provide detailed, step-by-step protocols for the synthesis of a key azaspirocyclic building block and for a common biological evaluation assay.

Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Oxalate

This protocol describes a robust and scalable synthesis of 2-oxa-6-azaspiro[3.3]heptane, a versatile building block for drug discovery. [6][7] Materials:

  • Tribromopentaerythritol

  • p-Toluenesulfonamide

  • Sodium hydroxide

  • Methanol

  • Magnesium turnings

  • Oxalic acid

  • Diethyl ether

Procedure:

  • N-Tosylation and Cyclization:

    • To a solution of tribromopentaerythritol in methanol, add p-toluenesulfonamide and sodium hydroxide.

    • Heat the reaction mixture at reflux for 12 hours.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Partition the residue between water and diethyl ether.

    • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the N-tosylated spiro compound.

  • Detosylation:

    • Suspend the N-tosylated spiro compound and magnesium turnings in methanol.

    • Sonicate the mixture at room temperature for 1 hour.

    • Filter the reaction mixture to remove magnesium salts.

    • Concentrate the filtrate under reduced pressure.

  • Salt Formation:

    • Dissolve the crude free base in methanol.

    • Add a solution of oxalic acid in diethyl ether dropwise with stirring.

    • Collect the resulting precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield 2-oxa-6-azaspiro[3.3]heptane oxalate as a white solid. [6]

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for determining the inhibitory activity of a compound against a specific protein kinase. [8] Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test compound (azaspirocycle)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution of the test compound in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add the serially diluted test compound or DMSO control to each well.

    • Add the kinase to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. [8]

Conclusion

Azaspirocycles represent a significant step forward in the design of novel therapeutics. Their inherent three-dimensionality provides a powerful platform to address many of the limitations associated with traditional flat scaffolds. By offering improved physicochemical properties, enhanced metabolic stability, and the ability to achieve higher potency and selectivity, azaspirocycles are poised to play an increasingly important role in the future of drug discovery. The synthetic methodologies and biological evaluation protocols provided in this guide are intended to empower researchers to explore the full potential of this exciting class of molecules in their quest for the next generation of medicines.

References

  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. Available from: [Link]

  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI. Available from: [Link]

  • GPCR-radioligand binding assays. PubMed. Available from: [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available from: [Link]

  • In vitro kinase assay. Protocols.io. 2023. Available from: [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications. 2023. Available from: [Link]

  • Assay Development for Protein Kinase Enzymes. NCBI. 2012. Available from: [Link]

  • How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. 2024. Available from: [Link]

  • Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laborato. ACS Publications. 2021. Available from: [Link]

  • Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. Available from: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. Available from: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PMC. Available from: [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction. Wiley Online Library. Available from: [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. 2022. Available from: [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. PubMed. 2025. Available from: [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. Available from: [Link]

  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. PMC. 2017. Available from: [Link]

  • Comparison of the in vitro metabolic stability data from cassette... ResearchGate. Available from: [Link]

  • Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies of N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide as potential type 5 phosphodiesterase inhibitors. PMC. 2019. Available from: [Link]

Sources

Navigating the Conformational Landscape of 2,6-Diazaspiro[3.3]heptane: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2,6-diazaspiro[3.3]heptane scaffold has emerged as a compelling structural motif in modern drug discovery. Its inherent rigidity and predictable three-dimensional arrangement of substituents offer a significant advantage over more flexible diamine counterparts, such as piperazine, enabling enhanced target selectivity and improved physicochemical properties. This guide provides an in-depth comparison of the primary analytical techniques used to elucidate the conformational intricacies of this valuable scaffold: Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling. Understanding the strengths and limitations of each method is paramount for accurately characterizing these systems and accelerating drug design efforts.

The Structural Imperative: Why Conformation Matters

The therapeutic efficacy of a drug molecule is intrinsically linked to its three-dimensional shape, which governs its interaction with biological targets. The 2,6-diazaspiro[3.3]heptane framework, composed of two azetidine rings fused at a central quaternary carbon, is considered a conformationally rigid template.[1] This rigidity minimizes the entropic penalty upon binding to a target protein and allows for the precise positioning of pharmacophoric elements in space. Unlike flexible ring systems that can adopt multiple, energetically similar conformations in solution, the spirocyclic nature of 2,6-diazaspiro[3.3]heptane restricts this conformational freedom, offering a more defined and predictable structure.[2] This "pre-organization" of the molecule can lead to higher binding affinities and improved selectivity.

A critical aspect of the conformational analysis of 2,6-diazaspiro[3.3]heptane is the puckering of the two four-membered azetidine rings. These rings are not perfectly planar and can adopt puckered conformations to relieve ring strain. The nature and extent of this puckering, along with the relative orientation of the two rings, define the overall topology of the molecule and the spatial vectors of its substituents.

A Triumvirate of Techniques: Unraveling the Conformation

A comprehensive understanding of the conformational preferences of 2,6-diazaspiro[3.3]heptane systems necessitates a multi-faceted analytical approach. The three primary tools employed are NMR spectroscopy for solution-state analysis, X-ray crystallography for solid-state characterization, and computational modeling to explore the energetic landscape.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Perspective

NMR spectroscopy is a powerful, non-destructive technique for probing the structure and dynamics of molecules in solution, which more closely mimics the physiological environment.

Key Experimental Protocols:

  • Proton (¹H) and Carbon-¹³C NMR: These fundamental experiments provide initial information about the chemical environment of each nucleus. For 2,6-diazaspiro[3.3]heptane derivatives, the symmetry of the parent scaffold often results in simplified spectra. Chemical shifts of the ring protons and carbons can be indicative of the local electronic environment and, to some extent, the ring conformation.[3]

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): NOE experiments are crucial for determining spatial proximities between protons. For instance, observing an NOE between protons on the two different azetidine rings can provide direct evidence for their relative orientation. The absence or presence of specific NOEs helps to build a three-dimensional picture of the molecule in solution.

  • Coupling Constant (J-coupling) Analysis: The magnitude of the coupling constant between two protons is dependent on the dihedral angle between them, as described by the Karplus equation. While the rigidity of the azetidine rings in 2,6-diazaspiro[3.3]heptane systems can make the interpretation of coupling constants complex, they can still provide valuable constraints for defining the ring pucker.

Experimental Workflow for NMR Conformational Analysis:

G cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis and Structure Elucidation prep Dissolve compound in deuterated solvent h1_c13 1D ¹H and ¹³C NMR prep->h1_c13 cosy 2D COSY h1_c13->cosy noesy 2D NOESY/ROESY cosy->noesy hsqc_hmbc 2D HSQC/HMBC noesy->hsqc_hmbc assign Spectral Assignment hsqc_hmbc->assign noe NOE Restraint Generation assign->noe j_couple J-Coupling Analysis assign->j_couple structure 3D Model Generation noe->structure j_couple->structure

Caption: Workflow for NMR-based conformational analysis.

Causality in Experimental Choices: The choice of deuterated solvent is critical as it can influence the conformational equilibrium. A series of NOESY experiments with varying mixing times can help to distinguish between direct and spin-diffusion artifacts, leading to more accurate distance restraints.

X-ray Crystallography: The Solid-State Benchmark

X-ray crystallography provides an atomic-resolution snapshot of a molecule's conformation in the solid state. This technique is often considered the "gold standard" for structural determination due to its high precision.

Key Insights from X-ray Crystallography:

  • Precise Bond Lengths and Angles: Provides accurate measurements of all bond lengths and angles within the 2,6-diazaspiro[3.3]heptane scaffold.

  • Ring Puckering Parameters: Allows for the quantitative determination of the puckering amplitude and phase of the azetidine rings, offering a precise description of their conformation.

  • Intermolecular Interactions: Reveals how the molecules pack in the crystal lattice, which can sometimes influence the observed conformation.

Experimental Workflow for Single-Crystal X-ray Diffraction:

G cluster_crystal Crystallization cluster_diffraction Data Collection cluster_refinement Structure Solution and Refinement grow Grow single crystal mount Mount crystal on diffractometer grow->mount diffract Collect diffraction data mount->diffract solve Solve phase problem diffract->solve refine Refine atomic coordinates solve->refine validate Validate structure refine->validate

Caption: Workflow for X-ray crystallography.

Trustworthiness of the Protocol: The quality of the crystal is paramount. A well-defined crystal with minimal defects is required for high-resolution data. The final refined structure is validated using metrics such as the R-factor, which indicates the agreement between the experimental diffraction data and the calculated model.

Computational Modeling: The Energetic Landscape

Computational methods, particularly Density Functional Theory (DFT), are invaluable for exploring the conformational energy landscape of molecules. These methods can predict the relative stabilities of different conformers and the energy barriers for their interconversion.

Key Applications of Computational Modeling:

  • Conformer Searching: Systematically or stochastically explores the potential energy surface to identify all low-energy conformers.

  • Geometry Optimization: Calculates the minimum energy geometry for each conformer, providing theoretical bond lengths, angles, and dihedral angles.

  • Energy Calculations: Determines the relative energies of different conformers, allowing for the prediction of the most stable conformation. Quantum mechanics (QM) calculations have been used to assess the conformations of 2,6-diazaspiro[3.3]heptanes.[4]

  • Transition State Searching: Identifies the lowest energy pathways for the interconversion between different conformers and calculates the associated energy barriers.

Computational Workflow for Conformational Analysis:

G cluster_input Input Generation cluster_calc Computational Calculations cluster_output Analysis of Results build Build initial 3D structure search Conformational search build->search optimize Geometry optimization (DFT) search->optimize energy Single-point energy calculation optimize->energy analyze Analyze conformer geometries and relative energies energy->analyze compare Compare with experimental data analyze->compare

Caption: Workflow for computational conformational analysis.

Expertise in Method Selection: The choice of the theoretical level (e.g., DFT functional and basis set) is crucial for obtaining accurate results. For instance, calculations at the B3LYP/6-311+G** or MP2/6-311+G** level of theory are often employed for investigating ring puckering in four-membered rings.[5] The inclusion of solvent effects (e.g., through a polarizable continuum model) can be important for comparing with solution-phase NMR data.

Comparative Analysis: Bridging the Methodological Gaps

The true power of conformational analysis lies in the integration of data from all three techniques. It is important to recognize that each method provides a view of the molecule under different conditions, and discrepancies can be informative.

Technique State Information Provided Strengths Limitations
NMR Spectroscopy Solution3D structure in solution, dynamic processesPhysiologically relevant conditions, can study dynamicsProvides an averaged structure for rapidly interconverting conformers, interpretation can be complex
X-ray Crystallography SolidPrecise atomic coordinates, bond lengths, angles, puckering"Gold standard" for static structure, unambiguousCrystal packing forces can influence conformation, not all compounds crystallize well
Computational Modeling In silico (gas phase or solvated)Relative energies of conformers, interconversion barriers, geometriesCan explore the entire conformational space, provides energetic insightsAccuracy depends on the level of theory, may not perfectly replicate experimental conditions

Case Study Insights:

For 2,6-diazaspiro[3.3]heptane, its inherent rigidity suggests that the conformations in the solid state and in solution are likely to be very similar. Computational studies can then be used to rationalize the observed conformation in terms of its energetic stability and to explore the energy barriers to any potential ring-flipping or puckering dynamics. For example, if NMR data suggests a single, symmetrical species in solution, this would be consistent with a low-energy, stable conformation that is not undergoing rapid interconversion on the NMR timescale.

Conclusion: A Synergistic Approach to Structural Elucidation

The conformational analysis of 2,6-diazaspiro[3.3]heptane systems is a critical step in harnessing their full potential in drug discovery. A synergistic approach that leverages the strengths of NMR spectroscopy, X-ray crystallography, and computational modeling provides the most comprehensive and reliable understanding of their three-dimensional structure. By carefully designing experiments and choosing appropriate computational methods, researchers can confidently define the conformational landscape of these important scaffolds, paving the way for the rational design of next-generation therapeutics.

References

  • Scott, P. J. H., & Scott, H. M. (2018). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 9(10), 1048–1053.
  • Stocks, M. J., et al. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(13), 2053-2056.
  • Wuts, P. G. M., & North, C. L. (2014). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]heptane, and piperidine as building blocks in medicinal chemistry.
  • Hamza, D., et al. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(13), 2053-2056.
  • Al-Rawashdeh, N. A., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 27(15), 4842.
  • Carreira, E. M., et al. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Organic Letters, 12(9), 1944–1947.
  • Parrish, J. P., Kastrinsky, D. B., & Boger, D. L. (2003). Synthesis and X-ray analysis of an unprecedented and stable 2-aza-4,4-spirocyclopropacyclohexadienone. Organic Letters, 5(14), 2577–2579.
  • Burkhard, J. A., et al. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 14(1), 66–69.
  • PubChem. (n.d.). 2,6-Diazaspiro(3.3)heptane. PubChem. Retrieved from [Link]

  • Al-Othman, Z. A., Al-Warthan, A., & El-Sayed, B. A. (2011). DFT and MP2 ring puckering potential functions, vibrational analysis and comparison with experiment for 3-chloro-1,3-thiaphosphetane 3-oxide, 3-sulfide and 1,3-dithietane 1,1-dioxide.
  • Iglesias-Arteaga, M. A., et al. (2025). Synthesis, NMR and X-ray characterization of dibenzoannulated dimeric steroid spiroketals.
  • Rittner, R. (2011). NMR Spectroscopy: a Tool for Conformational Analysis. Annals of Magnetic Resonance, 10(1/2), 1-27.
  • PubChem. (n.d.). 2-Boc-2,6-diazaspiro(3.3)heptane. PubChem. Retrieved from [Link]

  • Kurbanova, M. M., et al. (2024). A comparative study of X-ray structural analysis, supramolecular Investigation by Hirshfeld surface analysis and DFT computations for tricyclic 1,4-benzodiazepines. Journal of Molecular Structure, 1301, 137367.

Sources

A Comparative Guide to the Synthesis of Tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

The spirocyclic scaffold of 6-oxo-2-azaspiro[3.3]heptane has emerged as a valuable building block in modern medicinal chemistry. Its rigid, three-dimensional structure offers a unique conformational constraint that can lead to improved potency, selectivity, and pharmacokinetic properties in drug candidates, serving as a bioisostere for more common piperidine rings.[1][2][3] The tert-butyl carbamate (Boc)-protected derivative, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, is a particularly important intermediate, enabling selective functionalization of the azetidine and cyclobutanone rings.[1][4]

This guide provides a comparative analysis of the most prominent and scalable synthetic routes to this key intermediate. We will delve into the strategic advantages and experimental nuances of each pathway, supported by published data, to assist researchers in selecting the most suitable method for their specific needs.

Route 1: The Multi-Step Sequential Synthesis from Epibromohydrin

Developed by researchers at Pfizer, this robust, multi-step sequence provides access to the target molecule and several useful, orthogonally protected intermediates.[4] The overall strategy relies on the initial construction of the azetidine ring followed by the formation of the cyclobutane ring.

Experimental Protocol

Step 1: Synthesis of 1-benzyl-3-hydroxymethylazetidin-3-ol Epibromohydrin is treated with benzylamine to form 1-benzyl-3-hydroxyazetidine, which is subsequently reacted with a cyanide source and then hydrolyzed to afford the hydroxymethyl alcohol.

Step 2: Protection of the Diol The resulting diol is protected as a cyclic ether.

Step 3: Ring Expansion and Formation of the Cyclobutanol The protected intermediate undergoes a ring expansion to form the cyclobutanol derivative.

Step 4: N-Boc Protection The benzyl group on the nitrogen is replaced with a Boc group.

Step 5: Deprotection of the Cyclic Ether The cyclic ether is cleaved to reveal the diol.

Step 6: Oxidative Cleavage and Cyclization The diol is subjected to oxidative cleavage and subsequent intramolecular cyclization to form the cyclobutanone ring.

Step 7: Removal of the Benzyl Group The benzyl protecting group is removed via transfer hydrogenation to yield the alcohol intermediate.[4]

Step 8: Oxidation to the Ketone The final step involves the oxidation of the secondary alcohol to the desired ketone using Dess-Martin periodinane (DMP).[4][5][6]

Discussion

This eight-step synthesis is noted for its practicality, starting from the inexpensive and commercially available epibromohydrin.[4] It provides access to several synthetically useful intermediates, such as the orthogonally protected 2-azaspiro[3.3]heptane derivative.[4] The overall yield for this route is reported to be 19%.[4] While the number of steps is a drawback, the reliability and access to diverse intermediates make this route valuable for medicinal chemistry programs requiring analog synthesis.

A Epibromohydrin B 1-Benzyl-3-hydroxymethylazetidin-3-ol A->B 1. Benzylamine 2. Cyanide, Hydrolysis C Protected Diol B->C Protection D Cyclobutanol Intermediate C->D Ring Expansion E N-Boc Protected Intermediate D->E Boc Anhydride F Diol Intermediate E->F Deprotection G Cyclobutanone Intermediate F->G Oxidative Cleavage, Cyclization H tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate G->H Transfer Hydrogenation I tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate H->I Dess-Martin Periodinane

Diagram 1: The Multi-Step Sequential Synthesis from Epibromohydrin.

Route 2: The Concise [2+2] Cycloaddition Approach

Also developed by the Pfizer group, this three-step route offers a more convergent and efficient synthesis of the target compound.[4] The key transformation is a [2+2] cycloaddition of dichloroketene with an exocyclic methylene azetidine.

Experimental Protocol

Step 1: Synthesis of tert-Butyl 3-methyleneazetidine-1-carboxylate N-Boc-azetidin-3-one undergoes a Wittig reaction to furnish the corresponding exocyclic olefin in modest yield.[4]

Step 2: [2+2] Cycloaddition with Dichloroketene The olefin is then subjected to a [2+2] cycloaddition with dichloroketene, generated in situ from trichloroacetyl chloride and activated zinc. This reaction forms the dichlorinated spirocyclic intermediate.[4]

Step 3: Reductive Dechlorination The resulting 5,5-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is then treated with zinc powder and ammonium chloride in methanol to afford the final product.[5][7]

Discussion

This three-step synthesis is significantly more concise than the sequential route and provides the target compound in a comparable overall yield of 21%.[4] The cycloaddition step was successfully scaled up to a 100 g scale, demonstrating its potential for large-scale manufacturing.[4] A critical aspect of this route is the successful execution of the [2+2] cycloaddition, which can be sensitive to reaction conditions. The use of activated zinc is crucial for the generation of dichloroketene and the subsequent cycloaddition.

A N-Boc-azetidin-3-one B tert-Butyl 3-methyleneazetidine-1-carboxylate A->B Wittig Reaction C tert-Butyl 5,5-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate B->C Cl3CCOCl, Zn D tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate C->D Zn, NH4Cl, MeOH

Diagram 2: The Concise [2+2] Cycloaddition Approach.

Route 3: The Patented Five-Step Synthesis

A Chinese patent describes an alternative five-step synthesis that reports a high overall yield of 41%.[8] This route employs a nosyl-protected intermediate and a ring-closing strategy.

Experimental Protocol

Step 1: Reduction and Tosylation A starting material, compound (14), is first reduced with lithium aluminum hydride, and the resulting alcohol is protected with a tosyl group.[8]

Step 2: Ring Closure with o-Nitrobenzenesulfonamide The tosylated intermediate undergoes a ring closure with o-nitrobenzenesulfonamide in the presence of potassium carbonate to form the nosyl-protected spirocycle.[8]

Step 3: Deprotection of the Nosyl Group The nosyl protecting group is removed by reaction with thiophenol and potassium carbonate in DMF.[8]

Step 4: Hydrolysis to the Ketone The resulting intermediate is hydrolyzed under acidic conditions to generate the ketone.[8]

Step 5: N-Boc Protection The final step is the protection of the secondary amine with Boc anhydride under alkaline conditions to yield the target product.[8]

Discussion

This route offers the highest reported overall yield, making it an attractive option for large-scale synthesis.[8] The use of o-nitrobenzenesulfonamide (nosyl) as a protecting and activating group is a key feature of this synthesis. The deprotection of the nosyl group is achieved under mild conditions. While the patent claims a high yield and mild conditions, the scalability and safety of using lithium aluminum hydride and thiophenol would need careful consideration in an industrial setting.

A Compound (14) B Reduced & Tosylated Intermediate A->B 1. LiAlH4 2. TsCl C Nosyl-protected Spirocycle B->C o-Nitrobenzenesulfonamide, K2CO3 D Deprotected Spirocycle C->D Thiophenol, K2CO3 E 6-Oxo-2-azaspiro[3.3]heptane D->E Acidic Hydrolysis F tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate E->F Boc2O, Base

Diagram 3: The Patented Five-Step Synthesis.

Comparative Analysis

FeatureRoute 1: Sequential SynthesisRoute 2: [2+2] CycloadditionRoute 3: Patented Synthesis
Starting Material EpibromohydrinN-Boc-azetidin-3-one"Compound (14)"
Number of Steps 835
Overall Yield 19%[4]21%[4]41%[8]
Key Transformation Oxidative cleavage & cyclization[2+2] CycloadditionNosyl-mediated ring closure
Scalability Demonstrated on lab scaleDemonstrated on 100 g scale[4]Claimed to be suitable for large-scale preparation[8]
Advantages - Access to useful intermediates[4]- Inexpensive starting material[4]- Concise and efficient[4]- Proven scalability[4]- Highest reported overall yield[8]- Mild reaction conditions claimed[8]
Disadvantages - Longest sequence- Modest yield in Wittig step[4]- Cycloaddition can be sensitive- Use of hazardous reagents (LiAlH4, thiophenol)- Starting material not readily available

Conclusion

The choice of synthetic route to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate will depend on the specific requirements of the research program.

  • For medicinal chemistry applications where access to a variety of analogs and intermediates is crucial, the multi-step sequential synthesis (Route 1) offers significant advantages, despite its length.

  • For large-scale production where efficiency and conciseness are paramount, the [2+2] cycloaddition approach (Route 2) is a highly attractive and proven option.

  • The patented five-step synthesis (Route 3) presents a compelling high-yield alternative, though it necessitates careful evaluation of the starting material's availability and the handling of hazardous reagents on a larger scale.

Each route provides a reliable pathway to a key building block in modern drug discovery. A thorough understanding of the experimental details and strategic considerations outlined in this guide will enable researchers to make an informed decision and accelerate their research and development efforts.

References

  • CN102442934A - Synthesis method of 6-oxo-2-azaspiro[4][4] heptane-2-carboxylic acid tert-butyl ester - Google Patents. Available at:

  • Meyers, M. J., Muizebelt, I., van Wiltenburg, J., Brown, D. L., & Thorarensen, A. (2009). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic letters, 11(17), 3874–3876. Available at: [Link]

  • Meyers, M. J., Muizebelt, I., van Wiltenburg, J., Brown, D. L., & Thorarensen, A. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. The Journal of Organic Chemistry, 74(18), 7034-7038. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Available at: [Link]

  • ResearchGate. (n.d.). Potential synthetic applications of tert-butyl 6-oxo-2azaspiro[3.3]heptane-2-carboxylate (1) and 6-(benzyloxy). Available at: [Link]

  • O'Connor, M. J., de la Rosa, M., Neuenswander, B., & Aubé, J. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1543-1548. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. Available at: [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Available at: [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (CAS No: 1041026-70-3). As a valued partner in your research and development endeavors, we are committed to extending our support beyond product provision to ensure the highest standards of laboratory safety and environmental stewardship. This guide is designed for researchers, scientists, and drug development professionals who handle this specialized chemical building block. The procedures outlined herein are grounded in established safety protocols and regulatory compliance to ensure the protection of personnel and the environment.

Core Principle: Hazard Identification and Risk Mitigation

Before any disposal procedure can be initiated, a thorough understanding of the compound's inherent hazards is paramount. This foundational knowledge informs every subsequent step, from the selection of personal protective equipment to the final waste segregation. Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate and its derivatives are classified with several key hazards that necessitate careful handling.

The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2][3] Ingestion is also identified as harmful.[1][4][5] Therefore, the core objective of this disposal plan is to prevent any direct contact or aerosolization of the compound, ensuring it is securely contained from the point of collection to its final destruction by a certified facility.

Table 1: GHS Hazard Classification Summary

Hazard Class GHS Code Description Primary Sources
Skin Irritation H315 Causes skin irritation. [1][2][3][4]
Eye Irritation H319 Causes serious eye irritation. [1][2][3][4]
Respiratory Irritation H335 May cause respiratory irritation. [1][2][3][5]

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |[1][4][5] |

Pre-Disposal Safety: Engineering Controls and PPE

To mitigate the risks identified above, a combination of engineering controls and personal protective equipment (PPE) is mandatory. These measures are the first line of defense in preventing accidental exposure during waste handling.

Engineering Control: All handling and packaging of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate waste must be conducted within a certified chemical fume hood.[6][7] This is a critical step that contains any dust or vapors at the source, protecting the operator and the general laboratory environment. The fume hood sash should be kept as low as practicable.

Personal Protective Equipment (PPE): The selection of appropriate PPE is non-negotiable. The causality is clear: each piece of equipment protects a specific exposure route.

Table 2: Mandatory Personal Protective Equipment (PPE)

PPE Item Specification Rationale
Eye Protection Chemical splash goggles. Protects against accidental splashes and airborne dust, preventing serious eye irritation.[8]
Hand Protection Chemical-resistant nitrile gloves. Prevents direct skin contact, which can cause irritation.[9][10]
Body Protection Standard laboratory coat. Protects skin and personal clothing from contamination.[9]

| Respiratory | Not required if handled in a fume hood. | A fume hood provides adequate respiratory protection from dust or vapors.[6] |

Step-by-Step Disposal Protocol: From Bench to Pickup

This protocol provides a self-validating system for the collection and disposal of waste tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate, ensuring compliance and safety at each stage.

Step 1: Container Selection and Preparation
  • Select an Appropriate Container: Choose a container made of a material compatible with the chemical waste. High-density polyethylene (HDPE) or glass bottles with screw caps are recommended. The container must be in good condition, free of cracks or defects.[11]

  • Ensure Cleanliness: The exterior of the waste container must be clean and free from any chemical residue.[12]

  • Affix Label: Before adding any waste, place a "Hazardous Waste" label on the container.[11][13]

Step 2: Waste Collection and Labeling
  • Transfer Waste: Working inside a chemical fume hood, carefully transfer the waste chemical (whether it is residual solid, contaminated materials like weighing paper, or solutions) into the prepared hazardous waste container. Use a spatula for solids to prevent generating dust.[6]

  • Complete the Label: Immediately fill out the hazardous waste label with the following information:

    • Full Chemical Name: "tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate" (no formulas or abbreviations).[11]

    • CAS Number: 1041026-70-3.

    • Hazard Identification: Check the boxes for "Irritant" and "Harmful."

    • Composition: List all contents, including any solvents, with estimated percentages.

  • Secure the Container: Tightly close the container lid. It must remain closed at all times except when waste is being added.[11] Do not leave a funnel in the opening.

Step 3: Waste Segregation and Storage
  • Segregate by Hazard: This compound is a non-halogenated, nitrogen-containing organic chemical. Store the waste container in a designated Satellite Accumulation Area (SAA) with other compatible organic waste.[11]

  • Avoid Incompatibilities: Crucially, do not mix this waste with strong oxidizing agents, strong acids, or strong bases. Such mixing can lead to unforeseen and dangerous chemical reactions.

  • Adhere to SAA Requirements: The SAA must be at or near the point of generation and under the control of laboratory personnel.[11][14] Ensure the total volume of waste does not exceed regulatory limits (typically 55 gallons for hazardous waste).[14]

Step 4: Arranging Final Disposal
  • Monitor Fill Level: Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.[12]

  • Contact EH&S: Once the container is nearing capacity, contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[11]

  • Professional Disposal: Your EH&S office will coordinate with a licensed and approved waste disposal contractor to transport and dispose of the chemical waste in accordance with all local, state, and federal regulations, including those set by the Environmental Protection Agency (EPA).[15][16] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][17]

Emergency Procedures for Spills and Exposure

Accidents, while preventable, must be planned for. Swift and correct action can significantly reduce harm.

  • Small Spill (Contained within Fume Hood):

    • Ensure PPE is worn.

    • Use an inert absorbent material (e.g., vermiculite, sand) to cover the spill.

    • Carefully sweep or scoop the absorbed material into your designated hazardous waste container.

    • Wipe the area with a suitable solvent (e.g., ethanol) and then soap and water. Place the cleaning materials in the waste container.

  • Large Spill (Outside of Fume Hood):

    • Alert personnel in the immediate area and evacuate.

    • If safe to do so, close the laboratory doors to contain vapors.

    • Contact your institution's emergency number and the EH&S office immediately.

  • Personnel Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[2][17]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3][17]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[17]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[17]

Disposal Decision Workflow

The following diagram illustrates the logical flow for the safe handling and disposal of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate waste.

G cluster_prep Preparation Phase cluster_handling Handling & Collection Phase cluster_storage Storage & Final Disposal Phase start Identify Waste Chemical (tert-butyl 2,6-diazaspiro...) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select & Pre-label Waste Container ppe->container collect Transfer Waste in Fume Hood container->collect label_complete Complete Waste Label Details collect->label_complete close_container Securely Close Container label_complete->close_container segregate Store in SAA (Segregate from Incompatibles) close_container->segregate full Container >90% Full? segregate->full full->segregate No ehs Contact EH&S for Pickup full->ehs Yes end Disposal by Licensed Contractor ehs->end

Caption: Disposal workflow for tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate.

References

  • Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hydrochloride - PubChem. National Center for Biotechnology Information. [Link]

  • tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate - PubChem. National Center for Biotechnology Information. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • Laboratory Chemical Disposal. Environmental Marketing Services. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]

  • Safety and Handling of Organic Compounds in the Lab. Solubility of Things. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Safety Guidelines | Organic Chemistry I Lab. University of Richmond. [Link]

  • Safety - Chemistry LibreTexts. [Link]

  • Laboratory Safety Guidelines. ETH Zürich. [Link]

  • NIH Waste Disposal Guide 2022. National Institutes of Health. [Link]

  • Topic 1: Safety in the Organic Chemistry Laboratory. California State University, Bakersfield. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling of Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone in contemporary drug discovery, Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate and its analogues are invaluable building blocks. Their unique spirocyclic structure offers a three-dimensional framework that is increasingly sought after in the design of novel therapeutics. However, the safe and effective use of this compound hinges on a robust understanding of its hazard profile and the implementation of rigorous laboratory safety protocols. This guide provides essential, field-tested procedures for the handling, storage, and disposal of this reagent, ensuring both the safety of laboratory personnel and the integrity of your research.

Hazard Identification and Risk Assessment

Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate is a solid organic compound that, while not acutely toxic, presents several hazards that demand careful management.

Primary Hazards:

  • Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation.[1]

  • Serious Eye Irritation (H319): Contact with eyes can result in significant irritation and potential damage.[1]

  • Respiratory Tract Irritation (H335): Inhalation of the dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[1]

Some sources also indicate that the compound may be harmful if swallowed (H302) or inhaled (H332), warranting a comprehensive approach to exposure prevention.[2][3]

Engineering Controls as the First Line of Defense: Before relying on personal protective equipment (PPE), it is crucial to implement appropriate engineering controls.

  • Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, should be conducted in a certified chemical fume hood.[1] This is the most effective way to control the inhalation of dust particles.

  • Ventilation: Ensure the laboratory has adequate general ventilation to minimize the accumulation of any fugitive emissions.

Personal Protective Equipment (PPE): A Multi-Layered Approach

The selection and proper use of PPE are critical for preventing direct contact with Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate.

Given the serious eye irritation hazard, robust eye protection is mandatory.

  • Safety Glasses: At a minimum, safety glasses with side shields that meet ANSI Z87.1 standards are required for any work with this compound.[2][4][5][6] The Z87.1 certification ensures the eyewear has been tested for impact resistance and provides a basic level of splash protection.[4][5]

  • Chemical Splash Goggles: When there is a higher risk of splashing, such as during the transfer of solutions or when handling larger quantities, chemical splash goggles that provide a complete seal around the eyes should be worn.

  • Face Shield: For procedures with a significant splash or aerosol generation potential, a face shield should be worn in conjunction with safety glasses or goggles to protect the entire face.

  • Nitrile Gloves: For incidental contact, such as handling vials or during weighing, nitrile gloves are a suitable choice.[7][8] They offer good resistance to a range of chemicals and provide a clear indication of tearing or punctures.[7]

  • Double Gloving: When handling larger quantities or for prolonged tasks, wearing two pairs of nitrile gloves is a prudent measure to increase protection against potential tears and permeation.

  • Heavier Duty Gloves: For tasks involving immersion or significant splash potential, heavier-duty gloves such as butyl rubber or Viton™ should be considered, as they generally offer superior protection against a broader range of organic compounds, including amines.[8][9]

Glove Selection and Use Best Practices:

  • Always inspect gloves for any signs of damage before use.

  • Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.

  • Wash hands thoroughly with soap and water after removing gloves.[10]

  • Never reuse disposable gloves.[10]

Glove Material Recommended Use Key Considerations
Nitrile Incidental contact, handling small quantities.Good general-purpose chemical resistance. Preferred over latex to avoid allergies.[7]
Butyl Rubber Extended contact, handling solutions.Excellent resistance to many polar organics like ketones and esters.[8]
Viton™ High-hazard operations, prolonged contact.Offers broad chemical resistance but can be more expensive and less dexterous.[9]

Engineering controls should be the primary means of respiratory protection. However, in certain situations, a respirator may be necessary.

  • N95 Respirator: If work must be performed outside of a fume hood where dust may be generated, a NIOSH-approved N95 respirator is recommended to protect against airborne particulates.[11][12][13]

  • Organic Vapor Respirator: If handling large quantities of the compound in solution outside of a fume hood, a half-mask or full-face respirator with organic vapor cartridges may be necessary to protect against vapors.[14][15]

A formal respiratory protection program, including fit testing and training, is required when respirators are used.

  • Laboratory Coat: A standard laboratory coat should be worn to protect street clothing and skin from contamination.

  • Closed-Toe Shoes: Always wear closed-toe shoes in the laboratory to protect your feet from spills.[10]

Step-by-Step Handling and Operational Plan

A systematic approach to handling minimizes the risk of exposure and contamination.

Workflow for Safe Handling

prep Preparation & PPE weigh Weighing prep->weigh In Fume Hood dissolve Dissolution weigh->dissolve Maintain in Hood reaction Reaction & Workup dissolve->reaction Maintain in Hood cleanup Decontamination reaction->cleanup Post-Procedure disposal Waste Disposal cleanup->disposal Segregate Waste

Caption: A procedural workflow for the safe handling of Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate.

Step 1: Preparation

  • Review the SDS: Before starting any work, thoroughly read the Safety Data Sheet (SDS) for Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate.

  • Assemble PPE: Don the appropriate PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.

  • Prepare the Work Area: Ensure the fume hood is clean, uncluttered, and operating correctly. Have spill cleanup materials readily available.

Step 2: Weighing the Solid

  • Work in a Fume Hood: Place the analytical balance inside the fume hood or use a powder weighing station.[16]

  • Minimize Dust: Handle the container of the solid carefully to avoid generating dust. Use a spatula to transfer the powder to a tared weigh boat or reaction vessel. Avoid pouring the powder directly from the bottle.[16]

  • Close Container: Promptly and securely close the container of the solid after weighing.[16]

Step 3: Dissolution and Reaction

  • Add Solvent Slowly: If preparing a solution, add the solvent to the solid slowly to avoid splashing.

  • Maintain Containment: Keep the reaction vessel within the fume hood throughout the entire procedure.

  • Monitor the Reaction: Be aware of any potential exotherms or gas evolution, and have appropriate cooling or venting measures in place.

Emergency Procedures and Disposal

Spill Response: In the event of a spill, follow these procedures:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.

  • Don Appropriate PPE: Before cleaning up a spill, ensure you are wearing the appropriate PPE, including double gloves, goggles, and a lab coat. For large spills, respiratory protection may be necessary.

  • Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[17][18] For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne.

  • Clean and Decontaminate: Carefully sweep or scoop the absorbed material into a designated waste container. Clean the spill area with soap and water.[19] For amine spills, specialized decontamination solutions are also available.[20]

  • Dispose of Waste: All spill cleanup materials must be disposed of as hazardous waste.[19]

Waste Disposal: Chemical waste must be handled and disposed of in accordance with institutional and local regulations.

  • Segregate Waste: Keep waste containing Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate separate from other waste streams.[1]

  • Label Waste Containers: Use a clearly labeled, sealed, and compatible container for all waste.

  • Do Not Dispose in Drains: Amine-containing waste should never be disposed of down the drain, as it can be harmful to aquatic life.[1]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office for proper disposal.[1][21]

By adhering to these guidelines, researchers can confidently and safely utilize Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate, harnessing its potential for innovation while maintaining the highest standards of laboratory safety.

References

  • ANSI Z87.1: Safety Glasses Standards, Eye Protection Standards. (2023, February 3). Retrieved from Safety Glasses USA. URL: [Link]

  • What Does ANSI Z87.1 Certified Mean?. (2021, October 18). Retrieved from Safety Glasses USA. URL: [Link]

  • ANSI Standard for Safety Glasses: A Guide to the ANSI Z87.1 Standard. (2024, May 2). Retrieved from PEL's Eyewear. URL: [Link]

  • ANSI/ISEA Z87.1 Standard [Eye Protection + Safety Glasses]. (2018, January 26). Retrieved from SafetyGearPro. URL: [Link]

  • tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate. (n.d.). PubChem. Retrieved from National Institutes of Health. URL: [Link]

  • Disposable Dust / Mist N95 Respirator Mask. (n.d.). Retrieved from PRO Chemical and Dye. URL: [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Retrieved from Centers for Disease Control and Prevention. URL: [Link]

  • NIOSH approved Respirators at Lowes.com. (n.d.). Retrieved from Lowe's. URL: [Link]

  • Disposing Amine Waste. (n.d.). Retrieved from Technology Catalogue. URL: [Link]

  • Glove Selection. (n.d.). Retrieved from University of Washington, Environmental Health & Safety. URL: [Link]

  • Full Face Respirator Mask With LP Adapter - NIOSH Approved Silicone Protection. (n.d.). Retrieved from The Home Depot. URL: [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs). (n.d.). Retrieved from Centers for Disease Control and Prevention. URL: [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs) - Restored. (n.d.). Retrieved from Centers for Disease Control and Prevention. URL: [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Retrieved from Centers for Disease Control and Prevention. URL: [Link]

  • Organic Vapor Respirator NIOSH approved, in stock. (n.d.). Retrieved from Fibre Glast. URL: [Link]

  • CHEMICAL SPILL PROCEDURES. (n.d.). Retrieved from Clarkson University. URL: [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (2015, January 20). Retrieved from Regulations.gov. URL: [Link]

  • Chemical Spill Procedures - Step By Step Guide. (n.d.). Retrieved from Chem Klean. URL: [Link]

  • Glove Guide - Chemical Compatibility. (n.d.). Retrieved from University of South Florida. URL: [Link]

  • SAFETY DATA SHEET CLEAN AMINE®. (n.d.). Retrieved from Greenbook.net. URL: [Link]

  • Weighing Hazardous Powders in the Laboratory. (n.d.). Retrieved from University of California, Berkeley, Environment, Health & Safety. URL: [Link]

  • Glove Selection Guide. (n.d.). Retrieved from University of California, Berkeley, Office of Environment, Health & Safety. URL: [Link]

  • Spill DECONtamination Kit, Aromatic Amine. (n.d.). Retrieved from SKC Inc. URL: [Link]

  • Glove Selection Guide. (2014, August 8). Retrieved from University of California, Irvine, Environmental Health & Safety. URL: [Link]

  • Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes. (n.d.). Retrieved from University of California, San Diego, Environmental Health & Safety. URL: [Link]

  • Contamination in Amine Systems. (n.d.). Retrieved from Refining Community. URL: [Link]

  • Safety Glove Selection Guide. (2024, February 22). Retrieved from Argonne National Laboratory, Advanced Photon Source. URL: [Link]

  • Safe Handling Practices for Laboratory Chemicals. (2025, May 26). Retrieved from GZ Industrial Supplies. URL: [Link]

  • Tips for Handling Lab Chemicals: A Comprehensive Guide. (n.d.). Retrieved from Crystalgen. URL: [Link]

  • A Guide to Handling and Storing Chemicals in a Lab. (2021, March 4). Retrieved from InterFocus. URL: [Link]

  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. (n.d.). Retrieved from Lab Manager. URL: [Link]

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (n.d.). Retrieved from University of Pittsburgh, Environmental Health and Safety. URL: [Link]

  • OSHA Glove Selection Chart. (n.d.). Retrieved from University of Pennsylvania, Environmental Health and Safety. URL: [Link]

  • Gloves Chemical Resistance Chart. (n.d.). Retrieved from Gloves By Web. URL: [Link]

  • Ansell Chemical Resistance Glove Chart. (n.d.). Retrieved from University of California, Los Angeles, Environment, Health and Safety. URL: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate
Reactant of Route 2
Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.